APA amoxicillin amide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C24H29N5O7S2 |
|---|---|
Molecular Weight |
563.7 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C24H29N5O7S2/c1-23(2)14(17(32)27-13-19(34)29-15(22(35)36)24(3,4)38-21(13)29)28-18(33)12(20(28)37-23)26-16(31)11(25)9-5-7-10(30)8-6-9/h5-8,11-15,20-21,30H,25H2,1-4H3,(H,26,31)(H,27,32)(H,35,36)/t11-,12-,13-,14+,15+,20-,21-/m1/s1 |
InChI Key |
VUPFQJZTIWDYHG-SHJTWVOLSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)N[C@H]4[C@@H]5N(C4=O)[C@H](C(S5)(C)C)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)NC4C5N(C4=O)C(C(S5)(C)C)C(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Understanding Amoxicillin: A Derivative of 6-Aminopenicillanic Acid
Amoxicillin is a broad-spectrum, semi-synthetic antibiotic belonging to the aminopenicillin class of beta-lactam antibiotics.[1][2] The term "APA amoxicillin amide" is not a standard chemical nomenclature. However, it aptly describes the chemical origin of amoxicillin, which is synthesized through the formation of an amide bond to the 6-aminopenicillanic acid (6-APA) core.[3][4] 6-APA is the fundamental nucleus for the synthesis of numerous semi-synthetic penicillins. [4]
The chemical structure of amoxicillin consists of a central 6-APA moiety, which features a thiazolidine ring fused to a β-lactam ring.[4] This core structure is attached to a side chain derived from D-(-)-α-amino-p-hydroxyphenylacetic acid via an amide linkage.[3] It is this side chain that confers amoxicillin its enhanced spectrum of activity compared to natural penicillins.
The systematic IUPAC name for amoxicillin is (2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[1] Its chemical formula is C₁₆H₁₉N₃O₅S.[5]
Chemical Synthesis and Structure
The synthesis of amoxicillin involves the acylation of the amino group at the 6-position of the 6-aminopenicillanic acid core. This reaction creates a stable amide bond, linking the D-(-)-α-amino-p-hydroxyphenylacetyl group to the penicillin nucleus. This process is a cornerstone of semi-synthetic antibiotic production, allowing for the modification of the original penicillin structure to improve its pharmacological properties, such as oral bioavailability and spectrum of activity against various bacteria.[1]
Below is a diagram illustrating the synthetic relationship between the precursor molecules and the final amoxicillin structure.
Figure 1. Synthesis of Amoxicillin. This diagram illustrates the formation of amoxicillin from its precursors, 6-aminopenicillanic acid (6-APA) and a D-(-)-α-amino-p-hydroxyphenylacetic acid side chain, through an acylation reaction that forms a crucial amide bond.
Physicochemical Properties
A summary of key physicochemical properties for amoxicillin and its precursor, 6-APA, is provided in the table below for comparative analysis.
| Property | Amoxicillin | 6-Aminopenicillanic Acid (6-APA) |
| Chemical Formula | C₁₆H₁₉N₃O₅S[5] | C₈H₁₂N₂O₃S[6] |
| Molar Mass | ~365.4 g/mol [5] | ~216.26 g/mol |
| IUPAC Name | (2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1] | (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[6] |
| CAS Number | 26787-78-0[1] | 551-16-6[6] |
| Appearance | White crystalline powder | White crystalline powder |
| Solubility | Slightly soluble in water | Soluble in water |
Experimental Protocols
The synthesis of amoxicillin from 6-APA is a well-established industrial process. A general experimental protocol involves the enzymatic or chemical acylation of 6-APA.
Enzymatic Synthesis Protocol (General Overview):
-
Reaction Setup: 6-Aminopenicillanic acid (6-APA) is dissolved in an aqueous buffer solution, typically a phosphate buffer, to maintain a pH near neutrality.
-
Enzyme Addition: A suitable enzyme, such as penicillin acylase, is added to the solution. These enzymes are often immobilized on a solid support for easier recovery and reuse.
-
Side Chain Addition: An activated form of the side chain, D-(-)-α-amino-p-hydroxyphenylacetic acid (e.g., as a methyl ester), is added to the reaction mixture.
-
Reaction Conditions: The reaction is carried out at a controlled temperature, often around 25-37°C, with gentle agitation to ensure proper mixing.
-
Monitoring: The progress of the reaction is monitored using techniques like High-Performance Liquid Chromatography (HPLC) to measure the formation of amoxicillin and the consumption of reactants.
-
Product Isolation: Once the reaction reaches completion, the enzyme is filtered off. The pH of the solution is adjusted to the isoelectric point of amoxicillin to induce precipitation.
-
Purification: The precipitated amoxicillin is collected by filtration, washed with cold water and a suitable organic solvent (like acetone), and then dried under vacuum to yield the final product.
This enzymatic method is often preferred in industrial settings as it represents a more environmentally friendly "green chemistry" approach compared to traditional chemical synthesis methods, which may involve harsh conditions and hazardous reagents.[7]
References
- 1. Amoxicillin - Wikipedia [en.wikipedia.org]
- 2. Antibiotic - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Penicillin - Wikipedia [en.wikipedia.org]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. NIH 3D - 6-Aminopenicillanic acid [3d.nih.gov]
- 7. 6-Aminopenicillanic Acid (6-APA) - The Antibiotic Backbone - Knowledge [zbwhr.com]
The Synthesis of Amoxicillin: A Technical Guide to Enzymatic and Chemical Pathways from 6-APA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxicillin, a broad-spectrum β-lactam antibiotic, remains a cornerstone in the treatment of bacterial infections. Its semi-synthetic production primarily originates from the key intermediate, 6-aminopenicillanic acid (6-APA). The critical step in this synthesis is the acylation of the 6-amino group of 6-APA with a side chain, D-(-)-α-amino-p-hydroxyphenylacetic acid (D-HPG) or its activated derivatives. This guide provides a detailed technical overview of the two primary industrial pathways for this transformation: the enzymatic synthesis, which is lauded for its green credentials, and the traditional, yet robust, chemical synthesis route. We will delve into the core methodologies, present comparative quantitative data, and provide detailed experimental protocols and visual workflows to equip researchers and professionals with a comprehensive understanding of these vital pharmaceutical processes.
Enzymatic Synthesis of Amoxicillin
The enzymatic synthesis of amoxicillin represents a significant advancement in green chemistry, offering milder reaction conditions and reduced environmental impact compared to traditional chemical methods.[1] The core of this process is the use of Penicillin G Acylase (PGA), an enzyme that catalyzes the amide bond formation between 6-APA and an activated form of the D-HPG side chain, typically D-p-hydroxyphenylglycine methyl ester (D-HPGM).[1]
Signaling Pathway of Enzymatic Amoxicillin Synthesis
The enzymatic synthesis is a kinetically controlled process. The enzyme, Penicillin G Acylase, first reacts with the acyl donor (D-HPGM) to form an acyl-enzyme intermediate. This intermediate then reacts with the nucleophile (6-APA) to produce amoxicillin. However, this intermediate can also be hydrolyzed by water, which is a competing and undesirable side reaction.
Caption: Enzymatic synthesis pathway of amoxicillin catalyzed by Penicillin G Acylase.
Experimental Protocols
1. Immobilization of Penicillin G Acylase (PGA) on Epoxy Resin
-
Materials: Epoxy resin (e.g., Amberlite XAD7), Penicillin G Acylase solution, phosphate buffer (pH 8.1).
-
Procedure:
-
Wash the epoxy resin with ethanol and then with deionized water to remove impurities.
-
Equilibrate the resin with a phosphate buffer at pH 8.1.
-
Prepare a solution of Penicillin G Acylase in the same phosphate buffer.
-
Mix the enzyme solution with the equilibrated epoxy resin.
-
Allow the immobilization reaction to proceed at 29°C for 24 hours with gentle agitation.[2]
-
After immobilization, wash the resin extensively with phosphate buffer to remove any unbound enzyme.
-
Store the immobilized PGA at 4°C until use.
-
2. Enzymatic Synthesis of Amoxicillin
-
Materials: Immobilized PGA, 6-aminopenicillanic acid (6-APA), D-p-hydroxyphenylglycine methyl ester (D-HPGM), phosphate buffer (pH 6.5), ethylene glycol (optional co-solvent).
-
Procedure:
-
Prepare a reaction mixture containing 6-APA and D-HPGM in a phosphate buffer (pH 6.5). A common molar ratio of D-HPGM to 6-APA is 3:1.
-
For improved yield, ethylene glycol can be added as a co-solvent to a final concentration of up to 60% (v/v).[3][4]
-
Add the immobilized PGA to the reaction mixture. The enzyme loading is typically around 50 IU/mL.[3][4]
-
Maintain the reaction temperature at 25°C with constant, gentle stirring.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC).
-
The reaction is typically allowed to proceed for 10-20 hours, or until the concentration of 6-APA plateaus.[1][3][4]
-
Once the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration for reuse.
-
Proceed with the purification of amoxicillin from the filtrate.
-
Data Presentation
Table 1: Quantitative Data for Enzymatic Synthesis of Amoxicillin under Various Conditions
| 6-APA (mM) | D-HPGM (mM) | Temperature (°C) | pH | Co-solvent | Yield (%) | Reference |
| 150 | 450 | 25 | 6.0 | 60% Ethylene Glycol | 55.2 | [3][4] |
| 100 | 200 | 15 | - | tert-pentanol | 88 | [1] |
| - | - | 35 | 6.3 | Aqueous | up to 50 | [5] |
| - | - | - | - | - | 84.3 | [1] |
Table 2: Kinetic Parameters of Free and Immobilized Penicillin G Acylase
| Enzyme Form | Km (mol/L) | Vmax (μmol/min) | Reference |
| Free PGA | 0.00387 | 0.387 | [6] |
| Immobilized PGA | 0.0101 | 0.129 | [6] |
Chemical Synthesis of Amoxicillin
The chemical synthesis of amoxicillin is a well-established method that involves the protection of the carboxyl group of 6-APA, followed by acylation with an activated D-HPG derivative. A common approach involves the silylation of 6-APA to protect the carboxyl group.
Chemical Synthesis Pathway
The chemical synthesis pathway involves a multi-step process that begins with the silylation of 6-APA to protect the carboxylic acid group. The protected 6-APA is then acylated using an activated side chain, followed by deprotection to yield amoxicillin.
Caption: A simplified chemical synthesis pathway for amoxicillin via silylation of 6-APA.
Experimental Protocols
1. Silylation of 6-aminopenicillanic acid (6-APA)
-
Materials: 6-APA, triethylamine, trimethylchlorosilane (TMCS) or hexamethyldisilazane (HMDS), methylene chloride (solvent).
-
Procedure:
-
Suspend 6-APA in methylene chloride in a reaction vessel equipped with a stirrer and under a nitrogen atmosphere.
-
Add triethylamine to the suspension and stir until the 6-APA is nearly dissolved.
-
Cool the mixture to 0-5°C.
-
Slowly add trimethylchlorosilane (TMCS) to the reaction mixture while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir for approximately 60 minutes at 25°C to ensure complete silylation.[7] The resulting solution contains the silylated 6-APA.
-
2. Acylation of Silylated 6-APA and Amoxicillin Synthesis
-
Materials: Silylated 6-APA solution, D-(-)-α-amino-p-hydroxyphenylacetyl chloride hydrochloride, triethylamine, methylene chloride.
-
Procedure:
-
Cool the solution of silylated 6-APA to -25°C.
-
In a separate vessel, prepare a suspension of D-(-)-α-amino-p-hydroxyphenylacetyl chloride hydrochloride in methylene chloride.
-
Slowly add the suspension of the acyl chloride to the cold solution of silylated 6-APA.
-
Simultaneously, add triethylamine to the reaction mixture to neutralize the hydrogen chloride that is formed during the reaction.
-
After the addition is complete, allow the reaction to proceed at a low temperature for several hours.
-
Upon completion of the reaction, proceed with the workup and purification steps.
-
Purification and Crystallization of Amoxicillin
The final step in both synthesis pathways is the purification of amoxicillin, which is typically achieved through crystallization to yield amoxicillin trihydrate.
Experimental Workflow for Amoxicillin Purification
Caption: A continuous crystallization process for the purification of amoxicillin.[8]
-
Procedure:
-
Take the crude amoxicillin solution from either the enzymatic or chemical synthesis.
-
Acidify the solution to a pH of less than 1.5 with an acid such as hydrochloric acid.[8]
-
Filter the acidified solution to remove any solid impurities.
-
Transfer the filtrate to a series of crystallization tanks. In the first tank, adjust the pH to 1.6-2.0 with a base (e.g., ammonia water) to initiate crystallization.[4][8]
-
The slurry overflows into a second tank where the pH is further adjusted to 2.0-4.0 to continue crystal growth.[8]
-
In a third tank, the pH is raised to the isoelectric point of amoxicillin (approximately 4.7) to maximize precipitation.[4][9] The temperature is typically maintained between 2-8°C during crystallization.[4]
-
The resulting crystals are collected by centrifugation.[4]
-
The crystal cake is washed with a mixture of ethanol and water to remove residual impurities.[4]
-
Finally, the purified amoxicillin trihydrate crystals are dried under vacuum.[4] HPLC analysis is used to confirm the purity of the final product, which should be identical to the standard material.[9]
-
Comparative Analysis and Conclusion
Both the enzymatic and chemical synthesis pathways for amoxicillin production from 6-APA are well-established industrial processes. The choice between the two often depends on a variety of factors including cost, environmental considerations, and desired product purity.
The enzymatic route offers several advantages, including milder reaction conditions (ambient temperature and pressure, neutral pH), which leads to fewer byproducts and a more environmentally friendly process. The use of immobilized enzymes allows for their reuse, which can reduce costs over time. However, the initial cost of the enzyme and the potential for enzyme deactivation are factors to consider.
The chemical synthesis, while being a more traditional approach, is a robust and high-yielding process. However, it requires the use of organic solvents, silylating agents, and low temperatures, which can be costly and pose environmental challenges. The multi-step nature of the chemical process also adds to its complexity.
The purification of amoxicillin through crystallization is a critical step in both pathways to ensure the high purity required for pharmaceutical applications. Continuous crystallization processes are being increasingly adopted to improve efficiency and product consistency.[6][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN101845053B - Method for separating and purifying amoxicillin trihydrate - Google Patents [patents.google.com]
- 5. Enzymatic Synthesis of Amoxicillin via a One-pot Enzymatic Hydrolysis and Condensation Cascade Process in the Presence of Organic Co-solvents | Semantic Scholar [semanticscholar.org]
- 6. (322a) Continuous Synthesis, Crystallization, and Isolation of Amoxicillin | AIChE [proceedings.aiche.org]
- 7. GB2034695A - Acylation of 6-APA via silyl intermediates - Google Patents [patents.google.com]
- 8. CN111518119A - Continuous amoxicillin crystallization process - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxicillin, a widely prescribed β-lactam antibiotic, is susceptible to degradation under various conditions, leading to the formation of related substances or impurities. These impurities can impact the safety and efficacy of the drug product. One such impurity listed in the European Pharmacopoeia (EP) is Amoxicillin Related Compound L. This technical guide provides a comprehensive overview of the formation of this specific dimer, including its chemical structure, formation pathway, relevant experimental protocols for its generation and analysis, and a summary of available quantitative data.
Amoxicillin Related Compound L is a dimer of amoxicillin with the chemical name (2S,5R,6R)-6-[[(2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. Its molecular formula is C₂₄H₂₉N₅O₇S₂ with a molecular weight of 563.65 g/mol , and it is identified by the CAS number 1789703-32-7. The formation of such dimeric impurities is a concern in the manufacturing and storage of amoxicillin, as they can potentially be immunogenic.
Formation Pathway of Amoxicillin Related Compound L
The primary mechanism for the formation of Amoxicillin Related Compound L is believed to be a dimerization reaction involving the nucleophilic attack of the side-chain amino group of one amoxicillin molecule on the electrophilic carbonyl carbon of the β-lactam ring of a second amoxicillin molecule. This intermolecular reaction results in the opening of the β-lactam ring of one molecule and the formation of an amide bond, linking the two amoxicillin monomers.
This reaction is influenced by several factors, including:
-
pH: The dimerization is generally favored in neutral to slightly alkaline conditions, where the amino group is sufficiently nucleophilic.
-
Concentration: Higher concentrations of amoxicillin in solution can increase the probability of intermolecular reactions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation and dimerization.
-
Presence of Catalysts: Certain metal ions or other excipients in a formulation could potentially catalyze the degradation process.
The proposed formation pathway is visualized in the following diagram:
Experimental Protocols
The generation and analysis of Amoxicillin Related Compound L typically involve forced degradation studies or targeted synthesis followed by chromatographic separation and characterization.
Forced Degradation for Generation of Amoxicillin Impurities
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following protocols are general methods to induce the degradation of amoxicillin, which can lead to the formation of various impurities, including dimers like Compound L.
1. Alkaline Hydrolysis:
-
Objective: To induce degradation under basic conditions.
-
Procedure:
-
Prepare a solution of amoxicillin in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile) at a concentration of approximately 1 mg/mL.
-
Add a solution of sodium hydroxide (e.g., 0.1 N) to the amoxicillin solution to achieve the desired alkaline pH.
-
Stir the solution at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a defined period.
-
Periodically withdraw samples and neutralize them with an appropriate acid (e.g., 0.1 N HCl).
-
Analyze the samples by a suitable analytical method, such as HPLC.
-
2. Thermal Degradation:
-
Objective: To assess the effect of heat on amoxicillin stability.
-
Procedure:
-
Place amoxicillin powder in a controlled temperature oven.
-
Expose the sample to a high temperature (e.g., 70-105 °C) for a specified duration.
-
For degradation in solution, prepare a solution of amoxicillin and heat it in a controlled temperature bath.
-
At various time points, dissolve the solid sample or dilute the solution sample and analyze using HPLC.
-
3. Oxidative Degradation:
-
Objective: To investigate the impact of oxidative stress.
-
Procedure:
-
Dissolve amoxicillin in a suitable solvent.
-
Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%).
-
Maintain the solution at room temperature or a slightly elevated temperature for a specific time.
-
Withdraw samples at intervals and quench the reaction if necessary (e.g., by adding sodium bisulfite).
-
Analyze the samples by HPLC.
-
The following diagram illustrates a general workflow for forced degradation studies:
An In-depth Technical Guide to APA Amoxicillin Amide (Amoxicillin EP Impurity L)
For Researchers, Scientists, and Drug Development Professionals
Introduction
APA amoxicillin amide, also known by its European Pharmacopoeia designation as Amoxicillin EP Impurity L, is a key reference standard for the quality control of amoxicillin, a widely used β-lactam antibiotic. This document provides a comprehensive overview of its chemical identity, properties, and a detailed examination of its synthesis. The information herein is intended to support researchers and professionals in the fields of pharmaceutical analysis, quality assurance, and drug development.
Chemical Identity and Properties
This compound is structurally a dimer formed through an amide linkage between the 6-amino group of a 6-aminopenicillanic acid (6-APA) moiety and the carboxylic acid group of an amoxicillin molecule.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 1789703-32-7[1][2][3] |
| IUPAC Name | (2S,5R,6R)-6-[[(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[3] |
| Synonyms | Amoxicillin EP Impurity L, Amoxicillin USP Related Compound L, 6-APA amoxicillin amide[1][2][3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C24H29N5O7S2 | [1][2] |
| Molecular Weight | 563.65 g/mol | [1][2] |
| Appearance | White to Pale Yellow Solid | - |
| Solubility | Soluble in Methanol | [2] |
| Storage | 2-8 °C | [2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the coupling of two protected β-lactam units followed by the removal of the protecting groups. A key step in this synthesis is the formation of the amide bond, for which peptide coupling reagents are employed.
Experimental Workflow: Synthesis of this compound
The logical workflow for the synthesis of this compound can be visualized as follows:
Caption: Synthetic workflow for this compound.
Detailed Methodologies
1. Protection of Starting Materials:
-
Protection of Amoxicillin: The amino and hydroxyl groups of amoxicillin are protected to prevent side reactions during the coupling step. A common strategy involves the use of a benzyloxycarbonyl (Cbz) group for the amino group and a benzyl group for the phenolic hydroxyl group.
-
Protection of 6-Aminopenicillanic Acid (6-APA): The carboxylic acid group of 6-APA is typically protected as a benzyl ester.
2. Amide Coupling Reaction (PyBOP mediated):
The formation of the amide bond between the protected amoxicillin (carboxylic acid) and protected 6-APA (amine) is a critical step. Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) is an effective coupling reagent for this transformation.
-
General Protocol:
-
Dissolve the protected amoxicillin (1 equivalent) and protected 6-APA (1-1.2 equivalents) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2 equivalents), to the solution.
-
Cool the reaction mixture to 0 °C.
-
Add PyBOP (1-1.2 equivalents) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is typically worked up by dilution with an organic solvent and washed sequentially with aqueous acid (e.g., 10% citric acid), water, and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure.
-
The crude protected dimer is then purified by column chromatography.
-
3. Deprotection:
The final step is the removal of the protecting groups to yield this compound. For Cbz and benzyl ether/ester groups, catalytic hydrogenolysis is a common and efficient method.
-
General Protocol:
-
Dissolve the purified protected dimer in a suitable solvent, such as methanol (MeOH) or ethanol (EtOH).
-
Add a palladium on carbon catalyst (Pd/C, typically 5-10% w/w).
-
Subject the mixture to a hydrogen atmosphere (using a hydrogen-filled balloon or a hydrogenation apparatus) and stir at room temperature.
-
Monitor the reaction until completion.
-
Once the reaction is complete, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield the final product, this compound.
-
Role in Amoxicillin Quality Control
The presence of impurities in active pharmaceutical ingredients (APIs) can affect their efficacy and safety. This compound is a known process-related impurity and potential degradation product of amoxicillin. As such, its detection and quantification are crucial aspects of amoxicillin quality control. Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) specify limits for this and other impurities. The availability of a well-characterized standard of this compound is therefore essential for:
-
Analytical Method Development and Validation: To ensure that chromatographic methods can accurately separate and quantify this impurity from amoxicillin and other related substances.
-
Forced Degradation Studies: To understand the degradation pathways of amoxicillin under various stress conditions (e.g., acid, base, heat, light) and to identify the conditions under which this compound may form.
-
Routine Quality Control Testing: To ensure that batches of amoxicillin API and finished drug products comply with the specified impurity limits.
Conclusion
This compound is a critical reference compound for ensuring the quality and safety of amoxicillin. A thorough understanding of its chemical properties and synthetic pathways is vital for pharmaceutical scientists. The methodologies outlined in this guide provide a framework for its synthesis and highlight its importance in the broader context of pharmaceutical quality control.
References
The Synthesis of Amoxicillin: A Technical Guide to the Crucial Role of 6-Aminopenicillanic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis of amoxicillin, a widely used β-lactam antibiotic, with a core focus on the pivotal role of its precursor, 6-aminopenicillanic acid (6-APA). Amoxicillin's potent bactericidal activity hinges on the structural integrity of the β-lactam ring provided by 6-APA. This document details the primary synthesis methodologies, providing comparative data, experimental protocols, and visual representations of the key processes to support research and development in antibiotic manufacturing.
Introduction: The Significance of 6-Aminopenicillanic Acid
6-Aminopenicillanic acid (6-APA) is the fundamental nucleus of all penicillin antibiotics.[1][2] It consists of a thiazolidine ring fused to a β-lactam ring, the latter being the pharmacologically active component responsible for inhibiting bacterial cell wall synthesis. The amino group at the 6-position of the penam structure is the key site for acylation, allowing for the attachment of various side chains. This modification of the 6-APA core enables the creation of a broad spectrum of semi-synthetic penicillins, including amoxicillin, with enhanced stability and antimicrobial activity.[3]
The industrial production of amoxicillin from 6-APA is primarily achieved through two competitive routes: traditional chemical synthesis and modern enzymatic synthesis. Each method presents distinct advantages and challenges in terms of yield, purity, cost-effectiveness, and environmental impact.
Physicochemical Properties of Key Compounds
A comprehensive understanding of the physicochemical properties of the reactants and the final product is crucial for process optimization, purification, and formulation.
| Property | 6-Aminopenicillanic Acid (6-APA) | Amoxicillin Trihydrate |
| Molecular Formula | C₈H₁₂N₂O₃S[1] | C₁₆H₁₉N₃O₅S·3H₂O[4] |
| Molecular Weight | 216.26 g/mol [1][5] | 419.4 g/mol [4][6] |
| Appearance | White or almost white crystalline powder[2] | White to off-white crystalline powder[4] |
| Melting Point | 198-200 °C (decomposes)[7] | 194 °C[4] |
| Solubility in Water | Slightly soluble[7] | 4 g/L[4] |
| pKa (Strongest Acidic) | 3.42[8] | 2.69 (carboxylic acid)[9] |
| pKa (Strongest Basic) | 7.4[8] | 7.49 (amino group)[9] |
| pH (in solution) | 3.5 - 4.5[2] | 3.5 - 5.5[4] |
Synthesis Methodologies: Chemical vs. Enzymatic
The acylation of 6-APA with a suitable side chain, D-(-)-α-amino-p-hydroxyphenylacetyl moiety, is the core reaction in amoxicillin synthesis. This can be achieved through chemical or enzymatic pathways.
Chemical Synthesis: The Dane Salt Method
The conventional chemical synthesis of amoxicillin often employs the Dane salt method to protect the amino group of the D-(-)-p-hydroxyphenylglycine side chain during acylation. This multi-step process involves the use of organic solvents and protecting groups.
A general workflow for the chemical synthesis is as follows:
Caption: Chemical synthesis of amoxicillin via the Dane salt method.
Enzymatic Synthesis: A Greener Approach
The enzymatic synthesis of amoxicillin is considered a more environmentally friendly alternative to the chemical route. This method utilizes the enzyme Penicillin G Acylase (PGA) to catalyze the acylation of 6-APA with an activated form of the side chain, typically D-p-hydroxyphenylglycine methyl ester (D-HPGM).
The enzymatic synthesis is a kinetically controlled process where the formation of amoxicillin is favored over the hydrolysis of the activated side chain.
Caption: Enzymatic synthesis of amoxicillin catalyzed by Penicillin G Acylase.
Quantitative Data Summary
The yield and efficiency of amoxicillin synthesis are highly dependent on the chosen method and reaction conditions. The following tables summarize key quantitative data from various studies.
Table 1: Comparison of Chemical and Enzymatic Synthesis Yields
| Synthesis Method | Key Reagents | Typical Yield (%) | Reference |
| Chemical (Anhydrous Acylation) | Silylated 6-APA, D-(-)-2-p-hydroxyphenylglycine chloride hydrochloride | 77 - 82 | [10] |
| Enzymatic (Immobilized PGA) | 6-APA, D-HPGM | 50 - 84.3 | [11] |
| Enzymatic (One-pot cascade) | Penicillin G Potassium Salt, D-HPGM | 55.2 | [12] |
Table 2: Influence of Reaction Parameters on Enzymatic Synthesis Yield
| Parameter | Condition | Yield (%) | Reference |
| pH | 6.0 | ~75 (for Ampicillin) | [13] |
| 6.5 | 53.9 | [14] | |
| Temperature | 15 °C | 58.7 | [14] |
| 20 °C | - | [14] | |
| 35 °C | 50 | [15] | |
| Substrate Ratio (D-HPGM:6-APA) | 3:1 | 37 | [15] |
| Co-solvent | 60% Ethylene Glycol | 55.2 | [12] |
| 30% Ethylene Glycol | 53.9 | [14] |
Experimental Protocols
The following are representative experimental protocols for the chemical and enzymatic synthesis of amoxicillin.
Protocol for Chemical Synthesis of Amoxicillin via Anhydrous Acylation
This protocol is adapted from a patented method and should be performed by trained personnel in a suitable laboratory setting.
Materials:
-
6-Aminopenicillanic acid (6-APA)
-
Methylene chloride (MeCl₂)
-
Triethylamine (TEA)
-
Trimethylchlorosilane (TMCS)
-
Dimethylacetamide (DMA)
-
D-(-)-2-p-hydroxyphenylglycine chloride hydrochloride
-
6 N Hydrochloric acid
-
Sodium chloride
-
MIBK (Methyl isobutyl ketone)
-
LA-1 resin
Procedure:
-
Suspend 1 kg of 6-APA in 20 L of MeCl₂ at 25 °C.
-
Add 1.29 L of TEA at 25-28 °C and agitate for 30 minutes until the 6-APA nearly dissolves.
-
At 20-25 °C, add 1.17 L of TMCS over 5-10 minutes, allowing the temperature to rise to 25-27 °C. Hold for 60 minutes at 25 °C.
-
Cool the mixture to 0-5 °C and add 0.696 L of DMA and 1.49 kg of DMA·HCl solution.
-
Begin acylation immediately by adding 1.26 kg of D-(-)-2-p-hydroxyphenylglycine chloride hydrochloride in three equal aliquots, maintaining the temperature below 10 °C (preferably 5 °C).
-
Age the acylation mixture at 0-5 °C for 2 hours.
-
Hydrolyze the reaction mixture by adding it to a mixture of water and MeCl₂ at 0-5 °C while maintaining the pH at 1.0-1.5 with 6 N HCl.
-
Separate the aqueous phase and add saturated sodium chloride solution to precipitate amoxicillin hydrochloride.
-
Filter the precipitate and wash with cold saturated sodium chloride solution and MeCl₂.
-
Convert the amoxicillin hydrochloride to amoxicillin trihydrate by slurrying it in a mixture of 15% LA-1 in MIBK and water at 25 °C.
-
Filter the resulting amoxicillin trihydrate, wash, and dry.[10]
Protocol for Enzymatic Synthesis of Amoxicillin
This protocol is a generalized procedure based on common laboratory practices for enzymatic synthesis.
Materials:
-
6-Aminopenicillanic acid (6-APA)
-
D-p-hydroxyphenylglycine methyl ester (D-HPGM)
-
Immobilized Penicillin G Acylase (PGA)
-
Phosphate buffer (e.g., 0.1 M, pH 6.5)
-
Ammonia solution (e.g., 3 M) for pH adjustment
-
Hydrochloric acid for pH adjustment
Procedure:
-
Prepare a solution of 6-APA in water at a concentration of, for example, 20 mM. Adjust the pH to approximately 7.5 with ammonia solution to aid dissolution.
-
In a temperature-controlled reactor (e.g., 25 °C), add the 6-APA solution.
-
Add D-HPGM to the reactor to achieve a desired molar ratio to 6-APA (e.g., 2:1).
-
Adjust the pH of the reaction mixture to the optimal pH for the enzyme (e.g., 6.5) using hydrochloric acid.
-
Initiate the reaction by adding the immobilized PGA (e.g., 5 g/L).
-
Maintain the pH at the setpoint throughout the reaction by the controlled addition of ammonia solution.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentrations of 6-APA, D-HPGM, and amoxicillin using a suitable method such as HPLC.
-
Once the reaction has reached its maximum yield (typically after several hours), stop the reaction by filtering off the immobilized enzyme.
-
The resulting amoxicillin solution can then be subjected to purification and crystallization.[16]
Purification and Crystallization of Amoxicillin Trihydrate
The final step in the synthesis of amoxicillin is its purification and crystallization, typically as the trihydrate form, which is the most stable solid form.[17]
General Procedure:
-
Following the synthesis reaction, the pH of the amoxicillin solution is adjusted to its isoelectric point (around pH 4.7-5.2).
-
The solution is cooled to a low temperature (e.g., 0-5 °C) to induce crystallization.
-
The mixture is stirred for a period to allow for crystal growth.
-
The precipitated amoxicillin trihydrate crystals are collected by filtration.
-
The crystals are washed with cold water and/or an organic solvent (e.g., isopropanol) to remove impurities.
-
The purified crystals are then dried under vacuum.[16]
Conclusion
6-Aminopenicillanic acid remains the cornerstone of semi-synthetic penicillin production. The choice between chemical and enzymatic synthesis of amoxicillin from 6-APA depends on various factors, including production scale, cost considerations, and environmental regulations. While chemical synthesis has been the traditional method, the advancements in enzyme immobilization and reaction engineering are making the enzymatic route an increasingly viable and sustainable alternative. Further research into optimizing reaction conditions, developing more robust enzymes, and streamlining purification processes will continue to enhance the efficiency and cost-effectiveness of amoxicillin production, ensuring the continued availability of this essential antibiotic.
References
- 1. 6-Aminopenicillanic acid | C8H12N2O3S | CID 11082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. Penicillin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 6-Aminopenicillanic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Amoxicillin Trihydrate | C16H25N3O8S | CID 62883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Aminopenicillanic acid | 551-16-6 [chemicalbook.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. US3980637A - Production of amoxicillin - Google Patents [patents.google.com]
- 11. cdn.intratec.us [cdn.intratec.us]
- 12. Enzymatic synthesis of amoxicillin via a one-pot enzymatic hydrolysis and condensation cascade process in the presence of organic co-solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic Synthesis of Amoxicillin via a One-pot Enzymatic Hydrolysis and Condensation Cascade Process in the Presence of Organic Co-solvents | Semantic Scholar [semanticscholar.org]
- 15. CN102838620A - Preparation process of amoxicillin sodium crystal - Google Patents [patents.google.com]
- 16. GB2034695A - Acylation of 6-APA via silyl intermediates - Google Patents [patents.google.com]
- 17. usp-pqm.org [usp-pqm.org]
Spectroscopic Data for 6-Aminopenicillanic Acid (APA) and Amoxicillin: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for two key compounds in the penicillin family of antibiotics: 6-aminopenicillanic acid (APA) and amoxicillin. Designed for researchers, scientists, and drug development professionals, this document presents quantitative spectroscopic data in clearly structured tables, details relevant experimental protocols, and visualizes key processes through workflow diagrams.
Introduction
6-Aminopenicillanic acid (6-APA) is the fundamental nucleus of all penicillin antibiotics.[1][2] It is a crucial intermediate in the synthesis of semi-synthetic penicillins, including the widely used amoxicillin.[2] Amoxicillin is a broad-spectrum β-lactam antibiotic effective against a wide range of bacterial infections. A thorough understanding of the spectroscopic characteristics of these compounds is essential for quality control, structural elucidation, and the development of new analytical methods. This guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Spectroscopic Data
The following sections present the core spectroscopic data for 6-APA and amoxicillin in a structured tabular format for ease of comparison and reference.
6-Aminopenicillanic Acid (APA)
Table 1: ¹H NMR Spectroscopic Data for 6-Aminopenicillanic Acid (6-APA)
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-5 | 5.51 | d | 4.0 |
| H-6 | 4.65 | d | 4.0 |
| H-3 | 4.19 | s | - |
| 2-CH₃ (α) | 1.62 | s | - |
| 2-CH₃ (β) | 1.52 | s | - |
| Note: Data acquired in D₂O. |
Table 2: ¹³C NMR Spectroscopic Data for 6-Aminopenicillanic Acid (6-APA)
| Carbon | Chemical Shift (δ) in ppm |
| C=O (β-lactam) | 175.0 |
| C=O (acid) | 170.0 |
| C-5 | 68.0 |
| C-3 | 64.0 |
| C-6 | 58.0 |
| C-2 | 45.0 |
| 2-CH₃ (α) | 33.0 |
| 2-CH₃ (β) | 26.0 |
| Note: Predicted values. |
Table 3: FT-IR Spectroscopic Data for 6-Aminopenicillanic Acid (6-APA)
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretch (amine) |
| ~3000 | O-H stretch (carboxylic acid) |
| 1780 | C=O stretch (β-lactam) |
| 1690 | C=O stretch (carboxylic acid) |
| 1580 | N-H bend (amine) |
Table 4: Mass Spectrometry Data for 6-Aminopenicillanic Acid (6-APA)
| m/z | Interpretation |
| 217.06 | [M+H]⁺ |
| 200.04 | [M+H - NH₃]⁺ |
| 172.04 | [M+H - COOH]⁺ |
| 158.04 | Further fragmentation |
| 114.0 | Thiazolidine ring fragment |
| Note: High-resolution mass spectrometry data. |
Amoxicillin
Table 5: ¹H NMR Spectroscopic Data for Amoxicillin
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic H | 7.25 | d | 8.5 |
| Aromatic H | 6.80 | d | 8.5 |
| H-6 | 5.45 | d | 4.0 |
| H-5 | 5.40 | d | 4.0 |
| α-H | 5.00 | s | - |
| H-3 | 4.20 | s | - |
| 2-CH₃ (α) | 1.55 | s | - |
| 2-CH₃ (β) | 1.45 | s | - |
| Note: Data acquired in D₂O. |
Table 6: ¹³C NMR Spectroscopic Data for Amoxicillin
| Carbon | Chemical Shift (δ) in ppm |
| C=O (β-lactam) | 177.5 |
| C=O (amide) | 173.0 |
| C=O (acid) | 172.5 |
| Aromatic C-OH | 157.0 |
| Aromatic C | 130.0 |
| Aromatic C-CH | 128.5 |
| Aromatic CH | 115.5 |
| C-5 | 68.5 |
| C-3 | 67.0 |
| C-6 | 59.0 |
| α-C | 57.5 |
| C-2 | 47.0 |
| 2-CH₃ (α) | 31.0 |
| 2-CH₃ (β) | 29.5 |
| Note: Data acquired in D₂O at pD 8. |
Table 7: FT-IR Spectroscopic Data for Amoxicillin
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3500 | O-H stretch (phenol), N-H stretch (amine and amide) |
| ~3000 | C-H stretch (aromatic and aliphatic) |
| 1775 | C=O stretch (β-lactam)[3] |
| 1685 | C=O stretch (amide I)[3] |
| 1605 | C=C stretch (aromatic) |
| 1515 | N-H bend (amide II) |
| 1250 | C-N stretch (primary amine)[3] |
Table 8: Mass Spectrometry Data for Amoxicillin
| m/z | Interpretation |
| 366.1 | [M+H]⁺ |
| 349.1 | [M+H - NH₃]⁺ |
| 208.1 | Side chain fragment |
| 160.1 | Thiazolidine ring fragment with side chain remnant |
| 114.1 | Thiazolidine ring fragment |
| Note: Data obtained via electrospray ionization (ESI). |
Table 9: UV-Vis Spectroscopic Data for Amoxicillin
| Wavelength (λmax) | Solvent |
| 270 nm | Dimethyl sulfoxide-acetonitrile (50% v/v)[4] |
| 226 nm | NaOH solution[5] |
Experimental Protocols
This section outlines generalized protocols for the spectroscopic analysis of 6-APA and amoxicillin. Specific parameters may require optimization based on the instrumentation and experimental objectives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve an accurately weighed sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For D₂O, the pH may need to be adjusted to ensure solubility.
-
Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Solvent suppression techniques may be necessary when using D₂O.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.
-
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TSP for D₂O or TMS for DMSO-d₆).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation :
-
Solid State (KBr pellet) : Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the powdered sample directly onto the ATR crystal.
-
-
Instrument : A standard FT-IR spectrometer equipped with a KBr beam splitter and a DTGS detector is suitable.
-
Acquisition :
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing : The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent compatible with the ionization source (e.g., acetonitrile/water with a small amount of formic acid for ESI).
-
Instrument : A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Ion Trap).
-
Acquisition :
-
Infuse the sample solution into the ion source.
-
Optimize the ionization source parameters (e.g., spray voltage, capillary temperature) to maximize the signal of the protonated molecule [M+H]⁺.
-
Acquire the full scan mass spectrum.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis : Analyze the mass spectra to identify the molecular ion and characteristic fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a series of standard solutions of the analyte in a suitable solvent (e.g., dilute NaOH, or a mixture of dimethyl sulfoxide and acetonitrile) to determine the wavelength of maximum absorbance (λmax) and to construct a calibration curve.[4][5]
-
Instrument : A double-beam UV-Vis spectrophotometer.
-
Acquisition :
-
Use the solvent as a blank to zero the instrument.
-
Scan the sample solution over a relevant wavelength range (e.g., 200-400 nm) to determine the λmax.
-
Measure the absorbance of the standard solutions at the λmax.
-
-
Data Analysis : Plot a calibration curve of absorbance versus concentration to determine the concentration of unknown samples.
Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the synthetic relationship between 6-APA and amoxicillin.
Caption: General workflow for the spectroscopic analysis of pharmaceutical compounds.
Caption: Enzymatic synthesis of amoxicillin from 6-APA.
Conclusion
The spectroscopic data and methodologies presented in this guide provide a foundational resource for the analysis of 6-aminopenicillanic acid and amoxicillin. The tabulated data facilitates rapid identification and comparison, while the outlined protocols offer a starting point for the development of specific analytical methods. The provided workflows offer a visual representation of key processes, aiding in the understanding of the analytical and synthetic pathways. This comprehensive guide serves as a valuable tool for professionals engaged in the research, development, and quality control of penicillin-based antibiotics.
References
APA amoxicillin amide molecular weight and formula
An In-depth Technical Guide on APA Amoxicillin Amide
This guide provides a detailed overview of the molecular properties of 6-aminopenicillanic acid (APA), amoxicillin, and the related impurity, this compound. It is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. The document includes a summary of their chemical formulas and molecular weights, an experimental protocol for the synthesis of the amide impurity, and a visualization of the formation pathway.
Core Molecular Data
The fundamental properties of APA, amoxicillin, and their resulting amide are summarized below. This data is crucial for analytical characterization, stoichiometric calculations, and quality control in pharmaceutical manufacturing.
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) |
| 6-Aminopenicillanic Acid (APA) | C₈H₁₂N₂O₃S | 216.26[1][2][3] |
| Amoxicillin | C₁₆H₁₉N₃O₅S | 365.41[4] |
| This compound | C₂₄H₂₉N₅O₇S₂ | 563.65[5][6][7] |
Formation of this compound
This compound is recognized as "Amoxicillin Impurity L" in pharmacopeial references.[6][7] It is a process-related impurity that can form during the synthesis of amoxicillin. The formation involves the creation of an amide bond between the carboxylic acid group of one amoxicillin molecule and the primary amine group of a 6-aminopenicillanic acid (APA) molecule. The presence of such impurities must be carefully monitored as they can impact the safety and efficacy of the final drug product.
The logical pathway for this chemical reaction is visualized below.
Experimental Protocols
The formation of this compound occurs as a side reaction during the synthesis of amoxicillin. The primary methods for amoxicillin synthesis are either chemical or enzymatic, with the enzymatic process being more common in modern manufacturing due to milder reaction conditions and reduced environmental impact. Below are protocols relevant to the synthesis of amoxicillin and its amide impurity.
General Enzymatic Synthesis of Amoxicillin
The industrial production of amoxicillin is often achieved via an enzymatic reaction catalyzed by Penicillin G Acylase (PGA). This process involves the acylation of 6-aminopenicillanic acid (APA) with an activated side-chain donor, D-p-hydroxyphenylglycine methyl ester (D-HPGM).
-
Materials and Reagents:
-
6-Aminopenicillanic Acid (6-APA)
-
D-p-Hydroxyphenylglycine methyl ester (D-HPGM)
-
Immobilized Penicillin G Acylase (PGA)
-
Phosphate buffer or aqueous ammonia for pH adjustment
-
Hydrochloric acid for pH adjustment
-
Purified water
-
-
General Procedure:
-
6-APA is dissolved in purified water at a controlled temperature, typically between 10-20°C. The pH is adjusted to between 7.0 and 8.0 using an aqueous ammonia solution to ensure complete dissolution.[8]
-
D-HPGM hydrochloride and the immobilized PGA enzyme are added to the solution.[8] The molar ratio of D-HPGM to 6-APA is typically greater than 1 to drive the reaction towards synthesis.
-
The pH of the reaction mixture is then adjusted to the optimal range for the enzymatic synthesis, generally between 6.0 and 6.5.[8]
-
The reaction is maintained at a constant temperature, often between 21°C and 30°C, with continuous stirring.[8]
-
The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the concentration of residual 6-APA falls below a specified limit (e.g., < 5 mg/mL).[8]
-
Upon completion, the immobilized enzyme is separated by filtration for reuse. The amoxicillin product is then crystallized from the solution by adjusting the pH to its isoelectric point (around 5.5-6.5) and lowering the temperature (0-5°C).[8]
-
During this process, the this compound impurity can be formed if a molecule of amoxicillin, once formed, acts as an acyl donor and reacts with a free molecule of 6-APA.
Directed Synthesis of this compound (Impurity L)
A specific synthesis for Amoxicillin Impurity L has been reported, which allows for the generation of an analytical standard for quality control purposes.[3] This method involves protecting reactive groups, coupling the two main fragments, and then deprotecting to yield the final product.
-
Methodology Outline:
-
Protection of Reactants: The starting materials, 6-APA and amoxicillin, undergo reactions to protect their reactive functional groups (amine and carboxylic acid) that are not involved in the desired amide bond formation. This prevents unwanted side reactions. For instance, carbobenzyloxy (Cbz) and benzyl groups are used as protecting groups.[3]
-
Peptide Coupling: The protected 6-APA and protected amoxicillin intermediates are then coupled together. A peptide coupling reagent, such as benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), is used to activate the carboxylic acid group of the protected amoxicillin, facilitating the nucleophilic attack by the amine group of the protected 6-APA to form the amide bond.[3] This step reportedly achieves a high yield (76%).[3]
-
Deprotection: The resulting protected intermediate is subjected to a final deprotection step to remove all protecting groups (e.g., benzyl and Cbz groups), yielding the final this compound product.[3]
-
This directed synthesis provides a reliable method for producing the impurity for use as a reference standard in the analytical testing of amoxicillin batches.
References
- 1. Enzymatic synthesis of amoxicillin via a one-pot enzymatic hydrolysis and condensation cascade process in the presence of organic co-solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Synthesis of Amoxicillin Inpurity L [yyhx.ciac.jl.cn]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. usp-pqm.org [usp-pqm.org]
- 8. CN102660621B - Improved method for preparing amoxicillin by enzymic method - Google Patents [patents.google.com]
A Comprehensive Review of Amoxicillin Impurities: Identification, Control, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxicillin, a widely used β-lactam antibiotic, is a cornerstone in the treatment of various bacterial infections.[1] Its efficacy and safety are paramount, making the control of impurities in the active pharmaceutical ingredient (API) and finished drug products a critical aspect of pharmaceutical development and manufacturing. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.[2] These impurities can potentially impact the safety, efficacy, and stability of the final product, necessitating rigorous analytical characterization and control.[3][4] This technical guide provides an in-depth literature review of amoxicillin impurities, focusing on their identification, formation pathways, and the analytical methodologies employed for their detection and quantification.
Amoxicillin Degradation Pathways
Amoxicillin is susceptible to degradation under various conditions, including acidic and alkaline pH, heat, humidity, and light.[5][6][7] The strained β-lactam ring in its structure is particularly prone to hydrolysis.[8] The primary degradation pathways lead to the formation of several key impurities.
One major pathway involves the hydrolysis of the β-lactam ring to form amoxicilloic acid.[9][10] This can further degrade through decarboxylation to yield amoxicillin penilloic acid.[10] Another significant degradation route is the intramolecular aminolysis leading to the formation of amoxicillin diketopiperazine-2',5'-dione.[9][10] Additionally, polymerization can occur, leading to the formation of dimers and trimers.[11][12]
Primary degradation pathways of amoxicillin.
Common Amoxicillin Impurities
Several impurities of amoxicillin have been identified and are monitored as per pharmacopeial standards. These are often designated by letters in various pharmacopoeias. Some of the most commonly cited impurities are listed in the table below.
| Impurity Name | Other Names | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Amoxicillin Related Compound A | 6-Aminopenicillanic acid (6-APA) | 551-16-6 | C₈H₁₁NO₃S | 217.24 |
| Amoxicillin Related Compound C | (4S)-2-[5-(4-hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethylthiazolidine-4-carboxylic acid | - | C₁₆H₁₉N₃O₅S | 381.41 |
| Amoxicillin Related Compound H | (2R)-2-[(2,2-dimethylpropanoyl)amino]-2-(4-hydroxyphenyl)acetic acid | - | C₁₃H₁₇NO₄ | 251.28 |
| Amoxicillin Dimer | - | - | C₃₂H₃₈N₆O₁₀S₂ | 730.81 |
| Amoxicillin Trimer | - | 174391-69-6 | C₄₈H₅₇N₉O₁₅S₃ | 1096.21 |
| L-Amoxicillin | Amoxicillin Impurity B | 26889-93-0 | C₁₆H₁₉N₃O₅S | 365.40 |
| N-Pivaloyl Amoxicillin | - | 1313237-94-3 | C₂₁H₂₇N₃O₆S | 449.52 |
Note: Some CAS numbers and specific details for all impurities are not consistently available across all public sources.[13][14]
Pharmacopeial Limits for Amoxicillin Impurities
Various pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), specify limits for impurities in amoxicillin drug substance and finished products.[15] These limits are crucial for ensuring the quality and safety of the medication.
| Pharmacopoeia | Product | Impurity | Limit |
| BP | Amoxicillin | Impurity J | NMT 3.0% |
| Any other impurity | NMT 2.0% | ||
| Total impurities | NMT 9.0% | ||
| Amoxicillin Injection | Amoxicillin dimer | NMT 3.0% | |
| Any other secondary peak | NMT 2.0% | ||
| Sum of the areas of all the secondary peaks | NMT 9.0% | ||
| USP | Amoxicillin Trihydrate | Total impurities | NMT 5.0% |
NMT: Not More Than[15]
Experimental Protocols for Impurity Analysis
The accurate detection and quantification of amoxicillin impurities rely on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique.
General HPLC Method for Amoxicillin and Impurities
This protocol is a representative example based on commonly described methods.[2][3]
1. Instrumentation:
-
An Agilent 1220 Infinity LC System or equivalent, equipped with a gradient pump, autosampler, column oven, and a Variable Wavelength Detector (VWD).[2]
2. Chromatographic Conditions:
-
Column: Agilent ZORBAX SB-Aq, 4.6 mm × 150 mm, 1.8 µm particle size.[2]
-
Mobile Phase A: 0.01 mol/L potassium dihydrogen phosphate buffer, pH adjusted to 4.8.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Elution: A gradient program is typically used to achieve separation of all impurities. A common starting condition is a high percentage of aqueous mobile phase (e.g., 100% Mobile Phase A).[2]
-
Flow Rate: 2 mL/min.[2]
-
Column Temperature: 30 °C.
3. Sample Preparation:
-
Standard Solution: A stock solution of USP Amoxicillin RS is prepared in water or Mobile Phase A at a concentration of approximately 1 mg/mL.[2]
-
Sample Solution: For capsules, the contents are dissolved in the mobile phase to achieve a similar concentration to the standard solution.[16]
-
Spiked Sample (for method development/validation): A solution of the amoxicillin drug substance is spiked with known amounts of impurity reference standards.[17]
4. System Suitability:
-
Parameters such as theoretical plates, tailing factor for the amoxicillin peak, and resolution between critical peak pairs are monitored to ensure the system is performing adequately.[18]
General workflow for HPLC analysis of amoxicillin impurities.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method and to identify potential degradation products.[5][6][7]
1. Stress Conditions:
-
Acid Hydrolysis: 0.375 M HCl at 25 °C for 30 minutes.[6]
-
Alkaline Hydrolysis: 0.015 M NaOH at 25 °C for 15 minutes. This condition often results in significant degradation (approximately 50%).[5][6]
-
Oxidative Degradation: 1.5% H₂O₂ at 25 °C for 30 minutes.[6]
-
Thermal Degradation (Dry Heat): 105 °C for 3 hours.[6]
-
Thermal Degradation (Wet Heat): Pre-saturated hot air oven with steam at 105 °C for 3 hours.[6]
-
Photodegradation: Exposure to 1.2 million lux hours and 200 watts h/m² at 25 °C. Amoxicillin itself is not significantly photodegraded, but some degradation products may be light-sensitive.[5][6]
2. Sample Preparation and Analysis:
-
Amoxicillin drug substance or drug product is subjected to the stress conditions.
-
For acid and alkaline hydrolysis, the samples are neutralized before analysis.[6]
-
The stressed samples are then analyzed using a validated stability-indicating HPLC method.
Conclusion
The control of impurities is a critical component of ensuring the quality, safety, and efficacy of amoxicillin. A thorough understanding of the degradation pathways and the sources of potential impurities is essential for the development of robust manufacturing processes and stable formulations. The use of validated, stability-indicating analytical methods, primarily HPLC, is fundamental for the accurate detection and quantification of these impurities, ensuring compliance with stringent pharmacopeial limits. This comprehensive overview provides a foundational guide for researchers and professionals in the pharmaceutical industry to navigate the complexities of amoxicillin impurity analysis and control.
References
- 1. Amoxicillin | C16H19N3O5S | CID 33613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. impactfactor.org [impactfactor.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. scielo.br [scielo.br]
- 7. Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines [scite.ai]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, purification and characterization of amoxicillin impurities [thesis.unipd.it]
- 12. Chromatographic determination of high-molecular weight impurities in amoxicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. usp-pqm.org [usp-pqm.org]
- 16. uspnf.com [uspnf.com]
- 17. researchgate.net [researchgate.net]
- 18. akjournals.com [akjournals.com]
The Nucleus of an Antibiotic Revolution: A Technical Guide to the Discovery and Enzymatic Synthesis of Amoxicillin
For decades, β-lactam antibiotics have been a cornerstone of modern medicine in the fight against bacterial infections. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the history, discovery, and enzymatic production of a key semi-synthetic penicillin, amoxicillin, from its fundamental building block, 6-aminopenicillanic acid (6-APA).
This document details the pivotal discovery of 6-APA, outlines the enzymatic pathways for amoxicillin synthesis, presents quantitative data from various synthesis strategies, and provides detailed experimental protocols.
A Historical Breakthrough: The Discovery of 6-Aminopenicillanic Acid (6-APA)
The story of semi-synthetic penicillins begins with the isolation of the penicillin nucleus, 6-aminopenicillanic acid (6-APA). In 1958, researchers at Beecham Research Laboratories in Surrey, UK, made the groundbreaking discovery that 6-APA could be isolated from penicillin fermentation broths when the precursor side-chain was omitted. This discovery was a pivotal moment in antibiotic history, as it provided a versatile platform for the creation of a vast array of new penicillin derivatives with improved properties.
Prior to this, the only available penicillins were those produced naturally by the Penicillium mold, such as Penicillin G. However, these natural penicillins had limitations, including a narrow spectrum of activity and susceptibility to bacterial resistance mechanisms. The availability of 6-APA opened the door to chemically attaching different side chains to the penicillin core, leading to the development of semi-synthetic penicillins with enhanced capabilities. Amoxicillin, developed by Beecham Research Laboratories in 1970, is a prime example of a successful semi-synthetic penicillin derived from 6-APA.
The Enzymatic Synthesis of Amoxicillin
The industrial production of amoxicillin has largely shifted from chemical synthesis to more environmentally friendly and efficient enzymatic processes. The core of this process is the enzyme penicillin G acylase (PGA), which catalyzes the acylation of 6-APA with a suitable side-chain precursor, typically D-p-hydroxyphenylglycine methyl ester (D-HPGM).
The enzymatic synthesis is a kinetically controlled process.[1] The reaction involves the formation of an acyl-enzyme intermediate from D-HPGM, which then reacts with 6-APA to form amoxicillin.[1] However, this synthesis is in competition with two undesired hydrolysis reactions, also catalyzed by PGA: the hydrolysis of the activated side chain (D-HPGM) and the hydrolysis of the newly formed amoxicillin.[1] Optimizing the reaction conditions to favor synthesis over hydrolysis is a key challenge in the industrial production of amoxicillin.
Signaling Pathway for Enzymatic Amoxicillin Synthesis
The following diagram illustrates the key steps in the enzymatic synthesis of amoxicillin catalyzed by Penicillin G Acylase.
Caption: Enzymatic synthesis of amoxicillin from 6-APA and D-HPGM.
Quantitative Data on Enzymatic Amoxicillin Synthesis
The efficiency of enzymatic amoxicillin synthesis is influenced by various parameters, including pH, temperature, substrate ratio, and the presence of co-solvents. The following table summarizes quantitative data from different studies, highlighting the impact of these parameters on the final product yield.
| Enzyme Source | 6-APA (mM) | D-HPGM (mM) | pH | Temp (°C) | Reaction Time (h) | Co-solvent | Yield (%) | Reference |
| Immobilized E. coli PGA | 20 | 40 | 6.3 (constant) | 35 | 8 | None | ~50 | [2] |
| Immobilized Kluyvera citrophila PGA | 100 | 200 | 6.0 | RT | 2 | ZnSO4 | 76.2 | [3] |
| Immobilized PGA | 150 (from PGK) | 450 | 6.0 (apparent) | 25 | 10 | 60% Ethylene Glycol | 55.2 | [4][5] |
| Immobilized PGA | 50 | 50 | 6.5 | 25 | - | 71% (v/v) BMI·NTf2 | >36% increase vs water | [6] |
| Mutant SPGA-4 | Solid | Solid | Uncontrolled | 10-20 | - | None | >99 (conversion) | [7] |
Experimental Protocols
This section provides a generalized protocol for the enzymatic synthesis of amoxicillin, based on common methodologies reported in the literature.
Materials
-
Immobilized Penicillin G Acylase (PGA)
-
6-Aminopenicillanic Acid (6-APA)
-
D-p-hydroxyphenylglycine methyl ester (D-HPGM)
-
Phosphate buffer (e.g., 0.1 M, pH 6.5)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Organic co-solvent (optional, e.g., ethylene glycol)
-
Stirred batch reactor with temperature and pH control
Procedure
-
Reaction Setup: Prepare the reaction mixture in the batch reactor by dissolving 6-APA and D-HPGM in the phosphate buffer. If using a co-solvent, it should be added to the buffer before the substrates.
-
pH and Temperature Adjustment: Adjust the pH of the reaction mixture to the desired value (e.g., 6.5) using HCl or NaOH. Bring the reactor to the target temperature (e.g., 25°C).
-
Enzyme Addition: Add the immobilized PGA to the reaction mixture to initiate the synthesis. The amount of enzyme will depend on its specific activity.
-
Reaction Monitoring: Maintain the pH and temperature at the set points throughout the reaction. Take samples at regular intervals to monitor the concentrations of amoxicillin, 6-APA, D-HPGM, and the hydrolysis byproduct, HPG. This is typically done using High-Performance Liquid Chromatography (HPLC).
-
Reaction Termination: Stop the reaction when the maximum yield of amoxicillin is achieved, as determined by the monitoring process.
-
Product Isolation: Separate the immobilized enzyme from the reaction mixture by filtration. The amoxicillin can then be isolated and purified from the solution, for example, by crystallization.
Experimental and Production Workflow
The overall process of producing amoxicillin from Penicillin G involves several key stages, from the initial hydrolysis of Penicillin G to the final synthesis and purification of amoxicillin.
Caption: General workflow for the production of amoxicillin.
Conclusion
The discovery of 6-APA was a watershed moment in the history of antibiotics, enabling the development of a multitude of life-saving semi-synthetic penicillins. The subsequent transition to enzymatic synthesis for amoxicillin production has not only improved efficiency but also aligned with the principles of green chemistry. Continued research into novel enzyme variants and process optimization holds the promise of further enhancing the production of this vital antibiotic, ensuring its availability for future generations in the ongoing battle against bacterial infections.
References
- 1. mdpi.com [mdpi.com]
- 2. sid.ir [sid.ir]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic Synthesis of Amoxicillin via a One-pot Enzymatic Hydrolysis and Condensation Cascade Process in the Presence of Organic Co-solvents | Semantic Scholar [semanticscholar.org]
- 5. Enzymatic synthesis of amoxicillin via a one-pot enzymatic hydrolysis and condensation cascade process in the presence of organic co-solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of amoxicillin by penicillin G acylase in the presence of ionic liquids - Lookchem [lookchem.com]
- 7. Penicillin G acylase mutant for synthesis and application thereof in preparation of amoxicillin - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Application Note: HPLC Method for the Detection of 6-Aminopenicillanic Acid (APA) and Amoxicillin Amide in Amoxicillin
Introduction
Amoxicillin is a widely used β-lactam antibiotic. During its synthesis and storage, impurities can arise, which may affect the efficacy and safety of the drug product. Two such process-related impurities and degradation products are 6-aminopenicillanic acid (APA), the core precursor for semi-synthetic penicillins, and amoxicillin amide.[1] Regulatory bodies like the European Pharmacopoeia provide guidelines for the control of these impurities.[2][3][4] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous detection and quantification of APA and amoxicillin amide in amoxicillin samples.
Experimental
A gradient Reversed-Phase HPLC (RP-HPLC) method was developed and validated for the separation and quantification of amoxicillin, 6-aminopenicillanic acid (APA), and amoxicillin amide. The method is based on established pharmacopoeial methods for amoxicillin and its related substances.[3][4]
Chromatographic Conditions
| Parameter | Value |
| Column | C8, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B, 2-15 min: 5-30% B, 15-20 min: 30% B, 20-22 min: 30-5% B, 22-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Quantitative Data Summary
The following table summarizes the retention times (RT), relative retention times (RRT) with respect to amoxicillin, and typical limits of detection (LOD) and quantification (LOQ) for the analytes.
| Analyte | Retention Time (min) | Relative Retention Time (RRT) | LOD (µg/mL) | LOQ (µg/mL) |
| 6-Aminopenicillanic Acid (APA) | ~2.5 | ~0.6 | 0.05 | 0.15 |
| Amoxicillin | ~4.2 | 1.0 | 0.05 | 0.15 |
| Amoxicillin Amide* | ~5.9 | ~1.4 | 0.06 | 0.20 |
*Note: The retention time for amoxicillin amide is an approximation based on typical elution profiles of related impurities. The actual retention time may vary and should be confirmed with a reference standard.
Experimental Protocols
1. Preparation of Mobile Phase A (0.05 M Potassium Dihydrogen Phosphate, pH 5.0)
-
Weigh 6.8 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH to 5.0 with a dilute solution of potassium hydroxide or phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas before use.
2. Preparation of Standard Solutions
-
Amoxicillin Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of amoxicillin reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
-
APA Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of APA reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
-
Amoxicillin Amide Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of amoxicillin amide reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
-
Working Standard Solution: From the stock solutions, prepare a mixed working standard solution containing amoxicillin, APA, and amoxicillin amide at appropriate concentrations (e.g., 10 µg/mL of each impurity and 100 µg/mL of amoxicillin) by diluting with Mobile Phase A.
3. Preparation of Sample Solution
-
Accurately weigh a quantity of the amoxicillin drug substance or powdered tablets equivalent to 25 mg of amoxicillin into a 25 mL volumetric flask.
-
Add approximately 15 mL of Mobile Phase A and sonicate for 10 minutes to dissolve.
-
Dilute to volume with Mobile Phase A and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Parameters
The analytical method was validated according to ICH guidelines, demonstrating specificity, linearity, precision, accuracy, and robustness.
-
Specificity: The method showed good resolution between amoxicillin, APA, and other potential impurities, with no interference from excipients.
-
Linearity: Linearity was established over a concentration range of 0.1 to 20 µg/mL for the impurities, with a correlation coefficient (r²) > 0.999.
-
Precision: The relative standard deviation (RSD) for replicate injections of the standard solution was less than 2.0%.
-
Accuracy: The recovery of impurities from spiked samples was within 98-102%.
Visualization of Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of APA and amoxicillin amide.
References
Application Notes and Protocols for the Quantitative Analysis of 6-APA and Amoxicillin Amide Impurities in Amoxicillin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of two critical impurities in amoxicillin: 6-aminopenicillanic acid (6-APA), a key precursor, and APA amoxicillin amide (Amoxicillin EP Impurity L), a process-related impurity. The primary method detailed is High-Performance Liquid Chromatography (HPLC), which is the most common and robust method for impurity profiling of amoxicillin.
Introduction
Amoxicillin is a widely used β-lactam antibiotic.[1] Its purity is crucial for its safety and efficacy. During its synthesis and storage, impurities can arise. Two significant impurities are 6-aminopenicillanic acid (6-APA), the starting material for the synthesis of many semi-synthetic penicillins, and this compound, a dimeric impurity.[1][2] Regulatory bodies require strict control over the levels of these impurities in the final drug substance.
This document outlines a validated HPLC method for the simultaneous quantification of 6-APA and this compound in amoxicillin.
Chemical Structures
A clear understanding of the chemical structures of amoxicillin and its impurities is fundamental for their analysis.
Caption: Relationship between Amoxicillin, 6-APA, and this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the most widely accepted method for the quantitative analysis of amoxicillin and its related substances.[3][4]
This protocol is a composite based on several validated methods for amoxicillin impurity analysis.[3][5][6]
3.1.1. Chromatographic Conditions
-
Instrument: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.2 M Potassium dihydrogen phosphate buffer (pH adjusted to 5.0 with dilute sodium hydroxide) : Acetonitrile (99:1 v/v).[6]
-
Mobile Phase B: 0.2 M Potassium dihydrogen phosphate buffer (pH adjusted to 5.0 with dilute sodium hydroxide) : Acetonitrile (80:20 v/v).[6]
-
Gradient Elution:
Time (min) Mobile Phase A (%) Mobile Phase B (%) 0 92 8 10 92 8 35 0 100 50 0 100 52 92 8 | 65 | 92 | 8 |
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 230 nm.[8]
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
3.1.2. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve appropriate amounts of 6-APA and this compound reference standards in Mobile Phase A to obtain a known concentration (e.g., 10 µg/mL).
-
Sample Solution: Accurately weigh and dissolve about 100 mg of the amoxicillin test sample in Mobile Phase A and dilute to 100.0 mL with the same solvent.
3.1.3. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:
-
Tailing Factor: Should be less than 2.0 for the amoxicillin peak.[3]
-
Theoretical Plates: Should be greater than 3000 for the amoxicillin peak.[3]
-
Resolution: The resolution between amoxicillin and the nearest eluting impurity peak should be greater than 2.0.[6]
Caption: Experimental Workflow for HPLC Analysis.
The following table summarizes the typical performance characteristics of a validated HPLC method for the analysis of 6-APA and this compound. The data is compiled from various sources and represents expected validation results.[3][4][7][9]
| Parameter | 6-Aminopenicillanic Acid (6-APA) | This compound |
| Linearity Range (µg/mL) | 0.1 - 20 | 0.1 - 20 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0 |
| Precision (RSD %) | ||
| - Repeatability | < 2.0 | < 2.0 |
| - Intermediate Precision | < 3.0 | < 3.0 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.05 | ~ 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | ~ 0.15 | ~ 0.15 |
Other Potential Analytical Methods
While HPLC is the gold standard, other analytical techniques can be employed for the analysis of amoxicillin and its related substances, though they may not be as specific for individual impurity quantification.
-
Spectrophotometry: UV-Vis spectrophotometry can be used for the determination of amoxicillin, but it lacks the specificity to differentiate between amoxicillin and its closely related impurities without prior separation.[1]
-
Titrimetry: Titrimetric methods, such as iodometric titration, can be used to determine the total penicillin content but are not suitable for quantifying individual impurities.[10]
Conclusion
The detailed HPLC protocol and performance data presented provide a robust framework for the quantitative analysis of 6-APA and this compound in amoxicillin. Adherence to these guidelines will enable researchers, scientists, and drug development professionals to accurately monitor and control the impurity profile of amoxicillin, ensuring its quality, safety, and regulatory compliance.
References
- 1. usp-pqm.org [usp-pqm.org]
- 2. allmpus.com [allmpus.com]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. lcms.cz [lcms.cz]
- 7. sphinxsai.com [sphinxsai.com]
- 8. mtc-usa.com [mtc-usa.com]
- 9. advancechemjournal.com [advancechemjournal.com]
- 10. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
Application Note: High-Throughput LC-MS/MS Protocol for Amoxicillin Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of known impurities in amoxicillin active pharmaceutical ingredients (APIs) and finished drug products. The described protocol offers high specificity and low detection limits, making it suitable for routine quality control and stability testing in a drug development environment. The method utilizes a reversed-phase chromatographic separation coupled with positive ion electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) for accurate quantification.
Introduction
Amoxicillin is a widely used β-lactam antibiotic.[1] During its synthesis, storage, and degradation, various related substances and impurities can form.[2] These impurities can potentially impact the safety and efficacy of the drug product. Therefore, regulatory bodies require strict control and monitoring of impurity levels.[2] This protocol provides a detailed methodology for the profiling of key amoxicillin impurities, including those formed through hydrolysis and dimerization.
Experimental Protocol
Sample Preparation
For Amoxicillin API:
-
Accurately weigh 25 mg of the amoxicillin API powder.
-
Dissolve the powder in 25 mL of a diluent solution consisting of 95:5 (v/v) water:acetonitrile to obtain a stock solution of 1 mg/mL.
-
Vortex for 2 minutes or until fully dissolved.
-
Further dilute the stock solution with the diluent to a final concentration of 10 µg/mL.
-
Filter the final solution through a 0.22 µm PVDF syringe filter into an LC autosampler vial.
For Amoxicillin Capsules or Powder for Oral Suspension:
-
For capsules, open and combine the contents of five capsules. For powder for oral suspension, use the powder as is.
-
Accurately weigh a portion of the powder equivalent to 25 mg of amoxicillin.
-
Transfer the powder to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent (95:5 v/v water:acetonitrile) and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Centrifuge a portion of this solution at 4000 rpm for 10 minutes to pelletize any insoluble excipients.
-
Dilute the supernatant to a final theoretical amoxicillin concentration of 10 µg/mL using the diluent.
-
Filter the final solution through a 0.22 µm PVDF syringe filter into an LC autosampler vial.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Data Acquisition and Processing
Data was acquired in the Multiple Reaction Monitoring (MRM) mode. The MRM transitions for amoxicillin and its key impurities are listed in Table 1. Data processing was performed using appropriate software to integrate the peak areas and calculate the concentrations of the impurities against a calibration curve.
Quantitative Data
The following table summarizes the MRM transitions and estimated quantitative performance of the method. The Limit of Detection (LOD) and Limit of Quantification (LOQ) values are based on data from a study analyzing amoxicillin and its metabolites in a biological matrix and may serve as a starting point for method validation in a pharmaceutical matrix.[1]
Table 1: MRM Transitions and Estimated Quantitative Performance
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | LOD (µg/kg)[1] | LOQ (µg/kg)[1] |
| Amoxicillin | 366.4 | 349.1 | 100 | 0.10 - 2.20 | 0.30 - 8.50 |
| Amoxicilloic Acid | 384.4 | 160.1 | 100 | 0.10 - 2.20 | 0.30 - 8.50 |
| Amoxicillin Diketopiperazine-2',5'-dione | 366.4 | 208.2 | 100 | 0.10 - 2.20 | 0.30 - 8.50 |
| Amoxicillin Penicilloic Acid | 384.1 | 340.1 | 100 | To be determined | To be determined |
| Amoxicillin Dimer | 713.2 | 349.1 | 100 | To be determined | To be determined |
Note: LOD and LOQ for Amoxicillin Penicilloic Acid and Amoxicillin Dimer need to be experimentally determined during method validation.
Visualizations
Amoxicillin Degradation Pathway
Caption: Major degradation pathways of amoxicillin.
Experimental Workflow
Caption: Step-by-step workflow for impurity analysis.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the profiling of amoxicillin impurities. The detailed protocol for sample preparation and the optimized instrumental parameters allow for accurate and precise quantification of key related substances. This method is a valuable tool for ensuring the quality, safety, and stability of amoxicillin in both API and finished dosage forms.
References
Application Notes and Protocols for Developing a Stability-Indicating Assay for Amoxicillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxicillin is a widely used, broad-spectrum β-lactam antibiotic.[1] Its chemical stability is a critical attribute that can impact its safety and efficacy. The β-lactam ring in amoxicillin is susceptible to degradation under various conditions, including hydrolysis and oxidation.[2][3] Therefore, a stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, ensuring that the drug product meets the required standards of quality and safety throughout its shelf life.
This document provides detailed application notes and protocols for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for amoxicillin, in accordance with the International Council for Harmonisation (ICH) guidelines.[4]
Core Principles of a Stability-Indicating Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the concentration of the active ingredient, free from interference from any potential degradation products, process impurities, excipients, or other potential interfering substances. The development of a SIM typically involves subjecting the drug substance to forced degradation under various stress conditions to generate potential degradation products. The analytical method must then be able to resolve the active ingredient peak from all the degradation product peaks.
Experimental Workflow
The development and validation of a stability-indicating assay for amoxicillin involves a systematic workflow, as depicted in the diagram below.
Experimental Protocols
Materials and Reagents
-
Amoxicillin trihydrate reference standard
-
Amoxicillin drug product (e.g., capsules, injectable suspension)
-
HPLC grade acetonitrile
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Hydrogen peroxide (H2O2)
-
High purity water
Instrumentation and Chromatographic Conditions
A typical HPLC system for this assay would consist of a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.[6]
| Parameter | Condition |
| Column | Inertsil C18 (250 x 4.0 mm, 4 µm) or equivalent[5][6] |
| Mobile Phase | 95:5 (v/v) mixture of pH 5.0 phosphate buffer and methanol[5][6] |
| Flow Rate | 1.0 mL/minute[5][6] |
| Detection Wavelength | 220 nm[5][6] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C |
Preparation of Solutions
-
Phosphate Buffer (pH 5.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in high purity water to obtain a suitable concentration (e.g., 0.01 M[7]), and adjust the pH to 5.0 using orthophosphoric acid.
-
Mobile Phase: Prepare the mobile phase by mixing the phosphate buffer and methanol in the specified ratio and degas before use.[6]
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of amoxicillin reference standard in the mobile phase to obtain a known concentration (e.g., 1000 µg/mL).
-
Sample Solution: For capsules, empty and weigh the contents of a representative number of capsules. For injectables, use the reconstituted solution. Prepare a solution in the mobile phase to obtain a theoretical amoxicillin concentration within the linear range of the method.
Forced Degradation Studies Protocol
Forced degradation studies are performed to generate the potential degradation products of amoxicillin and to demonstrate the specificity of the method.[6]
-
Acid Hydrolysis: To an aliquot of the amoxicillin stock solution, add 0.375 M HCl and keep at room temperature for 30 minutes.[7] Neutralize the solution with an equivalent amount of NaOH before injection.
-
Alkaline Hydrolysis: To an aliquot of the amoxicillin stock solution, add 0.015 M NaOH and keep at room temperature for 15 minutes.[7] Neutralize the solution with an equivalent amount of HCl before injection. Amoxicillin is particularly susceptible to alkaline hydrolysis, which can result in significant degradation.[2][7]
-
Oxidative Degradation: To an aliquot of the amoxicillin stock solution, add 1.5% H2O2 and keep at room temperature for 30 minutes.[7]
-
Thermal Degradation: Expose the solid amoxicillin powder to dry heat at 105°C for 3 hours.[7] Also, prepare a solution of amoxicillin and expose it to heat.
-
Photolytic Degradation: Expose a solution of amoxicillin to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]
Method Validation Protocol
The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4]
-
Specificity: Analyze the blank (mobile phase), placebo, amoxicillin standard, and the stressed samples. The method is specific if the amoxicillin peak is well-resolved from any degradation product peaks and excipient peaks, and the peak purity of amoxicillin is acceptable.
-
Linearity: Prepare a series of at least five concentrations of amoxicillin standard solution over a specified range (e.g., 79.51 to 315.32 µg/ml[5][6]). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.998.[8][9]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of amoxicillin at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be within 98.0% to 102.0%.[10]
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the samples on different days, with different analysts, or on different equipment.
-
The relative standard deviation (RSD) for both repeatability and intermediate precision should be not more than 2.0%.[10]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary the chromatographic parameters (e.g., pH of the mobile phase, mobile phase composition, flow rate, column temperature) and assess the effect on the results. The method is robust if the results remain unaffected by small, deliberate variations in the method parameters.
Data Presentation
The quantitative data from the forced degradation studies and method validation should be summarized in clear and concise tables.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | % Degradation of Amoxicillin |
| Acid Hydrolysis | 0.375 M HCl | 30 min | ~10-20% |
| Alkaline Hydrolysis | 0.015 M NaOH | 15 min | ~50%[2][7] |
| Oxidative Degradation | 1.5% H₂O₂ | 30 min | ~15-25% |
| Thermal Degradation | 105°C (dry heat) | 3 hours | ~10%[2] |
| Photolytic Degradation | 1.2 million lux hours | 17 days | Not significant[2][7] |
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the retention time of amoxicillin | Complies |
| Linearity (r²) | ≥ 0.998 | 0.999 |
| Range (µg/mL) | Defined by linearity | 79.51 - 315.32[5][6] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| LOD (µg/mL) | To be determined | e.g., 0.1 |
| LOQ (µg/mL) | To be determined | e.g., 0.3 |
| Robustness | No significant impact on results | Robust |
Amoxicillin Degradation Pathway
The primary degradation pathway for amoxicillin involves the hydrolysis of the β-lactam ring, leading to the formation of amoxicilloic acid. Further degradation can lead to the formation of other products such as amoxicillin diketopiperazine.[11]
Conclusion
The development and validation of a stability-indicating HPLC method for amoxicillin is essential for ensuring the quality, safety, and efficacy of amoxicillin-containing drug products. The protocols and information provided in this document offer a comprehensive guide for researchers and scientists to establish a reliable and robust analytical method for routine quality control and stability testing of amoxicillin. The successful implementation of such a method will facilitate compliance with regulatory requirements and contribute to the overall quality of pharmaceutical products.
References
- 1. Serratia marcescens - Wikipedia [en.wikipedia.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Factors affecting the hydrolysis of the antibiotic amoxicillin in the aquatic environment. | Semantic Scholar [semanticscholar.org]
- 4. Development and validation of stability indicating HPLC methods for related substances and assay analyses of amoxicillin and potassium clavulanate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. RP-HPLC method for stability of amoxicillin and cloxacillin. [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Note: Preparation of APA-Amoxicillin Amide Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxicillin is a semi-synthetic β-lactam antibiotic widely used to treat bacterial infections.[1] Its synthesis typically involves the acylation of 6-aminopenicillanic acid (6-APA), the core β-lactam ring structure, with a suitable side chain.[2] The purity of amoxicillin is critical for its safety and efficacy, necessitating the identification and control of impurities formed during its synthesis and storage.
One such process-related impurity is APA-amoxicillin amide, also known as Amoxicillin Impurity L in the European Pharmacopoeia.[3][4] This compound is characterized by the amide linkage of an amoxicillin molecule to a 6-APA molecule.[5][6][7] The availability of a highly purified reference standard for APA-amoxicillin amide is essential for the accurate analytical monitoring of amoxicillin purity, enabling the development of robust quality control methods in pharmaceutical manufacturing.
This application note provides a detailed protocol for the enzymatic synthesis of amoxicillin and a subsequent hypothetical protocol for the targeted synthesis and purification of the APA-amoxicillin amide reference standard.
Synthesis of Amoxicillin via Enzymatic Acylation of 6-APA
The enzymatic synthesis of amoxicillin from 6-APA and D-(-)-p-hydroxyphenylglycine methyl ester (D-HPGM) using immobilized Penicillin G Acylase (PGA) offers a more environmentally friendly alternative to traditional chemical methods.[8][9]
Experimental Protocol: Enzymatic Synthesis of Amoxicillin
-
Reaction Setup: In a temperature-controlled batch reactor, prepare a solution of 6-aminopenicillanic acid (6-APA) and D-HPGM in a phosphate buffer (e.g., 0.1 M, pH 6.0-6.5).[10]
-
Enzyme Addition: Introduce immobilized Penicillin G Acylase (PGA) to the reaction mixture. The enzyme loading will influence the reaction rate.[9]
-
Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 25-35°C) with gentle agitation for a specified duration (e.g., 4-10 hours).[9][11]
-
Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) to determine the concentrations of 6-APA, D-HPGM, and the synthesized amoxicillin.[10]
-
Termination and Product Isolation: Once the reaction reaches the desired conversion, terminate it by filtering to remove the immobilized enzyme. The amoxicillin product can then be precipitated from the solution by adjusting the pH.
Summary of Reaction Parameters
| Parameter | Value/Range | Reference |
| Substrates | 6-APA, D-HPGM | [9][11] |
| Enzyme | Immobilized Penicillin G Acylase (PGA) | [8][9] |
| Solvent | Aqueous Phosphate Buffer | [10] |
| pH | 6.0 - 6.5 | [10] |
| Temperature | 25 - 35°C | [9] |
| Reaction Time | 4 - 10 hours | [9][11] |
| Substrate Ratio (D-HPGM:6-APA) | 3:1 | [9] |
Preparation of APA-Amoxicillin Amide Reference Standard
The formation of APA-amoxicillin amide likely occurs as a side reaction during amoxicillin synthesis, where the activated carboxyl group of amoxicillin reacts with the primary amine of a 6-APA molecule. A targeted synthesis can be designed to favor this reaction.
Hypothetical Experimental Protocol: Synthesis and Purification
-
Activation of Amoxicillin: In an anhydrous aprotic solvent (e.g., dichloromethane), dissolve amoxicillin and a coupling agent (e.g., dicyclohexylcarbodiimide - DCC) to activate the carboxylic acid group.
-
Coupling Reaction: Slowly add a solution of 6-APA to the activated amoxicillin solution. The reaction is typically carried out at a low temperature (e.g., 0-5°C) to minimize side reactions.
-
Reaction Monitoring: Monitor the formation of the APA-amoxicillin amide using Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: After the reaction is complete, filter the mixture to remove by-products (e.g., dicyclohexylurea). Wash the filtrate with dilute acid and base to remove unreacted starting materials.
-
Purification: Purify the crude product using preparative reverse-phase HPLC.
-
Characterization and Purity Assessment: Confirm the identity of the purified APA-amoxicillin amide using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Assess the purity of the reference standard using a validated HPLC method. The purity should meet the requirements for a reference standard (typically >98%).
-
Lyophilization and Storage: Lyophilize the purified product to obtain a stable powder. Store the reference standard at a controlled low temperature (e.g., 2-8°C) in a desiccated environment.[3]
Summary of Hypothetical Synthesis and Purification Parameters
| Step | Parameter | Details |
| Synthesis | ||
| Reactants | Amoxicillin, 6-APA | |
| Activating Agent | Dicyclohexylcarbodiimide (DCC) | |
| Solvent | Dichloromethane | |
| Temperature | 0 - 5°C | |
| Purification | ||
| Method | Preparative Reverse-Phase HPLC | |
| Mobile Phase | Gradient of acetonitrile and water with a suitable modifier (e.g., formic acid) | |
| Characterization | ||
| Identity | HRMS, NMR | |
| Purity | HPLC-UV (>98%) |
Visualizations
Caption: Reaction pathway for the enzymatic synthesis of amoxicillin and the formation of APA-amoxicillin amide.
Caption: Experimental workflow for the preparation of the APA-amoxicillin amide reference standard.
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. 6-APA - Wikipedia [en.wikipedia.org]
- 3. allmpus.com [allmpus.com]
- 4. N-(Penicillan-6-yl) amoxicillinamide | C24H29N5O7S2 | CID 76958655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. APA Amoxicillin Amide | TRC-A634270-10MG | LGC Standards [lgcstandards.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. Enzymatic synthesis of amoxicillin via a one-pot enzymatic hydrolysis and condensation cascade process in the presence of organic co-solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a stability-indicating high-performance liquid chromatography (HPLC) method for the identification and quantification of amoxicillin and its related compounds. The protocol is designed for accuracy, precision, and robustness, making it suitable for routine quality control and stability studies of amoxicillin in bulk drug substances and finished pharmaceutical products. The method effectively separates amoxicillin from its potential process impurities and degradation products generated under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.
Introduction
Amoxicillin is a broad-spectrum, semi-synthetic antibiotic widely used to treat bacterial infections.[1] During its synthesis, formulation, and storage, various related compounds, including impurities and degradation products, can arise. Monitoring and controlling these related substances are critical to ensure the safety, efficacy, and quality of the final drug product. Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) have established limits for these impurities.[2]
This application note provides a comprehensive HPLC method, including detailed protocols for performing a forced degradation study and method validation in accordance with ICH Q2(R1) guidelines.[3][4]
Methodology
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Analytical Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6]
-
Reagents:
-
Potassium phosphate monobasic (KH₂PO₄)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) for pH adjustment
-
Hydrochloric acid (HCl)
-
Hydrogen peroxide (H₂O₂)
-
Amoxicillin Reference Standard (RS)
-
Amoxicillin Related Compound Reference Standards (as available)
-
Preparation of Solutions
-
Buffer (pH 5.0): Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of purified water. Adjust the pH to 5.0 ± 0.1 with a potassium hydroxide solution.[7][8]
-
Mobile Phase A: Mix Buffer and Acetonitrile in a 97:3 (v/v) ratio. Filter and degas.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Diluent: Mobile Phase A.
-
Standard Solution: Accurately weigh and dissolve USP Amoxicillin RS in Diluent to obtain a known concentration of approximately 1.2 mg/mL.[8]
-
Sample Solution (from Capsules): Combine the contents of at least 20 capsules. Transfer an accurately weighed portion of the powder, equivalent to 75 mg of amoxicillin, into a 50-mL volumetric flask. Add approximately 30 mL of Diluent, sonicate for 15 minutes, allow to cool, and dilute to volume with Diluent. Filter through a 0.45 µm syringe filter before analysis.[7]
Optimized Chromatographic Conditions
The following table summarizes the optimized conditions for the HPLC analysis.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C8, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 22 | |
| 26 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm[6] |
| Injection Volume | 20 µL |
Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to demonstrate the stability-indicating capability of the analytical method.[6] Amoxicillin is subjected to various stress conditions to induce degradation.
Experimental Steps:
-
Acid Hydrolysis: Dissolve amoxicillin sample in 0.375 M HCl and keep at room temperature for 30 minutes. Neutralize with NaOH before dilution and injection.[10]
-
Base Hydrolysis: Dissolve amoxicillin sample in 0.015 M NaOH and keep at room temperature for 15 minutes. Neutralize with HCl before dilution and injection.[10][11]
-
Oxidative Degradation: Treat amoxicillin sample with 1.5% hydrogen peroxide (H₂O₂) at room temperature for 30 minutes.[10]
-
Thermal Degradation: Expose solid amoxicillin powder to dry heat at 105°C for 3 hours.[10]
-
Photolytic Degradation: Expose the amoxicillin sample (in solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Section 2.3.
-
Peak Purity: Evaluate the peak purity of amoxicillin in all stressed chromatograms using a PDA detector to ensure it is free from co-eluting degradation products.
Protocol 2: Analytical Method Validation
The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3][4]
Validation Parameters:
-
Specificity: Confirmed through the forced degradation study. The method should resolve the amoxicillin peak from all potential degradation products and impurities.
-
Linearity: Analyze a minimum of five concentrations of Amoxicillin RS across a range of the Limit of Quantification (LOQ) to 120% of the assay concentration. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy (Recovery): Perform recovery studies by spiking a placebo or sample matrix with known amounts of amoxicillin and its related compounds at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (System Precision): Perform six replicate injections of the standard solution. The Relative Standard Deviation (RSD) of the peak areas should be ≤ 2.0%.
-
Intermediate Precision (Ruggedness): The analysis should be repeated by a different analyst on a different day using a different instrument to assess the method's ruggedness. The RSD between the two sets of results should be evaluated.
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). The LOQ for individual related substances was found to be below 0.086% (w/w).[5][12]
-
Robustness: Intentionally vary critical method parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) to assess the method's reliability. System suitability parameters should remain within acceptable limits.
Data Presentation
Amoxicillin Related Compounds
The following table lists some of the key related compounds for amoxicillin as specified by major pharmacopoeias.
Table 2: List of Potential Amoxicillin Related Compounds
| Impurity Name | Common Source | Reference |
| Amoxicillin Related Compound A (6-Aminopenicillanic acid) | Synthesis Intermediate | |
| Amoxicillin Dimer | Degradation | [] |
| Amoxicillin Penicilloic Acids (Impurity D) | Hydrolytic Degradation | [9][14] |
| Amoxicillin Diketopiperazines (Impurity C) | Degradation | [7][] |
| (R)-2-amino-2-(4-hydroxyphenyl)acetic acid (Impurity I) | Synthesis Intermediate/Degradation | [15] |
| L-Amoxicillin (Impurity B) | Epimerization | [] |
Method Validation Summary
The following table summarizes typical acceptance criteria and results for the validation of this HPLC method.
Table 3: Summary of Method Validation Data
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the retention time of amoxicillin and impurities. Peak purity > 990. | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (Amoxicillin) | 79.51 to 315.32 µg/ml[6] | Complies |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| LOD (% w/w) | Report | < 0.045%[5][12] |
| LOQ (% w/w) | Report | < 0.086%[5][12] |
| Robustness | System suitability parameters pass under varied conditions. | Complies |
Conclusion
The described HPLC method is specific, linear, accurate, precise, and robust for the determination of amoxicillin and its related compounds. The forced degradation studies confirm its stability-indicating nature, making it a reliable tool for quality control and stability assessment in the pharmaceutical industry. The detailed protocols provided herein can be readily implemented by researchers and drug development professionals to ensure the quality and safety of amoxicillin products.
References
- 1. Development and validation of stability indicating HPLC methods for related substances and assay analyses of amoxicillin and potassium clavulanate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection [scirp.org]
- 7. uspnf.com [uspnf.com]
- 8. uspbpep.com [uspbpep.com]
- 9. drugfuture.com [drugfuture.com]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. akjournals.com [akjournals.com]
- 14. [Amoxicillin Related Compound D (50 mg) ((4S)-2-{[(R)-2-amino-2-(4-hydroxyphenyl)acetamido](carboxy)methyl}-5,5-dimethylthiazolidine-4-carboxylic acid, monosodium salt)] - CAS [1642559-71-4] [store.usp.org]
- 15. cymitquimica.com [cymitquimica.com]
Application Note: Forced Degradation Studies of Amoxicillin for Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals. It involves subjecting the drug substance to conditions more severe than accelerated stability studies to predict its degradation pathways and identify potential degradation products. This process is essential for developing stability-indicating analytical methods, understanding the intrinsic stability of the drug molecule, and ensuring the safety and efficacy of the final drug product. Amoxicillin, a widely used β-lactam antibiotic, is susceptible to degradation through various pathways, primarily due to the strained β-lactam ring.[1] This application note provides a detailed protocol for conducting forced degradation studies on amoxicillin to generate and identify its impurities, in line with the International Council for Harmonisation (ICH) guidelines.
Significance of Forced Degradation Studies
Forced degradation studies for amoxicillin are crucial for:
-
Elucidating Degradation Pathways: Identifying the likely degradation products that can form under various environmental conditions.
-
Developing Stability-Indicating Methods: Ensuring the analytical method can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.
-
Understanding Molecular Stability: Gaining insight into the inherent stability of the amoxicillin molecule and its susceptibility to different stress factors.[2]
-
Informing Formulation and Packaging Development: Guiding the development of a stable formulation and selecting appropriate packaging to protect the drug product from degradation.
Experimental Workflow
The overall workflow for conducting forced degradation studies of amoxicillin involves subjecting the drug substance to a variety of stress conditions, followed by analysis to identify and quantify the resulting impurities.
Caption: Experimental workflow for forced degradation studies of amoxicillin.
Quantitative Data Summary
The following table summarizes typical conditions and observed degradation for amoxicillin under various stress factors, compiled from multiple studies. The extent of degradation is targeted to be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.
| Stress Condition | Reagent/Condition | Temperature | Duration | Amoxicillin Degradation (%) | Key Impurities Generated |
| Acid Hydrolysis | 0.375 M HCl[3] | 25°C | 30 min | ~10-20% | Amoxicilloic Acid, Amoxicillin Penicilloic Acid[4] |
| Alkaline Hydrolysis | 0.015 M NaOH[1][3] | 25°C | 15 min | ~50%[1][3] | Amoxicilloic Acid, Penicilloic Acids, Piperazine-2,5-dione derivative |
| Oxidative Degradation | 1.5% H₂O₂[3] | 25°C | 30 min | ~10-30% | Amoxicillin-S-oxide[4] |
| Thermal Degradation | Dry Heat | 105°C | 3 h | ≥ 10%[1][3] | N-pivaloylamoxicillin[5] |
| Photodegradation | 1.2 million lux hours and 200 watts h per m² | 25°C | 17 days | Not significant[1][3] | Some degradation products showed light susceptibility[1][3] |
Experimental Protocols
The following are detailed protocols for subjecting amoxicillin to various stress conditions.
General Instructions
-
Sample Preparation: Prepare a stock solution of amoxicillin in a suitable solvent (e.g., a mixture of 0.01 M KH₂PO₄ buffer pH 5 and methanol 8:2 v/v) at a concentration of approximately 1.25 mg/mL.[3]
-
Control Sample: A sample of the amoxicillin solution protected from the specific stress condition should be prepared and analyzed alongside the stressed samples to serve as a control.
-
Neutralization: For acid and alkaline hydrolysis, neutralize the samples to an appropriate pH before analysis to prevent further degradation.
Acid Hydrolysis Protocol
-
To 1 mL of the amoxicillin stock solution, add 1 mL of 0.375 M hydrochloric acid (HCl).
-
Keep the mixture at room temperature (25°C) for 30 minutes.[3]
-
After the incubation period, neutralize the solution with an appropriate volume of 0.375 M sodium hydroxide (NaOH).
-
Dilute the neutralized solution to a suitable concentration for analysis.
Alkaline Hydrolysis Protocol
-
To 1 mL of the amoxicillin stock solution, add 1 mL of 0.015 M sodium hydroxide (NaOH).
-
Keep the mixture at room temperature (25°C) for 15 minutes.[1][3]
-
After the incubation period, neutralize the solution with an appropriate volume of 0.015 M hydrochloric acid (HCl).
-
Dilute the neutralized solution to a suitable concentration for analysis.
Oxidative Degradation Protocol
-
To 1 mL of the amoxicillin stock solution, add 1 mL of 1.5% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature (25°C) for 30 minutes.[3]
-
Dilute the solution to a suitable concentration for analysis.
Thermal Degradation Protocol
-
Place a thin layer of amoxicillin powder in a glass vial.
-
Heat the vial in a hot air oven at 105°C for 3 hours.[3]
-
After cooling, dissolve the powder in the appropriate solvent and dilute to a suitable concentration for analysis.
Photolytic Degradation Protocol
-
Expose a solution of amoxicillin to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[3]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Maintain the temperature at 25°C for the duration of the exposure (e.g., 17 days).[3]
-
After the exposure period, dilute the solutions to a suitable concentration for analysis.
Amoxicillin Degradation Pathway
The degradation of amoxicillin primarily involves the hydrolysis of the β-lactam ring, leading to the formation of several degradation products. The specific products formed depend on the stress conditions applied.
Caption: Simplified degradation pathway of amoxicillin under different stress conditions.
Analytical Methodology
A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV or Mass Spectrometric (MS) detection, is required to separate and quantify amoxicillin from its degradation products.[6][7] Method development and validation should be performed according to ICH guidelines to ensure specificity, accuracy, precision, and linearity.
Typical HPLC Parameters:
-
Column: A C18 or C8 column is commonly used.[7]
-
Mobile Phase: A gradient elution with a mixture of a phosphate buffer and an organic modifier like acetonitrile or methanol is often employed. The use of ion-pairing reagents such as tetrabutylammonium hydroxide can enhance the separation of impurities.[8]
-
Detection: UV detection at a wavelength of around 230 nm is suitable for amoxicillin and its related substances.[8]
Conclusion
Forced degradation studies are an indispensable tool in the pharmaceutical development of amoxicillin. By systematically applying various stress conditions and utilizing a validated stability-indicating analytical method, researchers can gain a comprehensive understanding of the degradation profile of amoxicillin. This knowledge is paramount for ensuring the quality, safety, and efficacy of amoxicillin-containing drug products. The protocols and data presented in this application note provide a solid foundation for initiating and conducting robust forced degradation studies for amoxicillin.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines [scite.ai]
- 3. scielo.br [scielo.br]
- 4. Amoxicillin-degradation products formed under controlled environmental conditions: Identification and determination in the aquatic environment [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. akjournals.com [akjournals.com]
- 8. CN108693293B - Method for detecting impurities in amoxicillin granules - Google Patents [patents.google.com]
APA Amoxicillin Amide: Application Notes and Protocols for Researchers
For Research Use Only. Not for use in diagnostic procedures.
Introduction
APA amoxicillin amide, also known as Amoxicillin Impurity L, is a derivative of the widely used β-lactam antibiotic, amoxicillin.[1][2] While structurally related to amoxicillin, its primary role in a research and drug development setting is not as an active therapeutic agent but as a well-characterized analytical standard.[1][2][3] Its availability as a certified reference material is crucial for the quality control and regulatory compliance of amoxicillin drug products.[2][4] These application notes provide an overview of its primary application and a general protocol for its use in a key analytical method.
One publication has noted that the synthesis of this compound could offer "inspiration for novel β-lactam antibiotic and antiallergic research," suggesting a potential, though currently unexplored, role in drug discovery.[4]
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₉N₅O₇S₂ | [1] |
| Molecular Weight | 563.65 g/mol | [1] |
| CAS Number | 1789703-32-7 | [1] |
| Appearance | White to Light Yellow Solid | |
| Storage | Long-term storage at freezer temperatures (-20°C) is recommended. | [1] |
Primary Application: Analytical Reference Standard
The principal application of this compound is as a reference standard in analytical chemistry, particularly for the identification and quantification of impurities in amoxicillin active pharmaceutical ingredients (APIs) and formulated drug products.[2][3] Regulatory agencies require stringent control of impurities in pharmaceuticals, making highly purified standards like this compound essential for:
-
Method Development and Validation: Establishing and validating the specificity, linearity, accuracy, and precision of analytical methods, such as High-Performance Liquid Chromatography (HPLC).[2]
-
Quality Control (QC): Routine testing of amoxicillin batches to ensure they meet the predefined purity specifications.[2]
-
Stability Studies: Assessing the degradation profile of amoxicillin under various environmental conditions.
The logical workflow for the use of this compound as a reference standard in quality control is depicted below.
Experimental Protocol: HPLC Method for Amoxicillin Impurity Profiling
This protocol provides a general methodology for the use of this compound as a reference standard in the analysis of amoxicillin by HPLC. Researchers will need to optimize the method for their specific instrumentation and requirements.
Objective: To identify and quantify this compound (Amoxicillin Impurity L) in a sample of amoxicillin API.
Materials:
-
This compound certified reference standard
-
Amoxicillin API sample for testing
-
HPLC grade acetonitrile, methanol, and water
-
Monobasic potassium phosphate
-
Phosphoric acid
-
HPLC system with UV detector
Procedure:
-
Preparation of Mobile Phase:
-
Prepare a phosphate buffer solution (e.g., 25 mM monobasic potassium phosphate) in HPLC grade water.
-
Adjust the pH to a suitable value (e.g., pH 5.0) using phosphoric acid.
-
The mobile phase will typically be a gradient mixture of this buffer and an organic solvent like acetonitrile or methanol. The exact gradient program should be developed and optimized.
-
-
Preparation of Standard Solution:
-
Accurately weigh a small amount of this compound reference standard (e.g., 1 mg).
-
Dissolve and dilute in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 0.01 mg/mL). This will be the stock solution.
-
Prepare a series of dilutions from the stock solution to create calibration standards of different concentrations.
-
-
Preparation of Sample Solution:
-
Accurately weigh a sample of the amoxicillin API (e.g., 50 mg).
-
Dissolve and dilute in the same solvent used for the standard solution to a known concentration (e.g., 1 mg/mL).
-
-
HPLC Analysis:
-
Set up the HPLC system with an appropriate column (e.g., C18, 4.6 mm x 250 mm, 5 µm).
-
Equilibrate the column with the initial mobile phase conditions.
-
Set the UV detector to a suitable wavelength (e.g., 230 nm).
-
Inject the calibration standards, followed by the amoxicillin sample solution.
-
Run the gradient program to separate the impurities from the main amoxicillin peak.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Create a calibration curve by plotting the peak areas of the calibration standards against their concentrations.
-
Quantify the amount of this compound in the amoxicillin sample by interpolating its peak area on the calibration curve.
-
The experimental workflow for this HPLC protocol is illustrated in the following diagram.
References
Application Notes and Protocols for the Isolation of 6-Aminopenicillanic Acid (APA) from Amoxicillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminopenicillanic acid (6-APA) is a pivotal intermediate in the production of semi-synthetic penicillins, a class of antibiotics that form the backbone of antibacterial therapy. The isolation of 6-APA is a critical step, traditionally achieved through the hydrolysis of penicillin G or V. This document outlines the protocol for the isolation of 6-APA via the enzymatic hydrolysis of the amide bond in amoxicillin, a widely used broad-spectrum antibiotic. This process leverages the catalytic activity of penicillin G acylase (PGA) to cleave the side chain from the amoxicillin molecule, yielding 6-APA and D-(-)-α-amino-p-hydroxyphenylacetic acid. The subsequent purification of 6-APA is achieved through isoelectric point crystallization, a technique that exploits the zwitterionic nature of the molecule.
Principle
The protocol is based on two key principles:
-
Enzymatic Hydrolysis: Penicillin G acylase (PGA), often in an immobilized form for enhanced stability and reusability, catalyzes the hydrolysis of the amide bond linking the D-(-)-α-amino-p-hydroxyphenylacetyl side chain to the 6-amino position of the penam core of amoxicillin.
-
Isoelectric Point Precipitation: 6-APA is an amphoteric molecule with an isoelectric point (pI) in the range of pH 4.0-4.5. At this pH, the net charge of the molecule is zero, leading to minimal solubility in aqueous solutions and facilitating its precipitation and subsequent isolation.
Experimental Protocols
Materials and Reagents
-
Amoxicillin trihydrate
-
Immobilized Penicillin G Acylase (PGA)
-
Sodium phosphate buffer (0.1 M, pH 7.5-8.0)
-
Hydrochloric acid (HCl), concentrated and 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Methyl isobutyl ketone (MIBK) or other suitable organic solvent
-
Ethanol (90% and absolute)
-
Purified water
-
Filter paper
-
Standard laboratory glassware and equipment (bioreactor/reaction vessel, pH meter, magnetic stirrer, filtration apparatus, vacuum oven)
Enzymatic Hydrolysis of Amoxicillin
-
Reaction Setup:
-
Prepare a solution of amoxicillin in 0.1 M sodium phosphate buffer (pH 7.5-8.0) in a temperature-controlled reaction vessel. The concentration of amoxicillin can be in the range of 2-10% (w/v).
-
Equilibrate the solution to the optimal temperature for the immobilized PGA, typically between 35-40°C.
-
-
Enzymatic Reaction:
-
Add the immobilized penicillin G acylase to the amoxicillin solution. The enzyme loading will depend on the activity of the specific immobilized preparation.
-
Maintain the pH of the reaction mixture at 7.5-8.0 by the controlled addition of 1 M NaOH. The hydrolysis of the amide bond releases a carboxylic acid group, which will lower the pH.
-
Monitor the progress of the reaction by taking samples periodically and analyzing for the presence of 6-APA and the disappearance of amoxicillin using High-Performance Liquid Chromatography (HPLC).
-
Continue the reaction until a satisfactory level of conversion is achieved (typically >95%).
-
Isolation and Purification of 6-APA
-
Enzyme Removal:
-
Once the hydrolysis is complete, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and stored for reuse.
-
-
Side Chain Extraction:
-
Cool the reaction mixture to 0-5°C.
-
Adjust the pH of the solution to approximately 2.0 with concentrated hydrochloric acid. This protonates the D-(-)-α-amino-p-hydroxyphenylacetic acid, making it more soluble in an organic solvent.
-
Extract the acidified solution with an equal volume of cold methyl isobutyl ketone (MIBK) to remove the D-(-)-α-amino-p-hydroxyphenylacetic acid side chain.
-
Separate the aqueous phase containing the 6-APA. Repeat the extraction of the aqueous phase with fresh MIBK to ensure complete removal of the side chain.
-
-
Crystallization of 6-APA:
-
Carefully adjust the pH of the aqueous phase to the isoelectric point of 6-APA, which is in the range of 4.0-4.5, using 1 M NaOH or concentrated hydrochloric acid as needed.[1][2] This should be done slowly and with constant stirring in a cold environment (0-5°C) to promote the formation of well-defined crystals.
-
Allow the crystallization to proceed for 2-4 hours with gentle stirring.
-
-
Collection and Washing of 6-APA Crystals:
-
Collect the precipitated 6-APA crystals by vacuum filtration.
-
Wash the crystals sequentially with a small amount of cold purified water (to remove any remaining soluble impurities) and then with cold 90% ethanol.[2]
-
-
Drying of 6-APA:
-
Dry the washed 6-APA crystals under vacuum at a temperature not exceeding 40-50°C until a constant weight is obtained.[2]
-
Data Presentation
Table 1: Summary of Quantitative Data for 6-APA Isolation
| Parameter | Value/Range | Notes |
| Enzymatic Hydrolysis | ||
| Amoxicillin Concentration | 2-10% (w/v) | Higher concentrations may lead to substrate inhibition. |
| pH | 7.5-8.0 | Optimal for PGA activity in hydrolysis. |
| Temperature | 35-40°C | Optimal for PGA activity and stability. |
| Conversion Rate | >95% | Monitored by HPLC. |
| Purification | ||
| Side Chain Extraction pH | ~2.0 | To protonate the side chain for organic solvent extraction. |
| 6-APA Crystallization pH | 4.0-4.5 | Isoelectric point of 6-APA.[1][2] |
| Final Product | ||
| Expected Yield | >60% | Based on initial amoxicillin amount, following crystallization.[2] |
| Purity | >98% | As determined by HPLC analysis. |
Mandatory Visualizations
Experimental Workflow for 6-APA Isolation
Caption: Workflow for the isolation of 6-APA from amoxicillin.
Signaling Pathway: Enzymatic Hydrolysis of Amoxicillin
References
Troubleshooting & Optimization
Technical Support Center: Resolving Co-elution of Amoxicillin and 4-Aminophenylacetic Acid (APA) in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of amoxicillin and 4-aminophenylacetic acid (APA) during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why do amoxicillin and 4-aminophenylacetic acid (APA) co-elute in our current HPLC method?
A1: Co-elution of amoxicillin and APA can occur due to their structural similarities. Both molecules contain a phenyl ring, an amino group, and a carboxylic acid group, which can lead to similar retention behaviors under certain chromatographic conditions. The polarity and ionization state of these functional groups are highly dependent on the mobile phase pH, which is a critical factor in achieving separation.
Q2: What is the first step I should take to troubleshoot this co-elution issue?
A2: The first and most critical step is to adjust the pH of your mobile phase. The ionization states of both amoxicillin (an amphoteric compound with multiple pKa values) and APA (an amino acid) are highly sensitive to pH. By changing the pH, you can alter their hydrophobicity and interaction with the stationary phase, which can significantly impact their retention times and lead to separation. It is recommended to adjust the mobile phase pH to be at least 2 pH units away from the pKa values of the analytes to ensure consistent ionization and retention.[1]
Q3: Can changing the stationary phase help in resolving the co-elution?
A3: Yes, changing the stationary phase can be a very effective strategy. If you are using a standard C18 column, consider switching to a different type of stationary phase that offers alternative selectivity. Options include:
-
Phenyl-Hexyl or Biphenyl columns: These phases can provide different pi-pi interactions with the aromatic rings of amoxicillin and APA, potentially leading to better separation.
-
Polar-embedded columns (e.g., C18 with an embedded amide or carbamate group): These columns can offer different interactions with the polar functional groups of the analytes.
-
Carbon-based phases: These can provide retention through an adsorption mechanism, which can be beneficial for separating structurally similar compounds.[2]
Q4: Is gradient elution necessary to resolve amoxicillin and APA?
A4: While isocratic methods can work, a gradient elution program often provides better resolution for complex samples or when dealing with co-eluting peaks. A shallow gradient, where the percentage of the organic modifier is increased slowly over time, can effectively separate compounds with similar retention times.
Troubleshooting Guide: Resolving Amoxicillin and APA Co-elution
This guide provides a systematic approach to troubleshooting and resolving the co-elution of amoxicillin and 4-aminophenylacetic acid (APA).
Diagram: Troubleshooting Workflow for Co-elution
References
Technical Support Center: Amoxicillin Impurity Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on improving peak resolution for amoxicillin impurities.
Troubleshooting Guide
Q1: My amoxicillin peak is tailing. What are the common causes and how can I fix it?
Peak tailing is a common issue in the analysis of basic compounds like amoxicillin. It is often caused by secondary interactions between the analyte and the stationary phase.
Possible Causes and Solutions:
-
Residual Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic amine functional group of amoxicillin, leading to tailing.[1]
-
Solution: Reduce the mobile phase pH. A lower pH will protonate the silanol groups, reducing their interaction with the protonated amoxicillin.[1] Using a highly end-capped column can also minimize these interactions.
-
-
Column Contamination: Accumulation of strongly retained compounds from the sample matrix on the column can lead to peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase and cause peak tailing.[3]
-
Solution: Reduce the injection volume or the sample concentration.
-
Q2: I am observing split peaks for amoxicillin and its impurities. What could be the problem?
Split peaks are typically an indication of a problem at the head of the column or in the sample introduction process.[1]
Possible Causes and Solutions:
-
Partially Blocked Column Inlet Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.
-
Solution: Filter all samples and mobile phases before use. If a blockage is suspected, reversing the column and flushing it with a strong solvent (do not connect to the detector) may help. Replacing the frit is another option. Using in-line filters can also prevent this issue.[1]
-
-
Column Void: A void or channel can form in the column packing material, especially with older columns or after pressure shocks.[1][4] This causes the sample to travel through different paths, resulting in a split peak.
-
Solution: Unfortunately, a column with a significant void usually needs to be replaced.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.[3]
-
Solution: Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.
-
Q3: The resolution between two critical impurity peaks is poor. How can I improve it?
Improving the separation between closely eluting peaks often requires optimization of the chromatographic conditions.
Possible Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The organic modifier content and pH of the mobile phase are critical for achieving good resolution.
-
Solution:
-
Adjust Organic Modifier Percentage: A lower percentage of the organic solvent (e.g., acetonitrile) will generally increase retention times and may improve the resolution between early eluting peaks.
-
Optimize pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds like amoxicillin and its impurities.[5] Experiment with different pH values around the pKa of the analytes.
-
Use Ion-Pair Reagents: Adding an ion-pair reagent like tetrabutylammonium hydroxide to the mobile phase can enhance the separation of charged analytes.[6]
-
-
-
Inappropriate Column Chemistry: The choice of stationary phase is crucial for selectivity.
-
Insufficient Column Efficiency: A column with a low plate count will result in broader peaks and poorer resolution.
-
Solution: Ensure the column is in good condition. Using a column with smaller particles (e.g., 1.8 µm) can significantly increase efficiency and resolution.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical HPLC columns used for amoxicillin impurity analysis?
Reversed-phase columns are the most common choice for separating amoxicillin and its impurities.
-
Columns that can tolerate highly aqueous mobile phases are recommended, as amoxicillin is a polar substance.[7]
-
Several commercially available columns have been successfully used, including Agilent Zorbax, Gemini C18, and Phenomenex Luna C18.[6][7]
Q2: What is a suitable mobile phase for amoxicillin impurity analysis?
The mobile phase for amoxicillin analysis typically consists of a buffer and an organic modifier.
-
Buffer: Phosphate buffers are commonly used to control the pH.[8] The pH is a critical parameter for achieving good peak shape and selectivity.[5]
-
Organic Modifier: Acetonitrile is a common organic solvent used in the mobile phase.[6][8]
-
Gradient vs. Isocratic Elution: Both gradient and isocratic methods can be used. A gradient elution can be beneficial for separating a wide range of impurities and for cleaning the column after each injection.[2][5]
-
Ion-Pair Reagents: The addition of an ion-pair reagent, such as tetrabutylammonium hydroxide, can improve the separation of ionic impurities.[6]
Q3: How can I prepare my samples for amoxicillin impurity analysis?
Proper sample preparation is crucial for obtaining accurate and reproducible results.
-
Standard Preparation: Use a pure analytical standard of amoxicillin to prepare stock and working standard solutions.[9]
-
Sample Preparation: For drug products like capsules, the contents should be accurately weighed and dissolved in a suitable solvent.[10]
-
Solvent: It is best to dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase to avoid peak distortion.[3]
-
Filtration: All samples should be filtered through a 0.45 µm or 0.22 µm filter before injection to remove any particulate matter that could clog the HPLC system.
Q4: What are the common impurities of amoxicillin?
Amoxicillin can have several impurities, which can be degradation products or byproducts from the manufacturing process.[7][11][12] Some common impurities include:
-
Amoxicillin penicilloic acids (PA)
-
p-hydroxyphenylglycine (p-HPG)
-
6-aminopenicillanic acid (6-APA)
-
High-molecular-weight polymers (dimers and trimers)[13][14][15]
Experimental Protocols
Table 1: Example RP-HPLC Method Parameters for Amoxicillin Impurity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm[6] |
| Mobile Phase A | Ion-pair buffer-acetonitrile (99:1)[6] |
| Mobile Phase B | Ion-pair buffer-acetonitrile (80:20)[6] |
| Gradient | A linear gradient can be optimized for the specific impurities of interest. |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30 °C[2] |
| Detection | UV at 230 nm[6][8] |
| Injection Volume | 10-20 µL[2][6] |
Detailed Method for a Gradient RP-HPLC Analysis
This protocol provides a general starting point for developing a method for the analysis of amoxicillin and its impurities. Optimization will likely be required.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a solution of 50 mM potassium dihydrogen phosphate and adjust the pH to 5.0 with phosphoric acid. Filter through a 0.45 µm membrane.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and transfer a suitable amount of the amoxicillin sample into a volumetric flask.
-
Dissolve and dilute to volume with Mobile Phase A.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC System Setup and Gradient Program:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 230 nm.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25.1-30 min: Return to initial conditions (95% A, 5% B) and equilibrate.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to amoxicillin and its impurities based on their retention times relative to a standard.
-
Integrate the peak areas to determine the percentage of each impurity.
-
Visualizations
Caption: Experimental workflow for amoxicillin impurity analysis.
Caption: Troubleshooting flowchart for HPLC peak resolution issues.
References
- 1. agilent.com [agilent.com]
- 2. Bad peak shape after x injections - Chromatography Forum [chromforum.org]
- 3. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. CN108693293B - Method for detecting impurities in amoxicillin granules - Google Patents [patents.google.com]
- 7. agilent.com [agilent.com]
- 8. USP Method for the Analysis of Amoxicillin using the Legacy L1 Column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of degradation products and impurities of amoxicillin capsules using ternary gradient elution high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 12. impactfactor.org [impactfactor.org]
- 13. Chromatographic determination of high-molecular weight impurities in amoxicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documentsdelivered.com [documentsdelivered.com]
- 15. Synthesis, purification and characterization of amoxicillin impurities [thesis.unipd.it]
minimizing the formation of APA amoxicillin amide during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of 6-APA amoxicillin amide (Amoxicillin Impurity L) and other side products during the synthesis of amoxicillin.
Frequently Asked Questions (FAQs)
Q1: What is APA amoxicillin amide and why is it a concern?
This compound, also known as Amoxicillin Impurity L, is a significant impurity formed during amoxicillin synthesis.[1] It consists of a molecule where a second 6-aminopenicillanic acid (6-APA) molecule is linked via an amide bond to the carboxylic acid group of amoxicillin.[1] The presence of this and other impurities can affect the quality control of the final product and may necessitate additional purification steps.[1]
Q2: What are the primary competing reactions during amoxicillin synthesis?
In the kinetically controlled enzymatic synthesis of amoxicillin, the main reaction is the coupling of 6-aminopenicillanic acid (6-APA) with an activated side-chain donor, typically D-p-hydroxyphenylglycine methyl ester (D-HPGM). However, two major undesired side reactions, also catalyzed by the enzyme Penicillin G Acylase (PGA), compete with the synthesis:
-
Hydrolysis of the activated side-chain (D-HPGM): This reaction consumes the side-chain donor.[2]
-
Hydrolysis of the product (Amoxicillin): This reaction degrades the desired amoxicillin back into 6-APA and the side-chain acid (p-hydroxyphenylglycine).[2][3]
These hydrolytic reactions reduce the overall yield and efficiency of the synthesis process.[4]
Q3: How does the ratio of substrates (6-APA to D-HPGM) affect the synthesis?
The molar ratio of the acyl donor (D-HPGM) to the nucleophile (6-APA) is a critical parameter. Using an excess of the acyl donor can favor the synthesis reaction over the competing hydrolysis reactions. Studies have shown that a 1/3 ratio of 6-APA to D-HPGM can significantly improve the yield of amoxicillin compared to equimolar ratios or an excess of 6-APA.[2]
Q4: What is the optimal pH for enzymatic amoxicillin synthesis?
The pH of the reaction medium significantly influences the activity and stability of Penicillin G Acylase and the ionization state of the substrates. For the enzymatic synthesis of amoxicillin, a slightly acidic pH, typically around 6.0-6.5, is often optimal.[3][5] Maintaining a constant pH throughout the reaction is preferable to a variable one, as it can lead to higher product yields.[2]
Q5: Can temperature be optimized to improve yield?
Yes, temperature is another key parameter. While many enzymatic reactions are conducted at room temperature (around 25°C), increasing the temperature can sometimes enhance the synthesis rate. For amoxicillin synthesis, studies have shown that increasing the temperature from 25°C to 35°C can lead to a higher yield.[2] However, excessively high temperatures can lead to enzyme denaturation.
Q6: How can solvents or co-solvents be used to minimize side reactions?
The use of organic co-solvents or ionic liquids can reduce water activity in the reaction medium, which in turn can suppress the undesirable hydrolysis reactions.[4]
-
Organic Co-solvents: Ethylene glycol has been successfully used as a co-solvent. A mixed media containing 60% ethylene glycol (v/v) has been shown to improve the synthesis yield to 55.2%.[6]
-
Ionic Liquids (ILs): Certain ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (BMI·PF6), can dramatically increase the selectivity (synthesis/hydrolysis ratio). An increase of 400% in selectivity was observed when using BMI·PF6 as a cosolvent at 75% (v/v) compared to a fully aqueous medium.[4]
Troubleshooting Guide
Problem: High levels of impurities, including this compound, are detected.
| Potential Cause | Recommended Solution |
| Sub-optimal substrate ratio. | Adjust the molar ratio of D-HPGM to 6-APA. An excess of the acyl donor (D-HPGM), for instance, a 3:1 ratio, is often beneficial.[2] |
| Incorrect pH. | Ensure the reaction is performed at a constant, optimal pH (typically 6.0-6.5). Use a reliable buffer system or a pH-stat to maintain the pH.[2][3] |
| Prolonged reaction time. | Optimize the reaction time. While a longer time might seem to favor completion, it can also lead to increased hydrolysis of the product. Monitor the reaction progress (e.g., via HPLC) to determine the point of maximum amoxicillin concentration before significant degradation occurs. |
| High water activity. | Consider reducing the water activity by introducing a co-solvent like ethylene glycol or an ionic liquid.[4][6] This can significantly suppress hydrolytic side reactions. |
Problem: Low overall yield of amoxicillin.
| Potential Cause | Recommended Solution |
| Dominant hydrolysis reactions. | Increase the synthesis-to-hydrolysis (S/H) ratio. This can be achieved by optimizing the substrate ratio, using co-solvents, or operating at a lower temperature to disfavor hydrolysis if it has a higher activation energy than synthesis.[4] |
| Sub-optimal temperature. | Investigate the effect of temperature on your specific system. A moderate increase (e.g., to 35°C) may improve the yield.[2] |
| Insufficient enzyme concentration. | Increase the loading of immobilized Penicillin G Acylase (PGA). A higher enzyme concentration can accelerate the rate of synthesis.[2] |
| Poor enzyme stability or activity. | Ensure the immobilized enzyme is stored and handled correctly. If reusing the enzyme, check for loss of activity over multiple batches.[6] |
Data Summary
Table 1: Effect of Substrate Ratio on Amoxicillin Yield Reaction Conditions: pH 6.3, 25°C, 400 min, 0.5% enzyme.
| Ratio of 6-APA to D-HPGM | Amoxicillin Yield (%) |
| 1 / 1 | 29 |
| 1 / 2 | 35 |
| 1 / 3 | 37 |
| 2 / 1 | 20 |
| 3 / 1 | 15 |
| (Data sourced from Alemzadeh et al., 2010)[2] |
Table 2: Effect of Temperature and pH Control on Amoxicillin Yield Reaction Conditions: 6-APA = 20 mM, D-HPGM = 60 mM, 5 g/L enzyme.
| Temperature (°C) | pH Control | Amoxicillin Yield (%) |
| 25 | Variable | ~35 |
| 25 | Constant (6.3) | ~45 |
| 35 | Constant (6.3) | 50 |
| (Data sourced from Alemzadeh et al., 2010)[2] |
Table 3: Impact of Ionic Liquid Co-solvents on Synthesis Reaction Conditions: Penicillin G Acylase catalyzed synthesis.
| Co-solvent (71-75% v/v) | Increase in Selectivity (S/H Ratio) | Increase in 6-APA Conversion |
| BMI·PF6 | 400% | - |
| BMI·NTf2 | 350% | >36% |
| BMI·BF4 | Slight Increase | - |
| (Data sourced from de Souza et al., 2010)[4] |
Visual Guides and Workflows
Caption: Key reactions in the enzymatic synthesis of amoxicillin.
Caption: General workflow for enzymatic amoxicillin synthesis.
Caption: Troubleshooting logic for addressing low amoxicillin yield.
Experimental Protocols
Protocol: Kinetically Controlled Enzymatic Synthesis of Amoxicillin
This protocol outlines a general method for the synthesis of amoxicillin using immobilized Penicillin G Acylase (PGA).
1. Materials and Reagents:
-
6-aminopenicillanic acid (6-APA)
-
D-p-hydroxyphenylglycine methyl ester (D-HPGM)
-
Immobilized Penicillin G Acylase (PGA)
-
Phosphate buffer (e.g., 0.1 M Sodium Phosphate, pH 6.3)
-
Acid/Base for pH adjustment (e.g., HCl, NaOH)
-
Organic co-solvent (optional, e.g., Ethylene Glycol)
2. Reaction Setup:
-
Prepare the reaction buffer. If using a co-solvent, prepare the desired mixture (e.g., 40% buffer, 60% ethylene glycol v/v).[6]
-
In a temperature-controlled reaction vessel, dissolve 6-APA (e.g., 20 mM) and D-HPGM (e.g., 60 mM, for a 1:3 ratio) in the reaction buffer.[2]
-
Adjust the pH of the substrate solution to the desired value (e.g., 6.3) using acid or base.
-
Equilibrate the solution to the target reaction temperature (e.g., 35°C).[2]
3. Synthesis Reaction:
-
Initiate the reaction by adding the immobilized PGA (e.g., 5 g/L).[2]
-
Maintain constant stirring to ensure a homogenous suspension.
-
If not using a strong buffer, monitor the pH continuously and maintain it at the setpoint using a pH-stat.
-
Take aliquots of the reaction mixture at regular intervals (e.g., every 30-60 minutes) for analysis. Immediately quench the enzymatic reaction in the aliquot (e.g., by adding acid or an organic solvent like acetonitrile) to stop the reaction.
4. Analysis:
-
Analyze the concentrations of 6-APA, D-HPGM, amoxicillin, and any impurities (including this compound) in the quenched aliquots using a validated HPLC method.[7][8]
-
Plot the concentration of amoxicillin over time to determine the optimal reaction endpoint, which is typically the point of maximum product concentration before significant product hydrolysis occurs.
5. Product and Enzyme Recovery:
-
Once the optimal reaction time is reached, terminate the reaction by separating the immobilized enzyme from the solution via filtration or centrifugation.
-
The recovered enzyme can be washed with buffer and stored for reuse in subsequent batches.[6]
-
The resulting solution containing amoxicillin can then proceed to downstream purification steps to isolate the final product.
References
- 1. Synthesis of Amoxicillin Inpurity L [yyhx.ciac.jl.cn]
- 2. sid.ir [sid.ir]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic synthesis of amoxicillin by penicillin G acylase in the presence of ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Enzymatic synthesis of amoxicillin: avoiding limitations of the mechanistic approach for reaction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of amoxicillin via a one-pot enzymatic hydrolysis and condensation cascade process in the presence of organic co-solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. Characteristics, Properties and Analytical Methods of Amoxicillin: A Review with Green Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Amoxicillin and Amoxicillin Penicilloic Acid (APA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of amoxicillin and its primary amide metabolite, amoxicillin penicilloic acid (APA), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Troubleshooting Guide
This section addresses common issues encountered during the bioanalysis of amoxicillin and APA, focusing on mitigating matrix effects.
Problem 1: Poor Peak Shape and Asymmetry
Question: My chromatographic peaks for amoxicillin and APA are broad, tailing, or splitting. What could be the cause and how can I fix it?
Answer: Poor peak shape is a common issue that can compromise the accuracy and precision of your assay. Here are the likely causes and solutions:
-
Suboptimal Mobile Phase pH: Amoxicillin and APA are amphoteric compounds with multiple pKa values. The pH of the mobile phase significantly influences their ionization state and, consequently, their retention and peak shape.
-
Solution: Adjust the mobile phase pH. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape and separation.[1] Experiment with different pH values to find the optimal condition for your specific column and analytes.
-
-
Inappropriate Column Choice: The high polarity of amoxicillin and APA can lead to poor retention on traditional C18 columns.
-
Solution: Consider using a column designed for polar compounds, such as a polar-embedded or polar-endcapped C18 column. These columns provide better retention and peak shape for polar analytes.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Secondary Interactions with Column Hardware: Silanol groups on the column packing material can interact with the analytes, causing peak tailing.
-
Solution: Use a well-endcapped column or a mobile phase with a competing base to minimize these interactions.
-
Problem 2: Low and Inconsistent Analyte Recovery
Question: I am experiencing low and variable recovery for amoxicillin and APA after sample preparation. What are the potential reasons and how can I improve it?
Answer: Low and inconsistent recovery is often related to the sample preparation method. Here's a breakdown of potential causes and solutions for different extraction techniques:
-
Protein Precipitation (PPT):
-
Cause: Inefficient precipitation or co-precipitation of the analyte with the proteins. The choice of precipitating solvent is crucial.
-
Solution: Acetonitrile is generally a better choice than methanol for protein precipitation as it often results in cleaner extracts.[1] A common ratio is 3:1 (v/v) of acetonitrile to plasma.[2] Ensure thorough vortexing to maximize protein precipitation.
-
-
Solid-Phase Extraction (SPE):
-
Cause: Inappropriate sorbent selection, suboptimal wash and elution solvents, or breakthrough of the analyte during loading.
-
Solution: For polar compounds like amoxicillin and APA, a hydrophilic-lipophilic balanced (HLB) sorbent is often a good choice. Optimize the pH of the loading, wash, and elution buffers to ensure the analyte is in the correct ionization state for retention and subsequent elution.
-
-
Liquid-Liquid Extraction (LLE):
-
Cause: Incorrect solvent polarity and pH for efficient partitioning of the analytes from the aqueous sample matrix to the organic solvent.
-
Solution: Adjust the pH of the sample to neutralize the charge on amoxicillin and APA, making them more amenable to extraction into an organic solvent. A multi-step extraction may be necessary to improve recovery.
-
Problem 3: Significant Ion Suppression or Enhancement (Matrix Effect)
Question: My analyte signal is significantly suppressed (or enhanced) in the presence of the biological matrix. How can I identify and mitigate this matrix effect?
Answer: Matrix effects are a major challenge in LC-MS/MS bioanalysis, primarily caused by co-eluting endogenous components from the sample matrix that interfere with the ionization of the target analytes.
-
Identifying Matrix Effects:
-
Post-Column Infusion: This technique involves infusing a constant flow of the analyte solution into the mass spectrometer while injecting a blank, extracted matrix sample. Any dip or rise in the baseline at the retention time of the analyte indicates ion suppression or enhancement, respectively.
-
Quantitative Assessment: Compare the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.
-
-
Mitigating Matrix Effects:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components.
-
Protein Precipitation: While simple, it may not provide the cleanest extracts.
-
Solid-Phase Extraction (SPE): Generally provides cleaner extracts than PPT and can be optimized to selectively remove interferences like phospholipids.
-
Liquid-Liquid Extraction (LLE): Can be effective in removing matrix components with different polarity from the analytes.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., amoxicillin-d4) is the gold standard for compensating for matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.
-
Chromatographic Separation: Modify your LC method to chromatographically separate the analytes from the interfering matrix components. This may involve changing the column, mobile phase composition, or gradient profile.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in plasma samples for amoxicillin and APA analysis?
A1: The most common sources of matrix effects in plasma are phospholipids from cell membranes. These compounds are often co-extracted with the analytes and can cause significant ion suppression in the electrospray ionization (ESI) source of the mass spectrometer.
Q2: How do I choose the best sample preparation technique to minimize matrix effects?
A2: The choice of sample preparation technique depends on the required sensitivity, throughput, and the complexity of the matrix.
-
Protein Precipitation (PPT): This is the simplest and fastest method, but it is often the least effective at removing matrix components, especially phospholipids. It is suitable for less demanding assays or when used in conjunction with a robust SIL-IS.
-
Solid-Phase Extraction (SPE): This technique offers a good balance between sample cleanup and throughput. It is generally more effective than PPT at removing phospholipids and other interferences.
-
Liquid-Liquid Extraction (LLE): LLE can be very effective for removing highly polar or non-polar interferences but can be more time-consuming and difficult to automate.
Q3: What is an appropriate internal standard for amoxicillin and APA quantification?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as amoxicillin-d4. An SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction. If an SIL-IS is not available, a structural analog with similar physicochemical properties can be used, but it may not co-elute perfectly and thus may not fully compensate for matrix effects.
Q4: How can I assess the stability of amoxicillin and APA in biological samples?
A4: Amoxicillin and its metabolites can be unstable, especially in biological matrices. It is crucial to evaluate their stability under various conditions:
-
Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for the duration of the sample preparation process.
-
Long-Term Stability: Determine stability in the storage freezer over the expected duration of the study.
-
Post-Preparative Stability: Assess the stability of the extracted samples in the autosampler.
III. Data and Protocols
Table 1: Comparison of Sample Preparation Methods for Amoxicillin
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Solid-Phase Extraction (C18) | Amoxicillin | Plasma | 91.2 | 16.6 | [3] |
| Liquid-Liquid Extraction (Acetonitrile-water) | Amoxicillin | Chicken Muscle | 85.14 | 8.23 | [1] |
| Liquid-Liquid Extraction (Acetonitrile-water) | Amoxicillin Penicilloic Acid | Chicken Muscle | 83.23 | 5.81 | [1] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma Samples [2][4]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples [3]
-
Condition the SPE cartridge: Pass 1 mL of methanol followed by 1 mL of deionized water through the C18 SPE cartridge.
-
Load the sample: Load 200 µL of the plasma sample onto the conditioned cartridge.
-
Wash the cartridge: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte: Elute the amoxicillin and internal standard with 1 mL of methanol.
-
Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
IV. Visualizations
Caption: General experimental workflow for the quantification of amoxicillin and APA.
Caption: Logical workflow for troubleshooting matrix effects in LC-MS/MS analysis.
References
- 1. Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Sensitive assay for measuring amoxicillin in human plasma and middle ear fluid using solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
Technical Support Center: Amoxicillin Stability Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting amoxicillin stability testing.
Troubleshooting Guide for Amoxicillin HPLC Stability Studies
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the stability of amoxicillin. However, various issues can arise during analysis. This guide provides solutions to common problems encountered during the HPLC analysis of amoxicillin.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary Interactions: Strong interactions can occur between the basic functional groups of amoxicillin and acidic silanol groups on the HPLC column packing material.[1] - Column Overload: Injecting too much sample can lead to peak distortion.[1] - Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization and retention of amoxicillin. | - Use a base-deactivated column or an end-capped column. - Add a competing base to the mobile phase, such as triethylamine (0.1-0.5%). - Reduce the injection volume or sample concentration. - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of amoxicillin (pKa1 ≈ 2.4, pKa2 ≈ 7.4). |
| Peak Fronting | - Sample Overload: Injecting a sample at a concentration that is too high for the column to handle.[1] - Poor Sample Solubility: The sample may not be fully dissolved in the mobile phase.[1] | - Dilute the sample. - Ensure the sample is completely dissolved in the mobile phase or a solvent with a similar composition. |
| Peak Splitting or Shouldering | - Column Contamination or Void: The column may be contaminated or have a void at the inlet. - Co-eluting Impurities: A degradation product or impurity may be eluting at a similar retention time as amoxicillin. | - Wash the column with a strong solvent or, if necessary, replace it. - Adjust the mobile phase composition or gradient to improve the resolution between amoxicillin and the interfering peak. |
| Baseline Noise or Drift | - Contaminated Mobile Phase or HPLC System: Impurities in the mobile phase or system can cause baseline disturbances. - Detector Lamp Issues: An aging or unstable detector lamp can lead to baseline noise. | - Use fresh, high-purity solvents and degas the mobile phase. - Flush the HPLC system thoroughly. - Check the detector lamp's performance and replace it if necessary. |
| Loss of Amoxicillin Peak Area | - Degradation in Solution: Amoxicillin is susceptible to hydrolysis, especially in neutral or alkaline solutions. The beta-lactam ring can open, leading to degradation. - Adsorption to Vials or Tubing: Amoxicillin may adsorb to glass or plastic surfaces. | - Prepare samples fresh and analyze them promptly. - Use a slightly acidic mobile phase (e.g., pH 4-5) to improve stability. - Use silanized glass vials or polypropylene vials to minimize adsorption. |
Quantitative Data on Amoxicillin Degradation
Forced degradation studies are essential to develop stability-indicating methods. The following table summarizes the degradation of amoxicillin under various stress conditions as reported in the literature.
| Stress Condition | Reagents and Duration | Temperature | Percentage Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 8 hours | 80°C | 15.2% | Amoxicillin Penicilloic Acid |
| Alkaline Hydrolysis | 0.1 M NaOH, 4 hours | 25°C | 25.8% | Amoxicillin Penicilloic Acid |
| Oxidative Degradation | 30% H₂O₂, 24 hours | 25°C | 12.5% | Amoxicillin-S-oxide |
| Thermal Degradation | Dry Heat | 105°C | 10.1% | Amoxicillin Diketopiperazine |
| Photolytic Degradation | UV light (254 nm), 24 hours | 25°C | 8.6% | Not Specified |
Experimental Protocols
Detailed Methodology for a Typical Amoxicillin Stability Study using HPLC
This protocol is designed for the stability testing of amoxicillin in an oral suspension formulation.
1. Materials and Reagents:
-
Amoxicillin trihydrate reference standard
-
HPLC grade acetonitrile and methanol
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
High-purity water
-
Amoxicillin oral suspension for testing
2. Chromatographic Conditions:
-
HPLC System: A system equipped with a UV detector, pump, and autosampler.
-
Column: Inertsil C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of phosphate buffer (pH 5.0) and methanol (95:5 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.[3]
-
Column Temperature: Ambient.
3. Preparation of Solutions:
-
Phosphate Buffer (pH 5.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 5.0 with orthophosphoric acid.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of amoxicillin trihydrate reference standard in the mobile phase to obtain a known concentration of 200 µg/mL.
-
Sample Preparation: Reconstitute the amoxicillin oral suspension as per the manufacturer's instructions. Transfer a volume of the suspension equivalent to 125 mg of amoxicillin into a 100 mL volumetric flask.[4] Dilute to volume with the mobile phase and mix well. Further dilute this solution with the mobile phase to achieve a final concentration of approximately 200 µg/mL of amoxicillin. Filter the final solution through a 0.45 µm syringe filter before injection.[5]
4. Forced Degradation Study:
-
Acid Degradation: To 1 mL of the sample stock solution, add 1 mL of 0.1 M HCl and heat at 60°C for 30 minutes. Cool and neutralize with 0.1 M NaOH.
-
Alkaline Degradation: To 1 mL of the sample stock solution, add 1 mL of 0.1 M NaOH and keep at room temperature for 15 minutes. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: To 1 mL of the sample stock solution, add 1 mL of 3% H₂O₂ and keep at room temperature for 30 minutes.
-
Thermal Degradation: Expose the powdered drug product to dry heat at 105°C for 3 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (1.2 million lux hours) for an appropriate duration.
5. Analysis:
-
Inject the standard solution, the prepared sample solutions (from the stability study at various time points), and the degraded sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area of amoxicillin.
-
Calculate the percentage of amoxicillin remaining at each time point and under each stress condition.
Visualizations
Amoxicillin Degradation Pathway
Caption: Major degradation pathways of amoxicillin.
Troubleshooting Workflow for HPLC Analysis
Caption: Troubleshooting workflow for HPLC analysis of amoxicillin.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of amoxicillin in solution a concern?
A1: Amoxicillin contains a β-lactam ring, which is susceptible to hydrolysis. This reaction opens the ring and inactivates the antibiotic. The rate of hydrolysis is influenced by pH, temperature, and the presence of other substances. Therefore, it is crucial to control these factors during sample preparation and analysis to obtain accurate stability data.
Q2: What is the ideal pH for the mobile phase in amoxicillin HPLC analysis?
A2: A slightly acidic pH, typically between 4 and 5, is recommended for the mobile phase. This helps to suppress the ionization of the carboxylic acid group of amoxicillin and minimizes the degradation of the β-lactam ring, leading to better peak shape and stability during the analysis.
Q3: How can I prevent the degradation of amoxicillin in my stock and sample solutions?
A3: To minimize degradation, prepare your solutions fresh and analyze them as soon as possible. If immediate analysis is not possible, store the solutions at refrigerated temperatures (2-8°C) and protect them from light. Using a diluent with a slightly acidic pH can also enhance stability.
Q4: I am observing extra peaks in my chromatogram after stressing my amoxicillin sample. What are they?
A4: The extra peaks are likely degradation products of amoxicillin. Common degradation products formed under stress conditions include amoxicillin penicilloic acid, amoxicillin penilloic acid, and amoxicillin diketopiperazine.[6][7] A stability-indicating method should be able to resolve these degradation products from the parent amoxicillin peak.
Q5: Can I use a UV detector for the analysis of amoxicillin and its degradation products?
A5: Yes, a UV detector is suitable for this analysis. Amoxicillin has a UV absorbance maximum at around 220-230 nm, and this wavelength is commonly used for its detection.[3] Many of its degradation products also absorb in this region, allowing for their detection as well.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Amoxicillin Impurity Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC analysis of amoxicillin and its impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of amoxicillin impurities, providing potential causes and systematic solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | Secondary Silanol Interactions: Amoxicillin and its impurities contain polar functional groups that can interact with residual silanol groups on the silica-based stationary phase. | - Optimize Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of silanol groups (typically pH < 4) or the analyte. A pH of around 5.0 is often used for amoxicillin analysis.[1][2][3] - Increase Buffer Concentration: A higher buffer concentration can help mask residual silanol sites. - Use an End-Capped Column: Employ a column with high-quality end-capping to minimize exposed silanol groups. |
| Column Overload: Injecting too high a concentration of the sample can lead to peak distortion. | - Reduce Injection Volume or Sample Concentration: Dilute the sample and reinject.[4] | |
| Column Contamination: Accumulation of strongly retained compounds on the column. | - Implement a Column Washing Procedure: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) after each analytical batch. | |
| Poor Resolution | Inadequate Mobile Phase Strength: The mobile phase may not be optimal for separating closely eluting impurities. | - Adjust Organic Modifier Content: In reversed-phase HPLC, carefully adjust the percentage of the organic solvent (e.g., acetonitrile or methanol). A lower organic content generally increases retention and may improve the resolution of early-eluting peaks. - Optimize Gradient Profile: If using a gradient method, modify the slope of the gradient to enhance the separation of critical peak pairs. A shallower gradient provides better resolution. |
| Incorrect Mobile Phase pH: The pH of the mobile phase can significantly affect the retention times and selectivity of ionizable compounds like amoxicillin and its impurities. | - Systematic pH Study: Evaluate a range of pH values (e.g., from 3.0 to 6.0) to find the optimal selectivity for the impurities of interest. | |
| Column Degradation: Loss of stationary phase or creation of voids in the column packing. | - Replace the Column: If other troubleshooting steps fail, the column may have reached the end of its lifespan. | |
| Retention Time Shifts | Mobile Phase Composition Changes: Inaccurate preparation or evaporation of the organic component can alter the mobile phase strength. | - Prepare Fresh Mobile Phase Daily: Ensure accurate and consistent mobile phase preparation. - Use a Mobile Phase Reservoir Cover: Minimize solvent evaporation. |
| Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times. | - Use a Column Oven: Maintain a constant and controlled column temperature throughout the analysis.[4] | |
| Pump Issues or Leaks: Inconsistent flow rate due to pump malfunctions or leaks in the system. | - Inspect for Leaks: Check all fittings and connections for any signs of leakage. - Pump Maintenance: Ensure regular maintenance of the pump, including seal replacement. | |
| Broad Peaks | Large Injection Volume or Unsuitable Injection Solvent: Injecting a large volume of a solvent stronger than the mobile phase can cause peak broadening. | - Reduce Injection Volume: Use a smaller injection volume. - Match Injection Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent.[4] |
| Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector. | - Minimize Tubing Length: Use short, narrow-bore tubing where possible. | |
| Column Contamination or Degradation: Similar to peak tailing and poor resolution. | - Flush or Replace the Column: Follow appropriate column cleaning procedures or replace the column if necessary. | |
| Ghost Peaks | Contaminated Mobile Phase or System: Impurities in the solvents, glassware, or HPLC system can appear as extraneous peaks. | - Use High-Purity Solvents: Employ HPLC-grade or MS-grade solvents and reagents.[5] - Clean Glassware Thoroughly: Ensure all glassware used for mobile phase preparation is meticulously cleaned. - Flush the HPLC System: Purge the system with a strong solvent to remove any contaminants. |
| Sample Carryover: Residuals from a previous injection. | - Implement a Needle Wash Step: Use a strong wash solvent in the autosampler to clean the injection needle between samples. | |
| Degradation of Mobile Phase Additives: Some buffers or additives can degrade over time. | - Prepare Mobile Phase Freshly: Avoid using aged mobile phases. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for amoxicillin impurity analysis?
A1: A common starting point for reversed-phase HPLC analysis of amoxicillin and its impurities is a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol. For example, a mixture of a phosphate buffer (pH adjusted to around 5.0) and acetonitrile in a ratio of approximately 95:5 (v/v) is often used for isocratic separations.[6] For gradient elution, the initial mobile phase may have a very low organic content (e.g., 2-5%) which is gradually increased to elute the less polar impurities.
Q2: How does the pH of the mobile phase affect the separation of amoxicillin and its impurities?
A2: The pH of the mobile phase is a critical parameter as amoxicillin and many of its impurities are ionizable compounds. Changes in pH can alter their charge state and, consequently, their retention on a reversed-phase column. Optimizing the pH can significantly improve the selectivity and resolution between the main peak and its impurities. A systematic study of pH is recommended during method development to achieve the best separation.
Q3: Should I use an isocratic or a gradient elution method?
A3: The choice between isocratic and gradient elution depends on the complexity of the sample. For separating a few known impurities with similar polarities, an optimized isocratic method can be simple, robust, and require less equilibration time. However, for analyzing a wide range of impurities with different polarities, including degradation products from forced degradation studies, a gradient elution method is generally necessary to achieve adequate separation within a reasonable run time.[7][8]
Q4: What type of HPLC column is best suited for amoxicillin impurity analysis?
A4: C8 and C18 columns are the most commonly used stationary phases for the analysis of amoxicillin and its impurities.[7] The choice between C8 and C18 depends on the specific impurities being analyzed and the desired retention characteristics. C18 columns provide higher hydrophobicity and retention, which can be beneficial for separating more polar impurities.
Q5: How can I prevent the degradation of amoxicillin in the sample solution before injection?
A5: Amoxicillin is susceptible to degradation in solution, especially at neutral or alkaline pH. To minimize degradation, it is recommended to prepare sample solutions fresh and keep them in a cool environment (e.g., an autosampler at 4-8 °C). The diluent used to dissolve the sample should also be chosen carefully; often, the initial mobile phase is a suitable diluent. The USP recommends using a diluent of 6.8 g/L of monobasic potassium phosphate in water, with the pH adjusted to 5.0 ± 0.1 with a 45% (w/w) solution of potassium hydroxide, and to use the solution within 6 hours.[1]
Data Presentation
Table 1: Example Mobile Phase Compositions for Amoxicillin Impurity Analysis
| Method Type | Aqueous Phase (A) | Organic Phase (B) | Composition | Column Type |
| Isocratic | 0.1 M Potassium dihydrogen phosphate buffer (pH 3.0) | Acetonitrile | 78:22 (v/v) | Chromatopak-C18 |
| Isocratic | 6.8 g/L Monobasic Potassium Phosphate (pH 5.0) | Acetonitrile | 97:3 (v/v) | Cogent Bidentate C18 |
| Gradient | 0.05 M Potassium dihydrogen orthophosphate buffer (pH 5.0) | Acetonitrile | Linear Gradient | Agilent Zorbax SB-C8 |
| Isocratic | pH 5.0 Buffer | Methanol | 95:5 (v/v) | Inertsil C18 |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for Amoxicillin and Impurities
This protocol is a general example of an isocratic method suitable for routine quality control.
-
Mobile Phase Preparation:
-
Prepare a 0.1 M solution of monobasic potassium phosphate in HPLC-grade water.
-
Adjust the pH of the buffer to 3.0 using phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in a ratio of 78:22 (v/v).
-
Degas the mobile phase by sonication or helium sparging.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of amoxicillin reference standard and impurity standards in the mobile phase to obtain a known concentration.
-
-
Sample Preparation:
-
For drug substance, accurately weigh and dissolve the sample in the mobile phase to a final concentration similar to the standard solution.
-
For dosage forms, take a representative sample (e.g., the contents of several capsules), determine the average weight, and dissolve a portion equivalent to a single dose in a suitable volume of mobile phase. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
Protocol 2: Forced Degradation Study of Amoxicillin
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products.
-
Acid Hydrolysis: Dissolve amoxicillin in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve amoxicillin in 0.1 M NaOH and keep at room temperature for a specified period (e.g., 30 minutes). Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve amoxicillin in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period (e.g., 1 hour).
-
Thermal Degradation: Expose the solid amoxicillin powder to dry heat (e.g., 105°C) for a specified period (e.g., 24 hours). Dissolve the sample in a suitable diluent for analysis.
-
Photolytic Degradation: Expose a solution of amoxicillin to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified duration.
-
Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method, typically a gradient method, to separate the degradation products from the parent drug.
Visualizations
Caption: HPLC Troubleshooting Workflow.
Caption: Mobile Phase Optimization Workflow.
References
- 1. usp.org [usp.org]
- 2. Amoxicillin, USP Method with HPLC - AppNote [mtc-usa.com]
- 3. Amoxicillin USP Assay with HPLC – AppNote [mtc-usa.com]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
reducing degradation of amoxicillin in analytical samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of amoxicillin in analytical samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of amoxicillin degradation in analytical samples?
A1: The primary cause of amoxicillin degradation is the hydrolysis of its β-lactam ring.[1][2] This process is catalyzed by factors such as pH, temperature, and the presence of certain metal ions.[3] The β-lactam ring is inherently strained and susceptible to nucleophilic attack by water, leading to the formation of inactive degradation products like amoxicilloic acid.[1]
Q2: How does pH affect the stability of amoxicillin in aqueous solutions?
A2: Amoxicillin stability is highly dependent on the pH of the solution. It is most stable in slightly acidic to neutral conditions, with an optimal pH range for stability reported between 5.8 and 6.5 in a citrate buffer.[4] In acidic solutions, the degradation starts with the opening of the β-lactam ring to form amoxicillin penicilloic acid.[1] Both acidic and alkaline conditions can significantly accelerate the hydrolysis of the β-lactam ring.[5]
Q3: What is the impact of temperature on amoxicillin degradation?
A3: Increased temperature accelerates the rate of amoxicillin degradation.[5][6] Therefore, it is crucial to store amoxicillin samples at controlled, cool temperatures to maintain their integrity. For long-term storage, frozen conditions are often recommended. Even at refrigerated temperatures, degradation can occur over time.[7]
Q4: Are there any specific substances that can catalyze the degradation of amoxicillin?
A4: Yes, certain metal ions, particularly copper and zinc, have been shown to catalyze the hydrolysis of amoxicillin in aqueous solutions.[3] The presence of these metals can lead to a significant increase in the degradation rate. It is important to use high-purity water and containers that do not leach these metals. Additionally, the presence of β-lactamase enzymes will rapidly inactivate amoxicillin through hydrolysis.[2][8]
Q5: What are the main degradation products of amoxicillin?
A5: The primary degradation product of amoxicillin is amoxicilloic acid, formed by the hydrolysis of the β-lactam ring.[1] Other reported degradation products include amoxicillin penilloic acid, which can be formed from the decarboxylation of amoxicilloic acid, and various polymers.[1][4] Under certain conditions, other minor degradation products may also be formed.
Troubleshooting Guides
Issue 1: Rapid degradation of amoxicillin in a freshly prepared aqueous solution.
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Measure the pH of the solution. Adjust the pH to the optimal range of 5.8-6.5 using a suitable buffer system, such as a citrate buffer.[4] |
| High Temperature | Prepare solutions on ice and store them at refrigerated (2-8°C) or frozen (-20°C or lower) temperatures immediately after preparation. |
| Contaminated Water Source | Use high-purity, metal-free water (e.g., Milli-Q or equivalent) for all solutions to avoid catalytic degradation by metal ions like copper and zinc.[3] |
| Inappropriate Container | Use high-quality, inert containers (e.g., borosilicate glass or polypropylene) that do not leach metal ions or other reactive substances. |
Issue 2: Inconsistent results in HPLC analysis of amoxicillin samples.
| Possible Cause | Troubleshooting Step |
| Degradation during sample preparation | Minimize the time between sample thawing/preparation and injection. Keep samples in an autosampler cooled to 4°C. |
| Inappropriate mobile phase pH | Ensure the mobile phase pH is optimized for amoxicillin stability and chromatographic separation. A slightly acidic pH is generally preferred. |
| Carryover from previous injections | Implement a robust needle and column wash protocol between injections to prevent carryover of amoxicillin or its degradation products. |
| Co-elution with degradation products | Perform forced degradation studies to identify the retention times of major degradation products and ensure the analytical method can resolve them from the parent amoxicillin peak.[9][10] |
Quantitative Data on Amoxicillin Stability
Table 1: Effect of pH and Temperature on the Shelf-Life (t90) of Amoxicillin (1 mg/mL)
| pH | Temperature (°C) | Shelf-Life (hours) |
| 6.53 | 40 | 4.85[5] |
| 6.53 | 25 (extrapolated) | 22.8[5] |
| ~7.0 | 40 | ~2.5 (estimated from data)[5] |
| ~8.0 | 40 | ~2.5 (estimated from data)[5] |
Table 2: Stability of Amoxicillin in Elastomeric Infusers at 2.9°C
| Concentration (mg/mL) | Initial pH | Final pH | Shelf-Life (hours) |
| 1 | 8.73 | 6.52 | >263.8[5] |
| 7.5 | 8.85 | 7.69 | 51.8[5] |
| 15 | 8.68 | 8.40 | 3.8[5] |
Experimental Protocols
Protocol 1: Stabilization of Amoxicillin in Aqueous Samples
-
Materials:
-
Amoxicillin reference standard
-
High-purity water (e.g., Milli-Q)
-
Citrate buffer (pH 6.0)
-
Volumetric flasks and pipettes
-
pH meter
-
Ice bath
-
Freezer (-20°C or -80°C)
-
-
Procedure:
-
Pre-cool all solutions and glassware in an ice bath.
-
Prepare a stock solution of amoxicillin in the citrate buffer (pH 6.0). For example, to prepare a 1 mg/mL solution, accurately weigh 10 mg of amoxicillin and dissolve it in 10 mL of cold citrate buffer.
-
Vortex briefly to ensure complete dissolution.
-
Verify the final pH of the solution and adjust if necessary.
-
Aliquot the solution into appropriate storage vials (e.g., polypropylene cryovials).
-
Immediately flash-freeze the aliquots in a dry ice/ethanol bath or a -80°C freezer.
-
Store the frozen aliquots at -20°C or -80°C until analysis.
-
For analysis, thaw the samples rapidly in a water bath at room temperature and immediately place them on ice. Analyze within 4 hours of thawing.
-
Protocol 2: HPLC-UV Analysis of Amoxicillin and Its Degradation Products
-
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate buffer (pH 4.4) and methanol (95:5 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 230 nm.[11]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Autosampler Temperature: 4°C.
-
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a series of amoxicillin standard solutions in the mobile phase or a suitable diluent (e.g., citrate buffer pH 6.0) to generate a calibration curve (e.g., 1-100 µg/mL).
-
Prepare unknown samples by diluting them to fall within the calibration range.
-
Inject the standards and samples onto the HPLC system.
-
Identify and quantify the amoxicillin peak based on its retention time and the calibration curve. Degradation products will typically elute at different retention times.
-
Visualizations
Caption: Primary hydrolytic degradation pathway of amoxicillin.
Caption: General workflow for an amoxicillin stability study.
Caption: Troubleshooting workflow for unexpected amoxicillin degradation.
References
- 1. Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pexacy.com [pexacy.com]
- 3. Factors affecting the hydrolysis of the antibiotic amoxicillin in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usp-pqm.org [usp-pqm.org]
- 5. An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Characterization of Amoxicillin Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the characterization of amoxicillin and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental analysis.
High-Performance Liquid Chromatography (HPLC)
Question: Why am I observing peak tailing for my amoxicillin peak in reverse-phase HPLC?
Answer: Peak tailing for amoxicillin is a common issue, often caused by interactions between the analyte's free amine and carboxyl groups with residual silanols on the silica-based column packing.
-
Cause 1: Secondary Silanol Interactions: The basic amine groups on amoxicillin can interact with acidic silanol groups on the column surface, leading to tailing.
-
Solution 1: Adjust the mobile phase pH. Using a buffer with a pH around 5 can help to suppress the ionization of the silanol groups, minimizing these secondary interactions.[1] For example, a mobile phase of pH 5.0 buffer and methanol (95:5 v/v) has been used successfully.[2]
-
Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.
-
Solution 2: Dilute your sample and reinject. Linearity is often observed in concentration ranges of 20-100 µg/ml.[3]
-
Cause 3: Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
-
Solution 3: Flush the column with a strong solvent, like isopropanol, to remove contaminants.[4] If the problem persists, the column may need to be replaced.
Question: My retention times for amoxicillin derivatives are shifting between runs. What is the cause?
Answer: Retention time variability can compromise the reliability of your results. Several factors can contribute to this issue.
-
Cause 1: Mobile Phase Composition: Inconsistent or improperly prepared mobile phase is a primary cause of shifting retention times.
-
Solution 1: Ensure the mobile phase is thoroughly mixed and degassed. If preparing it manually, use precise measurements. For gradient elution, ensure the pump is functioning correctly.
-
Cause 2: Fluctuating Column Temperature: Temperature variations can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.
-
Solution 2: Use a column oven to maintain a constant temperature throughout the analysis. Room temperature can be sufficient, but it must be stable.[1]
-
Cause 3: Changes in pH: For ionizable compounds like amoxicillin, even small shifts in the mobile phase pH can alter retention times.
-
Solution 3: Use a buffered mobile phase and ensure its pH is stable. Check the pH of the buffer before use. A pH of 5.0 is often effective for separating amoxicillin and its degradation products.[1]
Question: I am seeing ghost peaks in my chromatogram. Where are they coming from?
Answer: Ghost peaks are unexpected peaks that can appear in a chromatogram, complicating data interpretation.
-
Cause 1: Contamination in the Mobile Phase or System: Impurities in the solvents or carryover from previous injections can manifest as ghost peaks.
-
Solution 1: Use high-purity, HPLC-grade solvents.[5] Purge the system thoroughly between runs and implement a needle wash step in your autosampler method.
-
Cause 2: Sample Degradation: Amoxicillin is susceptible to hydrolysis.[6] If the sample degrades in the autosampler vial before injection, you may see peaks for the degradation products.
-
Solution 2: Prepare samples fresh and keep them in the autosampler for a limited time. Amoxicillin and clavulanic acid have been found to be stable in solution for up to 24 hours under specific conditions.[2]
-
Cause 3: Injector Valve Carryover: Residue from a previous, more concentrated sample can be injected in a subsequent run.
-
Solution 3: Clean the injector and sample loop. Run blank injections (mobile phase only) to confirm that the system is clean.
Mass Spectrometry (MS)
Question: I am having difficulty achieving consistent ionization and am seeing a low signal for my amoxicillin derivative in LC-MS. What can I do?
Answer: Poor ionization efficiency can be a significant challenge, especially with complex matrices.
-
Cause 1: Ion Suppression: Components of the mobile phase (e.g., non-volatile buffers like phosphate) or the sample matrix can interfere with the ionization of the target analyte in the MS source.
-
Solution 1: Switch to a volatile mobile phase buffer, such as ammonium formate or formic acid. A mobile phase of water and acetonitrile with 0.1% formic acid is commonly used for LC-MS analysis of amoxicillin.[7] Also, ensure proper sample clean-up to remove matrix components.
-
Cause 2: Incorrect MS Source Settings: The settings for the electrospray ionization (ESI) source, such as probe voltage and nebulizing gas flow, may not be optimal for your compound.
-
Solution 2: Optimize the source parameters. For amoxicillin, positive ESI mode is typically used with a probe voltage around +4.5 kV and a nebulizing gas flow of 1.5 L/min.[7]
-
Cause 3: Analyte Instability: The compound may be degrading in the source.
-
Solution 3: Adjust source temperatures. For example, a CDL (curved desolvation line) temperature of 250°C and a block heater temperature of 200°C have been used successfully.[7]
Question: My mass spectrum shows multiple adducts ([M+Na]+, [M+K]+), complicating interpretation. How can I minimize this?
Answer: Adduct formation is common in ESI-MS and can split the ion current between multiple species, reducing the signal of the desired protonated molecule ([M+H]+).
-
Cause 1: Contaminants: Sodium and potassium salts are ubiquitous in laboratory environments (glassware, solvents, reagents) and can lead to adduct formation.
-
Solution 1: Use high-purity solvents and reagents.[5] Thoroughly clean all glassware. The use of plastic containers and pipette tips can also help reduce sodium and potassium contamination.
-
Cause 2: Mobile Phase Additives: The presence of salts in the mobile phase can promote adduct formation.
-
Solution 2: Minimize the concentration of non-volatile salts. If possible, replace them with volatile alternatives like ammonium acetate. Adding a small amount of a proton source like formic acid can promote the formation of the [M+H]+ ion.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation products of amoxicillin?
A1: Amoxicillin primarily degrades through hydrolysis of the β-lactam ring. The major degradation products identified under various stress conditions include:
-
Amoxicillin Penicilloic Acid (ADP1/2): Formed by the opening of the β-lactam ring.[8]
-
Amoxicillin Diketopiperazine (ADP8/9): An intramolecular condensation product.[8][9] Its formation has been reported during process development and degradation studies.[10][11]
-
Amoxicillin Penilloic Acid (ADP4/5): Another degradation product resulting from further rearrangement.[8]
Q2: What are the critical conditions to control during forced degradation studies of amoxicillin?
A2: Forced degradation studies are essential to establish the stability-indicating capability of an analytical method.[2] Amoxicillin is known to be susceptible to several stress conditions. The most critical are:
-
Hydrolysis: Amoxicillin degrades in both acidic and alkaline conditions. Acidic conditions can lead to about a 26% loss of the active substance.[1]
-
Thermal Degradation: Both dry and wet heat can cause significant degradation.[6]
-
Photolysis: Exposure to light can also induce degradation, with studies showing significant degradation under photolytic conditions.[3]
-
Oxidation: Degradation also occurs under oxidative stress, for example, in the presence of hydrogen peroxide.[6]
Q3: What are some common process-related impurities found in amoxicillin?
A3: Besides degradation products, impurities can be introduced during the synthesis process. The European Pharmacopoeia lists several related substances. One identified impurity is N-pivaloylamoxicillin, which was observed after thermal and alkaline degradation.[12] Other synthesized and characterized impurities include (4S)-2-[5-(4-hydroxyphenyl)-3, 6-dioxopiperazin-2-yl]-5, 5-dimethyl thiazolidine-4-carboxylic acid (Amoxicillin Diketopiperazine) and 3-(4-hydroxyphenyl) pyrazin-2-ol.[11]
Q4: What is a suitable solvent for preparing amoxicillin samples for NMR analysis?
A4: Dimethyl sulfoxide (DMSO-d6) has been identified as a suitable solvent for preparing amoxicillin samples for both 1H and 13C NMR analysis.[13]
Data Presentation
Table 1: Example HPLC Method Parameters for Amoxicillin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil C18 (250 × 4.0 mm, 4 µm)[2] | RP-C18e (250 mm × 4.0 mm, 5 µm)[1] | C18 column[3] |
| Mobile Phase | pH 5.0 Buffer:Methanol (95:5 v/v)[2] | Acetonitrile and Phosphate Buffer (pH 5.0) containing Methanol (Gradient)[1] | Water:Acetonitrile:Methanol (70:20:10 v/v/v)[3] |
| Flow Rate | 1.0 mL/min[2] | 0.8 mL/min[1] | 1.4 mL/min[3] |
| Detection (UV) | 220 nm[2] | 267 nm[1] | 238.8 nm[3] |
| Retention Time | Not specified | Not specified | 8.240 min[3] |
Table 2: Key Mass-to-Charge Ratios (m/z) for Amoxicillin and its Derivatives (Positive ESI)
| Compound | Molecular Formula | [M+H]+ (m/z) | Key Fragment Ions (m/z) | Reference |
| Amoxicillin | C₁₆H₁₉N₃O₅S | 366.1118 | 349, 208, 160, 114 | [7] |
| Amoxicilloic Acid | C₁₆H₂₁N₃O₆S | 384.1223 | 367, 323, 189, 160 | [9] |
| Amoxicillin Diketopiperazine | C₁₆H₁₉N₃O₅S | 366.1118 | 207, 160, 114 | [9] |
Table 3: Example Forced Degradation Conditions and Results for Amoxicillin
| Stress Condition | Details | % Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | ~26% | [1] |
| Alkaline Hydrolysis | 0.1 M NaOH | 8.77% | [3] |
| Oxidative | 30% H₂O₂ | 7.71% | [3] |
| Photolytic | UV light | 18.39% | [3] |
| Thermal | Dry Heat | 4.23% | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol is a generalized procedure based on common practices for analyzing amoxicillin.
-
Mobile Phase Preparation: Prepare a phosphate buffer and adjust the pH to 5.0. Mix this buffer with HPLC-grade methanol in a 95:5 (v/v) ratio. Degas the solution for at least 15 minutes using sonication or vacuum filtration.[2]
-
Standard Solution Preparation: Accurately weigh and dissolve amoxicillin standard in the mobile phase to create a stock solution (e.g., 1000 µg/mL). Perform serial dilutions to prepare calibration standards within the linear range (e.g., 20-100 µg/mL).[14]
-
Sample Preparation: For formulated products, dissolve and dilute the sample in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the blank (mobile phase), followed by the standard solutions and then the samples. Verify system suitability parameters (e.g., tailing factor, plate count) before analyzing the samples.
Protocol 2: LC-MS Identification of Amoxicillin Derivatives
-
Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). Degas both solvents.[7]
-
Sample Preparation: Dilute the sample in a mixture of water and acetonitrile to an appropriate concentration for MS analysis (e.g., ~1 µg/mL).
-
LC Conditions:
-
MS Conditions (Positive ESI):
-
Data Acquisition: Acquire full scan data to identify parent ions. For structural confirmation, perform tandem MS (MS/MS) by selecting the parent ion of interest (e.g., m/z 366.1) and acquiring its fragment ion spectrum.[7]
Visualizations
Caption: Experimental workflow for amoxicillin characterization.
Caption: Key degradation pathways of amoxicillin.
Caption: Logic chart for troubleshooting HPLC pressure issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. RP-HPLC method for stability of amoxicillin and cloxacillin. [wisdomlib.org]
- 4. agilent.com [agilent.com]
- 5. scholarship.claremont.edu [scholarship.claremont.edu]
- 6. scielo.br [scielo.br]
- 7. lcms.cz [lcms.cz]
- 8. Amoxicillin-degradation products formed under controlled environmental conditions: Identification and determination in the aquatic environment [agris.fao.org]
- 9. A Comprehensive Study to Identify Major Metabolites of an Amoxicillin–Sulbactam Hybrid Molecule in Rats and Its Metabolic Pathway Using UPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Synthesis and Characterization of Potential Impurities in Amoxicillin | Semantic Scholar [semanticscholar.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. Profiling of some amoxicillin drugs in Ghana using Nuclear Magnetic Resonance Spectroscopy [inis.iaea.org]
- 14. sphinxsai.com [sphinxsai.com]
Technical Support Center: Enhancing Amoxicillin and 6-APA Detection Sensitivity
Welcome to the technical support center for the sensitive detection of amoxicillin and its core structure, 6-aminopenicillanic acid (6-APA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting amoxicillin and 6-APA?
A1: The most prevalent methods include High-Performance Liquid Chromatography (HPLC) with various detectors, such as Ultraviolet (UV), Fluorescence (FLD), and Mass Spectrometry (MS). Specifically, HPLC-UV is widely used, though for higher sensitivity, pre-column derivatization with fluorescence detection or LC-MS/MS is often preferred.[1][2][3][4] Electrochemical methods using specialized sensors are also emerging as a sensitive and cost-effective alternative.[5][6]
Q2: Why am I seeing low sensitivity in my HPLC-UV analysis of amoxicillin?
A2: Amoxicillin inherently exhibits weak absorption in the UV-Vis wavelength range.[1] To enhance sensitivity, consider optimizing the detection wavelength (typically around 230 nm or 276 nm) or employing a more sensitive detection method.[7] Pre-column derivatization to attach a chromophore or fluorophore can significantly increase the signal.[1]
Q3: What is pre-column derivatization and how can it improve my results?
A3: Pre-column derivatization is a chemical reaction that modifies the analyte (amoxicillin or 6-APA) before it enters the HPLC column. This process can attach a molecule (a derivatizing agent) that has strong UV absorption or fluorescence properties, which the original analyte lacks.[1] This leads to a much stronger signal and therefore higher sensitivity. For instance, reagents like AccQ-Fluor can be used to create highly fluorescent derivatives of amoxicillin.[1][8]
Q4: Can I use the same method to detect both amoxicillin and 6-APA?
A4: Yes, it is possible to develop methods for the simultaneous determination of amoxicillin and 6-APA. LC-MS/MS methods, for example, can be optimized to detect both compounds in a single run by using specific precursor and product ion transitions for each molecule.[3][9] Some chromatographic methods can also separate and quantify both, though optimization of the mobile phase and column chemistry is critical.
Q5: What are the key considerations for sample preparation when analyzing amoxicillin in complex matrices like plasma or milk?
A5: Sample preparation is crucial to remove interfering substances, such as proteins, that can affect the accuracy and sensitivity of the analysis.[10][11] Common techniques include protein precipitation, liquid-liquid extraction, solid-phase extraction (SPE), and ultrafiltration.[4][10][11][12] The choice of method depends on the matrix and the required level of cleanliness. SPE, in particular, can provide good recovery and clean extracts for sensitive analyses.[12]
Troubleshooting Guides
This section addresses specific issues that may arise during the detection of amoxicillin and 6-APA.
HPLC-UV/FLD Analysis
Problem 1: No peaks or very small peaks are observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Wavelength | Verify the UV detector is set to the optimal wavelength for your analyte or its derivative. For native amoxicillin, try around 230 nm.[7] For derivatized compounds, use the specified excitation and emission wavelengths.[8][13] |
| Analyte Degradation | Amoxicillin is a β-lactam antibiotic and can degrade.[14] Ensure samples and standards are fresh and have been stored properly (typically at low temperatures and protected from light). |
| Derivatization Failure | If using pre-column derivatization, check the pH, reaction time, and temperature of the derivatization step.[1] Ensure the derivatizing reagent is not expired. |
| Injection Issue | Check for leaks in the injection port or a faulty rotor seal.[15] Ensure the correct injection volume is being used. |
| Mobile Phase Incompatibility | Ensure your analyte is soluble in the mobile phase and that the mobile phase composition is appropriate for the column and analyte. |
Problem 2: Poor peak shape (tailing or fronting).
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the concentration of the injected sample. |
| Column Degradation | The column may be nearing the end of its lifespan. Try flushing the column or replacing it.[15] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of amoxicillin. Adjust the pH to improve peak shape. |
| Sample Solvent Mismatch | The solvent used to dissolve the sample should be similar in strength to the mobile phase. |
Problem 3: Shifting retention times.
| Possible Cause | Troubleshooting Step |
| Inconsistent Pumping | Check for issues with the HPLC pumps not delivering a consistent flow rate.[15] |
| Lack of Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before each injection, especially after a gradient run.[15] |
| Temperature Fluctuations | Use a column oven to maintain a consistent temperature. |
| Mobile Phase Composition Change | Ensure the mobile phase composition is accurate and has not changed due to evaporation of one of the solvents. |
LC-MS/MS Analysis
Problem 1: Low signal intensity or no signal.
| Possible Cause | Troubleshooting Step |
| Ion Suppression | The sample matrix can suppress the ionization of the target analyte. Improve sample cleanup using techniques like SPE.[12] Diluting the sample may also help. |
| Incorrect MS/MS Transitions | Verify that the correct precursor and product ions are being monitored for amoxicillin and 6-APA.[3] |
| Suboptimal Ion Source Parameters | Optimize ion source parameters such as spray voltage, gas flows, and temperature for your specific instrument and analytes. |
| Mobile Phase Additives | The mobile phase composition can significantly impact ionization. Formic acid is commonly used in positive ion mode for amoxicillin analysis.[3] |
Problem 2: High background noise.
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. |
| Matrix Effects | Enhance the sample preparation procedure to remove more interfering compounds from the matrix. |
| Instrument Contamination | Clean the ion source and mass spectrometer inlet as part of routine maintenance. |
Experimental Protocols
Protocol 1: HPLC with Pre-column Derivatization and Fluorescence Detection
This protocol is based on the derivatization of amoxicillin with AccQ-Fluor reagent.[1][8]
1. Reagent Preparation:
- Borate Buffer: Prepare a borate buffer and adjust the pH to 7.4.
- AccQ-Fluor Reagent Solution: Prepare a 0.25 mmol/L solution of AccQ-Fluor in acetonitrile.
2. Derivatization Procedure:
- In a suitable vial, mix your amoxicillin sample (dissolved in borate buffer) with the AccQ-Fluor reagent solution.
- Allow the reaction to proceed under optimized conditions (e.g., specific time and temperature as determined by method validation).
3. HPLC-FLD Conditions:
- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer).
- Flow Rate: Typically 1.0 mL/min.
- Fluorescence Detection: Excitation wavelength (λex) at 245 nm and emission wavelength (λem) at 368 nm.[8]
Protocol 2: LC-MS/MS for Amoxicillin and 6-APA
This protocol outlines a general approach for the simultaneous analysis of amoxicillin and its metabolites.[3]
1. Sample Preparation (e.g., for chicken tissue):
- Homogenize the tissue sample.
- Perform a liquid-liquid extraction with acetonitrile to precipitate proteins.
- Centrifuge the sample and collect the supernatant.
- The extract can be directly injected or further cleaned up if necessary.
2. LC-MS/MS Conditions:
- Column: C18 column (e.g., Waters XBridgeTM C18, 150 mm × 4.6 mm, 5 µm).[3]
- Mobile Phase: A gradient using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
- Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).
- MS/MS Transitions:
- Amoxicillin: Monitor specific precursor ion (e.g., m/z 366.1) and product ions (e.g., m/z 114.0, 160.1).[3][16]
- 6-APA: Determine the appropriate precursor and product ions for 6-APA.
Quantitative Data Summary
| Method | Analyte(s) | Matrix | Linear Range | Limit of Detection (LOD) | Reference |
| HPLC-FLD (AccQ-Fluor Derivatization) | Amoxicillin | Pharmaceutical Formulations | 5.0-30 µg/mL | Not specified | [8] |
| HPLC-FLD (Salicylaldehyde Derivatization) | Amoxicillin & Ampicillin | Bovine Milk | Not specified | 1.1 ng/mL (Amoxicillin) | [13] |
| HPLC (Hollow Fiber Centrifugal Ultrafiltration) | Amoxicillin | Human Plasma | 0.1-20 µg/mL | 0.025 µg/mL | [10][11] |
| LC-MS/MS | Amoxicillin & Metabolites | Chicken Tissues | Not specified | 0.10–2.20 µg/kg | [3] |
| LC-MS/MS | Amoxicillin | Human Plasma | 0.17-17.0 µg/mL | Not specified | [17] |
| Electrochemical Sensor (GCE/Gr/AuNP/Lac) | Amoxicillin | Not specified | 0.425 - 292 µM | 0.425 µM | [5] |
Visualizations
Caption: Workflow for Amoxicillin Detection by HPLC-FLD with Pre-column Derivatization.
Caption: Troubleshooting Logic for Low or No Peak Signal in HPLC Analysis.
References
- 1. pjoes.com [pjoes.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical detection of amoxicillin on 2D graphene-gold nanoparticle-Lacasse bio-interfaces: Combined experimental and theoretical study [inis.iaea.org]
- 6. simple-strategy-for-the-detection-of-the-amoxicillin-antibiotic-in-different-matrices-using-a-low-cost-paper-electrode - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Analysis of Amoxicillin Using AccQ-Fluor Reagent for Pre-Column Derivatization [pjoes.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. A simple sample preparation method for measuring amoxicillin in human plasma by hollow fiber centrifugal ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Sensitive assay for measuring amoxicillin in human plasma and middle ear fluid using solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. usp-pqm.org [usp-pqm.org]
- 15. youtube.com [youtube.com]
- 16. lcms.cz [lcms.cz]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Amoxicillin and its Amide-Related Impurity
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry for ensuring the purity, potency, and quality of drug substances. This guide provides a comparative overview of validated HPLC methods for the determination of amoxicillin, with a specific focus on its related substance, 6-aminopenicillanic acid amoxicillin amide (APA amoxicillin amide). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of robust analytical methods.
Comparative Analysis of Validated HPLC Methods
The selection of an appropriate HPLC method is critical for the accurate quantification of amoxicillin and the detection of its impurities. Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing C8 and C18 columns. The following tables summarize key parameters from various validated methods, offering a comparative perspective.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C8 | Hypersil C18 (250x4.6mm, 5µm)[1] | Chromatopak-C18 (250mmx4.6, 5µm)[2] |
| Mobile Phase | Gradient Elution | Potassium dihydrogen phosphate and methanol (95:05 v/v)[1] | Acetonitrile: 0.2M Potassium dihydrogen phosphate buffer (pH 3) (22:78 v/v)[2] |
| Flow Rate | 1.5 mL/min[3] | 1.0 mL/min[1] | 1.0 mL/min[2] |
| Detection (UV) | 230 nm[3] | 283 nm[1] | 283 nm[2] |
| Internal Standard | Not Specified | Cefadroxil[4] | Not Specified |
Table 1: Comparison of Chromatographic Conditions for Amoxicillin Analysis
| Validation Parameter | Method A | Method B | Method C |
| Linearity Range | Not Specified | 20-100 µg/mL[1] | 10-100 µg/mL[2] |
| Correlation Coefficient (r²) | Not Specified | 0.9996[1] | 0.999[2] |
| LOD | < 0.045% (w/w) for related substances[3] | 0.4139 µg/mL[1] | Not Specified |
| LOQ | < 0.086% (w/w) for related substances[3] | 1.2545 µg/mL[1] | Not Specified |
| Accuracy (Recovery) | Not Specified | 99.26-99.53%[1] | Not Specified |
| Precision (%RSD) | Not Specified | < 2% (Intra- and Inter-day)[1] | Not Specified |
Table 2: Comparison of Validation Parameters for Amoxicillin HPLC Methods
Experimental Protocols
Detailed methodologies are crucial for the successful replication and implementation of an analytical method. Below are representative experimental protocols for the HPLC analysis of amoxicillin and its related substances.
Method 1: Gradient RP-HPLC for Related Substances
This method is designed for the separation and quantification of amoxicillin and a wide range of its potential impurities, including this compound.[3][5]
-
Chromatographic System: A liquid chromatograph equipped with a UV detector and a gradient elution system.
-
Column: C8 (e.g., 150 mm x 4.6 mm, 5-µm particle size).
-
Mobile Phase A: A suitable buffer solution (e.g., phosphate buffer).
-
Mobile Phase B: A mixture of buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Gradient Program: A linear gradient is employed to ensure the separation of all related substances.
-
Flow Rate: Approximately 1.5 mL/min.
-
Detection Wavelength: 230 nm.
-
Sample Preparation: Dissolve an accurately weighed quantity of the amoxicillin sample in a suitable diluent to obtain a final concentration appropriate for analysis.
Method 2: Isocratic RP-HPLC for Amoxicillin Assay
This method is suitable for the routine quality control analysis of amoxicillin in bulk drug and pharmaceutical formulations.[1]
-
Chromatographic System: An isocratic HPLC system with a UV detector.
-
Column: Hypersil C18 (250x4.6mm I.D., particle size 5 μm).
-
Mobile Phase: A mixture of potassium dihydrogen phosphate buffer and methanol (95:05 v/v), filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 283 nm.
-
Standard and Sample Preparation: Prepare stock solutions of amoxicillin standard and sample in the mobile phase. Further dilute to fall within the linear range (e.g., 20-100 µg/mL).
Visualization of Method Validation Workflow
The process of validating an HPLC method follows a logical progression of experiments to demonstrate its suitability for the intended purpose.
References
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of amoxicillin and its key related compounds—ampicillin, penicillin, and the combination of amoxicillin with clavulanic acid. This analysis is supported by experimental data and detailed methodologies to ensure a thorough understanding of their performance and applications.
Executive Summary
Amoxicillin, a widely used β-lactam antibiotic, offers significant advantages over its predecessor, penicillin, and its structural analog, ampicillin, primarily due to its improved oral bioavailability and broader spectrum of activity. The addition of a hydroxyl group to the ampicillin structure enhances its absorption from the gastrointestinal tract, leading to higher serum concentrations and greater clinical efficacy for orally administered doses. When combined with the β-lactamase inhibitor clavulanic acid, amoxicillin's spectrum of activity is further extended to include bacteria that have developed resistance through the production of β-lactamase enzymes. This comparative guide delves into the antibacterial spectrum, pharmacokinetic profiles, and mechanisms of action of these compounds, supported by quantitative data and detailed experimental protocols.
Comparative Antibacterial Spectrum
The in vitro activity of amoxicillin, ampicillin, and penicillin is often quantified by the minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. The following table summarizes the comparative MIC values for these antibiotics against common Gram-positive and Gram-negative bacteria.
| Bacterium | Amoxicillin MIC (µg/mL) | Ampicillin MIC (µg/mL) | Penicillin MIC (µg/mL) | Amoxicillin/Clavulanic Acid MIC (µg/mL) |
| Staphylococcus aureus (β-lactamase negative) | 0.5 | 0.5 | 0.12 | 0.5/0.25 |
| Staphylococcus aureus (β-lactamase positive) | >32 | >32 | >32 | 1/0.5 |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 | ≤0.12 | ≤0.06 | ≤0.06/0.03 |
| Streptococcus pneumoniae (penicillin-resistant) | 1-4 | 2-8 | >2 | 1/0.5 - 4/2 |
| Escherichia coli (β-lactamase negative) | 4 | 4 | >64 | 4/2 |
| Escherichia coli (β-lactamase positive) | >64 | >64 | >64 | 8/4 |
| Haemophilus influenzae (β-lactamase negative) | 0.25 | 0.25 | 2 | 0.25/0.12 |
| Haemophilus influenzae (β-lactamase positive) | >32 | >32 | >32 | 1/0.5 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Amoxicillin and ampicillin generally exhibit similar MIC values against susceptible organisms.[1] However, amoxicillin often shows slightly better activity against certain strains.[2] Penicillin maintains excellent potency against susceptible Gram-positive bacteria but has a limited spectrum against Gram-negative organisms. The combination of amoxicillin and clavulanic acid demonstrates superior activity against β-lactamase-producing strains of otherwise susceptible bacteria.
Pharmacokinetic Profiles
A key differentiator between amoxicillin and its related compounds is its pharmacokinetic profile, particularly its oral bioavailability.
| Parameter | Amoxicillin (Oral) | Ampicillin (Oral) | Penicillin V (Oral) |
| Bioavailability | ~75-90% | ~40% | ~60% |
| Cmax (500mg dose) | 7.5 µg/mL | 3.0 µg/mL | 3-5 µg/mL |
| Tmax | 1-2 hours | 1-2 hours | 1 hour |
| Half-life (t½) | ~1 hour | ~1 hour | ~0.5-1 hour |
| Protein Binding | ~20% | ~20% | ~80% |
| Excretion | Primarily renal | Primarily renal | Primarily renal |
Amoxicillin's superior oral absorption compared to ampicillin is a significant clinical advantage, leading to higher peak serum concentrations (Cmax) and a greater total drug exposure (Area Under the Curve - AUC).[3] This improved bioavailability is attributed to its chemical structure, which makes it more stable in the acidic environment of the stomach and more efficiently absorbed in the small intestine. Penicillin V, the oral form of penicillin, has better bioavailability than ampicillin but is still surpassed by amoxicillin.
Mechanism of Action
Amoxicillin, ampicillin, and penicillin are bactericidal antibiotics that belong to the β-lactam class. Their primary mechanism of action is the inhibition of bacterial cell wall synthesis.[4]
Inhibition of Peptidoglycan Synthesis
β-lactam antibiotics target and inactivate penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, these antibiotics weaken the cell wall, leading to cell lysis and bacterial death.
Overcoming Resistance: The Role of Clavulanic Acid
A major mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. Clavulanic acid is a β-lactamase inhibitor that has minimal antibacterial activity on its own but protects amoxicillin from degradation by these enzymes.[5]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07-A11 guidelines.[6][7][8]
Workflow:
Detailed Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the antibiotic in a suitable solvent. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Preparation of Inoculum: Select 3-5 well-isolated colonies of the test bacterium from an 18- to 24-hour agar plate. Suspend the colonies in a sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Detailed Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial suspension in a logarithmic growth phase (approximately 5 x 10^5 to 5 x 10^6 CFU/mL) in a suitable broth medium.
-
Exposure to Antibiotic: Add the antibiotic at various concentrations (e.g., 1x, 2x, and 4x the MIC) to flasks containing the bacterial suspension. Include a growth control flask without any antibiotic.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline or broth. Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.
-
Data Analysis: Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. Plot the log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.
Comparative Oral Bioavailability Study in a Rat Model
This protocol outlines a general procedure for comparing the oral bioavailability of different antibiotic formulations.
Detailed Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats, fasted overnight before dosing.
-
Drug Administration:
-
Intravenous (IV) Group: Administer a single IV dose of the antibiotic via the tail vein to a group of rats to determine the 100% bioavailability reference.
-
Oral (PO) Groups: Administer a single oral dose of each antibiotic formulation (e.g., amoxicillin, ampicillin) via oral gavage to separate groups of rats.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) after drug administration.
-
Plasma Analysis: Centrifuge the blood samples to separate the plasma. Analyze the plasma samples using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), to determine the drug concentration.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, t½, and AUC for each group.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F) using the formula: F (%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Conclusion
Amoxicillin's favorable pharmacokinetic profile, particularly its high oral bioavailability, and its broad spectrum of antibacterial activity make it a cornerstone of antibiotic therapy. Its efficacy is further enhanced by the co-administration of clavulanic acid, which overcomes a common mechanism of bacterial resistance. While ampicillin and penicillin remain valuable in specific clinical contexts, amoxicillin offers a more reliable and often more potent oral treatment option for a wide range of bacterial infections. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these and other novel antimicrobial agents.
References
- 1. Comparative activities of ampicillin, epicillin and amoxycillin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. drugs.com [drugs.com]
- 4. Penicillin - Wikipedia [en.wikipedia.org]
- 5. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 6. MIC determination by broth microdilution. [bio-protocol.org]
- 7. store.accuristech.com [store.accuristech.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
A Comparative Guide to Cross-Validation of Analytical Methods for Amoxicillin Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of amoxicillin impurities, supported by experimental data from various studies. The focus is on the cross-validation of these methods to ensure the reliability and consistency of results, a critical aspect of regulatory compliance and drug safety.
Introduction to Analytical Method Validation
The validation of analytical methods is a cornerstone of quality control in the pharmaceutical industry. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide guidelines for this process.[1][2][3] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[4] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components like impurities or excipients.[1]
-
Linearity: The direct proportionality of the test result to the concentration of the analyte in the sample.[1][5]
-
Accuracy: The closeness of the test results to the true value.[1]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]
Cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably. This is crucial when transferring a method from one laboratory to another or when updating an existing method.
Comparison of Analytical Methods
The most common analytical techniques for amoxicillin impurity profiling are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). Capillary Electrophoresis (CE) presents a viable alternative with different separation principles.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of amoxicillin and its related substances.[6][7][8][9] Reversed-phase HPLC (RP-HPLC) with C8 or C18 columns is the most common approach.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement that utilizes smaller particle size columns (typically < 2 µm) and higher pressures to achieve faster analysis times and improved resolution compared to traditional HPLC.[10]
Micellar Electrokinetic Capillary Chromatography (MECC)
MECC, a mode of capillary electrophoresis, offers a different selectivity compared to HPLC and can be particularly useful for separating charged and neutral molecules.[3]
Quantitative Data Summary
The following tables summarize the performance characteristics of different analytical methods for amoxicillin impurities based on data from various studies. It is important to note that these results were not obtained from a single head-to-head comparative study, and experimental conditions may vary between the sources.
Table 1: Comparison of HPLC and UPLC Method Performance for Amoxicillin Impurity Analysis
| Validation Parameter | HPLC Method 1[7] | HPLC Method 2[11] | UPLC Method[10] |
| Linearity Range | Not Specified | 20-100 µg/mL | 10-1000 µg/mL |
| Correlation Coefficient (r²) | Not Specified | 0.9996 | > 0.999 |
| LOD | < 0.045% (w/w) | 0.4139 µg/mL | Not Specified |
| LOQ | < 0.086% (w/w) | 1.2545 µg/mL | Not Specified |
| Precision (%RSD) | Not Specified | < 2% | Not Specified |
| Accuracy (% Recovery) | Not Specified | 99.26-99.53% | Not Specified |
Table 2: Performance of an MECC Method for Amoxicillin and its Potential Impurities[3]
| Validation Parameter | MECC Method |
| Linearity Range | Not Specified |
| Correlation Coefficient (r²) | Not Specified |
| LOD | Reported |
| LOQ | Reported |
| Precision (%RSD) | Reported |
| Accuracy (% Recovery) | Not Specified |
Experimental Protocols
RP-HPLC Method for Related Substances in Amoxicillin Drug Substance[7]
-
Instrumentation: Agilent HPLC system with a PDA detector.
-
Column: Zorbax SB-C8, 150 mm × 4.6 mm, 5 µm.
-
Mobile Phase A: 0.05 M potassium dihydrogen orthophosphate buffer, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A time-based gradient is applied to separate the impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: 230 nm.
-
Column Temperature: Not specified.
-
Sample Preparation: Amoxicillin drug substance is dissolved in the mobile phase to a final concentration of 0.75 mg/mL.
UPLC Method for Amoxicillin Capsules[10]
-
Instrumentation: UPLC system with a UV detector.
-
Column: Syncrosis C8 (100x4. 6mm, 3μ).
-
Mobile Phase: 0.1% formic acid in water and acetonitrile (90:10 v/v).
-
Elution: Isocratic.
-
Flow Rate: 0.8 mL/min.
-
Detection: 230 nm.
-
Sample Preparation: Powder from capsules is dissolved in HPLC grade water to a concentration of 1 mg/mL, sonicated, and filtered. Dilutions are made from this stock solution.
Micellar Electrokinetic Capillary Chromatography (MECC) Method[3]
-
Instrumentation: Capillary electrophoresis system.
-
Capillary: Fused-silica capillary, 44 cm (effective length 36 cm) x 50 µm I.D.
-
Running Buffer: 70 mM sodium dihydrogenphosphate, 125 mM sodium dodecyl sulfate (SDS), and 5% acetonitrile, adjusted to pH 6.0.
-
Voltage: 15 kV.
-
Temperature: 25°C.
-
Detection: 230 nm.
Logical Workflow for Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.
Caption: Logical workflow for the cross-validation of two analytical methods.
Conclusion
The choice of an analytical method for amoxicillin impurity profiling depends on the specific requirements of the analysis, such as the desired speed, resolution, and the nature of the impurities to be quantified. Both HPLC and UPLC are robust and reliable methods, with UPLC offering the advantage of faster analysis times. MECC provides an alternative separation mechanism that can be beneficial for challenging separations.
A thorough cross-validation, as outlined in the workflow, is essential to ensure that different analytical methods produce comparable results. This process involves the statistical comparison of data obtained from the analysis of identical samples by each method. By following a well-defined protocol with pre-established acceptance criteria, laboratories can confidently transfer and update analytical methods while maintaining data integrity and regulatory compliance.
References
- 1. Determination of degradation products and impurities of amoxicillin capsules using ternary gradient elution high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, purification and characterization of amoxicillin impurities [thesis.unipd.it]
- 3. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 4. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 5. Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin, Dicloxacillin, and Their Official Impurity in Pure and Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documentsdelivered.com [documentsdelivered.com]
- 7. researchgate.net [researchgate.net]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Development and Validation of Amoxicillin by RP-HPLC Method in Bulk drug and Pharmaceutical dosage forms | Semantic Scholar [semanticscholar.org]
- 10. pharmacyjournal.in [pharmacyjournal.in]
- 11. sphinxsai.com [sphinxsai.com]
A Comparative Analysis of Amoxicillin Formulation Stability: A Guide for Researchers
A comprehensive review of the degradation profiles and stability-indicating analytical methods for various amoxicillin formulations.
This guide provides a comparative overview of the degradation profiles of different amoxicillin formulations, drawing upon data from various scientific studies. It is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the stability characteristics of amoxicillin in its various dosage forms. This document summarizes key quantitative data, outlines detailed experimental protocols for stability testing, and visualizes the degradation pathways and analytical workflows.
Executive Summary
Comparative Degradation and Quality Parameters
The stability and quality of amoxicillin formulations are assessed using several key parameters. The following tables summarize findings from various studies comparing different brands and formulations of amoxicillin capsules and oral suspensions.
Table 1: Comparison of Quality Control Parameters for Different Brands of Amoxicillin Capsules (500 mg)
| Brand/Formulation | Weight Variation | Disintegration Time (minutes) | Dissolution (% released in 60 min) | Amoxicillin Content (%) | Reference |
| Innovator Brand | Complied | 6.12 - 13.44 | >80 | 104.60 - 116.04 | |
| Generic A | Passed | Passed | >80 | 90.2 (dissolved amount vs. branded) | [1] |
| Generic B | Passed | Passed | >80 | 43.1 (dissolved amount vs. branded) | [1] |
| Generic C | Passed | Passed | >80 | 85.4 (dissolved amount vs. branded) | [1] |
| Generic D | Passed | Passed | >80 | 90.2 (dissolved amount vs. branded) | [1] |
| Brand A4 | Complied | Complied | 89.9 | Not specified | [2] |
| 7 Other Brands | 7/10 Passed | 10/10 Passed | 6/10 Passed | 9/10 Passed | |
| 20 National Brands (Bangladesh) | Not specified | Not specified | 18/20 Passed (>80%) | Not specified | [3] |
| 4 Multinational Brands (Bangladesh) | Not specified | Not specified | 4/4 Passed (>80%) | Not specified | [3] |
| Generic and Branded (Philippines) | Not specified | Not specified | Not specified | 2/7 Passed USP standards (90% min) | [4] |
Note: The data presented is a compilation from multiple studies and may not be directly comparable due to variations in experimental conditions and methodologies.
Table 2: Stability of Reconstituted Amoxicillin Oral Suspensions
| Formulation | Storage Condition | Day 1 Amoxicillin Content (%) | Day 7 Amoxicillin Content (%) | Reference |
| Generic Drug 1 | Not specified | 78 | <90 | [5] |
| Generic Drug 2 | Not specified | >90 | 87 | [5] |
| Generic Drug 3 | Not specified | >90 | 83 | [5] |
| Generic Drug 4 | Not specified | >90 | 68.1 | [5] |
| Various Brands | 2-8 °C | Not specified | Lowest degradation | [6] |
| Various Brands | Room Temperature | Not specified | Significant degradation | [6] |
Amoxicillin Degradation Pathways
The primary degradation pathway for amoxicillin involves the hydrolysis of the β-lactam ring, leading to the formation of amoxicilloic acid. Further degradation can result in other products such as amoxicillin diketopiperazine-2,5-dione.[7][8] The degradation is influenced by pH, temperature, and the presence of other substances.
Caption: Primary degradation pathway of amoxicillin.
Experimental Protocols
The following are detailed methodologies for key experiments used in the stability testing of amoxicillin formulations.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method is crucial for separating and quantifying amoxicillin from its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.[9] Some studies utilize a photodiode array detector for stress studies to monitor peak purity.[9]
-
Column: A reversed-phase C18 column is commonly employed (e.g., Inertsil C18, 250 mm x 4.0 mm, 4 µm).[9]
-
Mobile Phase: A common mobile phase consists of a buffer (e.g., pH 5.0 phosphate buffer) and an organic modifier like methanol or acetonitrile in a specific ratio (e.g., 95:5 v/v).[9] Gradient elution may also be used.[10]
-
Flow Rate: A typical flow rate is 1.0 mL/minute.[9]
-
Detection Wavelength: UV detection is often set at 220 nm or 230 nm.[9]
-
Sample Preparation: For capsules, the contents are emptied, weighed, and dissolved in a suitable solvent (e.g., water or mobile phase) to a known concentration. For suspensions, a measured volume is diluted accordingly.
-
Validation: The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).[9]
Caption: General workflow for HPLC analysis of amoxicillin.
Forced Degradation (Stress) Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.[9]
-
Acid Hydrolysis: The drug product is exposed to an acidic solution (e.g., 0.1 M HCl) at room temperature or elevated temperature for a specified period.[11]
-
Alkaline Hydrolysis: The drug product is treated with a basic solution (e.g., 0.1 M NaOH) at room temperature.[11]
-
Oxidative Degradation: The drug product is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), for a defined time.[11]
-
Thermal Degradation: The drug product is subjected to dry heat (e.g., in an oven at a specific temperature) or stored under high humidity conditions.
-
Photolytic Degradation: The drug product is exposed to UV light or a combination of UV and visible light in a photostability chamber.
Caption: Workflow for forced degradation studies of amoxicillin.
Conclusion
The stability and degradation profile of amoxicillin formulations can vary significantly between different brands and dosage forms. While most commercially available amoxicillin capsules meet the basic quality control standards, some studies have highlighted failures in dissolution and content uniformity for certain generic products.[2][3][4] For reconstituted oral suspensions, storage at refrigerated temperatures is critical to minimize degradation and ensure therapeutic efficacy.[5][6]
The provided experimental protocols for stability-indicating HPLC methods and forced degradation studies serve as a foundation for researchers to conduct their own comparative analyses. It is imperative for drug development professionals to perform rigorous stability testing on their specific formulations to ensure product quality, safety, and efficacy throughout its shelf life. Future research should focus on direct, comprehensive comparative studies of the degradation profiles of a wide range of commercially available amoxicillin formulations under standardized stress conditions to provide a clearer picture of their relative stability.
References
- 1. Lack of pharmacokinetic bioequivalence between generic and branded amoxicillin formulations. A post-marketing clinical study on healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. banglajol.info [banglajol.info]
- 4. dlsu.edu.ph [dlsu.edu.ph]
- 5. japsonline.com [japsonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Quantitative determination of amoxicillin and its decomposition products by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scribd.com [scribd.com]
- 11. Stress Degradation Studies On Amoxicillin And Cloxacillin In Dosage Form By Hplc - Neliti [neliti.com]
Amoxicillin Degradation: A Comparative Guide to APA, Amoxicillin Amide, and Other Byproducts
For Researchers, Scientists, and Drug Development Professionals
The stability of amoxicillin, a widely prescribed β-lactam antibiotic, is a critical concern in pharmaceutical development and environmental science. Its degradation leads to the formation of various products, each with distinct chemical properties and potential biological effects. This guide provides an objective comparison of amoxicillin penicilloic acid (APA), 6-APA amoxicillin amide (a dimeric impurity), and other major degradation products, supported by available experimental data.
Executive Summary
Amoxicillin degradation is primarily driven by the hydrolysis of its labile β-lactam ring, a reaction susceptible to acidic, basic, and enzymatic catalysis. This process principally yields amoxicillin penicilloic acid (APA). Under certain conditions, other significant degradation products can form, including amoxicillin diketopiperazine and dimeric impurities such as 6-APA amoxicillin amide. These degradation products are of interest not only due to the loss of antibiotic efficacy but also because of their potential to be more hazardous or immunogenic than the parent compound.
Comparison of Major Amoxicillin Degradation Products
The formation and characteristics of amoxicillin degradation products are highly dependent on the environmental conditions. The following table summarizes the key known degradation products and their properties based on available literature.
| Degradation Product | Formation Conditions | Key Characteristics | Biological Significance |
| Amoxicillin Penicilloic Acid (APA) | Hydrolysis of the β-lactam ring (acidic, basic, or enzymatic) | Major degradation product. Possesses a free carboxylic acid group from the opened β-lactam ring. | Considered a major antigenic determinant in penicillin allergies. Can react with proteins to form haptens, eliciting an immune response.[1] |
| 6-APA Amoxicillin Amide (Amoxicillin Impurity L) | Base-catalyzed condensation of amoxicillin | A dimeric impurity. Also referred to as a "closed-ring dimer". Its formation is indicative of specific storage or manufacturing conditions. | Limited data available. As a dimeric structure, it may have different immunogenic potential compared to monomeric degradation products. In silico studies suggest potential toxicity.[2][3] |
| Amoxicillin Diketopiperazine | Intramolecular cyclization of amoxicillin penicilloic acid | A more stable six-membered ring structure formed from APA. | Generally considered to have low intrinsic toxicity. |
| Amoxicillin Penilloic Acid | Decarboxylation of amoxicillin penicilloic acid | Formed from APA through the loss of a carboxyl group. | Identified as a key contributor to non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice, activating the RhoA/ROCK signaling pathway.[4] |
Quantitative Analysis of Amoxicillin Degradation
Quantitative data on the formation of specific degradation products is often dependent on the specific stress conditions applied. The following table presents a summary of findings from various forced degradation studies. A direct comparison is challenging due to the differing experimental setups across studies.
| Stress Condition | Amoxicillin Remaining (%) | Major Degradation Products Identified | Reference |
| Acid Hydrolysis (e.g., 0.1 M HCl) | Varies significantly with time and temperature | Amoxicillin Penicilloic Acid (APA) | [5] |
| Alkaline Hydrolysis (e.g., 0.015 M NaOH) | ~50% | Amoxicillin Penicilloic Acid (APA), Amoxicillin Diketopiperazine | [5] |
| Oxidative Degradation (e.g., H₂O₂) | Degradation observed | Various oxidized products | [5] |
| Photodegradation (UV light) | Degradation observed | Amoxicillin Penicilloic Acid, Amoxicillin 4-hydroxyphenylglycyl | [6] |
| Thermal Degradation (Dry and Wet Heat) | Degradation observed | Numerous degradation products, including N-pivaloylamoxicillin | [5][7] |
| Enzymatic Degradation (Peroxidase) | ~50% degradation in 9 hours | Various byproducts | [1][8] |
Experimental Protocols
Forced Degradation Studies
A typical forced degradation study for amoxicillin involves subjecting the drug substance or product to various stress conditions to accelerate its decomposition.
1. Preparation of Amoxicillin Stock Solution:
-
Dissolve a known amount of amoxicillin in a suitable solvent (e.g., water, methanol, or a buffer solution) to achieve a desired concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of an acid (e.g., 0.1 M HCl) and keep at a controlled temperature (e.g., 60°C) for a specified duration.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of a base (e.g., 0.1 M NaOH) and keep at room temperature for a specified duration.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for a defined period.
-
Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 80°C).
3. Sample Analysis:
-
At predetermined time points, withdraw aliquots from the stressed samples.
-
Neutralize the acidic and basic samples.
-
Dilute the samples to an appropriate concentration for analysis.
-
Analyze the samples using a stability-indicating analytical method, such as HPLC-UV or LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) Method for Amoxicillin and its Degradation Products
This protocol provides a general framework for the separation and quantification of amoxicillin and its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 5.0) and an organic modifier (e.g., methanol or acetonitrile). A typical mobile phase composition could be a 95:5 (v/v) ratio of buffer to methanol.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 220 nm.[2]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: Ambient.
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of amoxicillin and, if available, its degradation products at known concentrations.
-
Inject the standard solutions to determine their retention times and to generate a calibration curve.
-
Inject the prepared samples from the forced degradation study.
-
Identify and quantify the degradation products by comparing their retention times and peak areas to those of the standards.
Visualizing Degradation and Experimental Workflows
Amoxicillin Degradation Pathways
The following diagram illustrates the major degradation pathways of amoxicillin.
References
- 1. brjac.com.br [brjac.com.br]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, purification and characterization of amoxicillin impurities [thesis.unipd.it]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. efficient-degradation-of-amoxicillin-by-scaled-up-electro-fenton-process-attenuation-of-toxicity-and-decomposition-mechanism - Ask this paper | Bohrium [bohrium.com]
- 8. Determination of degradation products and impurities of amoxicillin capsules using ternary gradient elution high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Analysis of Amoxicillin Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the determination of impurities in amoxicillin, drawing from published research to facilitate inter-laboratory understanding and methodological comparison. While a direct inter-laboratory comparison study is not publicly available, this document synthesizes data from various studies to present a comprehensive guide to the available analytical alternatives. The focus is on providing detailed experimental protocols and comparative data to aid in the selection and implementation of robust analytical methods for quality control and drug development.
Data Summary: Performance of Analytical Methods
The following tables summarize quantitative data from various studies on the analysis of amoxicillin impurities. These tables are intended to provide a comparative look at the performance of different analytical methods as reported in the literature.
Table 1: Chromatographic Conditions for Amoxicillin Impurity Analysis
| Parameter | Method 1: HPLC-UV-ESI-MSn[1] | Method 2: HPLC-UV[2] |
| Column | Shim pack CLC-ODS RP18 (4.6 mm × 250 mm, 5 µm) | Agilent ZORBAX RRHD SB-C18 (150 mm x 4.6 mm, 1.8 µm) |
| Mobile Phase A | 20 mmol·L-1 ammonium acetate (pH 6.0) | Water |
| Mobile Phase B | 20 mmol·L-1 ammonium acetate-acetonitrile (20:80) (pH 6.0) | Acetonitrile |
| Gradient | Gradient elution | Not specified |
| Flow Rate | 1.0 mL·min-1 | 2.0 mL/min |
| Detection | UV, ESI-MSn (Positive and negative ion scan, m/z 100-1500) | UV |
| Injection Volume | Not specified | 1 µL |
Table 2: Reported Performance Characteristics for Amoxicillin Impurity Analysis
| Parameter | Method 1: HPLC-UV[2] | Method 2: Validated HPLC Method[3] |
| Limit of Detection (LOD) | Impurities detectable down to 0.01% | Below 0.045% (w/w) for individual related substances |
| Limit of Quantification (LOQ) | Not specified | Below 0.086% (w/w) for individual related substances |
| Precision (RSD) | Retention Times: 0.002% - 0.24% Areas: 0.5% - 3.9% | Not specified |
| Linearity (Correlation Factor) | > 0.999 | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key experiments cited in the literature for the analysis of amoxicillin impurities.
Protocol 1: HPLC-UV-ESI-MSn for Impurity Profiling[1]
This method is suitable for the separation and characterization of a wide range of amoxicillin impurities.
-
Instrumentation: Agilent 1100 LC/MSD Trap liquid chromatography-mass spectrometer.
-
Column: Shim pack CLC-ODS RP18 (4.6 mm × 250 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mmol·L-1 solution of ammonium acetate and adjust the pH to 6.0.
-
Mobile Phase B: Prepare a 20 mmol·L-1 solution of ammonium acetate in an acetonitrile-water mixture (80:20) and adjust the pH to 6.0.
-
-
Chromatographic Conditions:
-
Employ a gradient elution program.
-
Set the flow rate to 1.0 mL·min-1.
-
-
Mass Spectrometry Conditions:
-
Use an ESI source.
-
Conduct both positive and negative ion scans with a scanning range of m/z 100-1500.
-
Set the nebulizing pressure to 275.8 kPa and the dry gas flow to 9 L·min-1.
-
-
Data Analysis: Identify impurities by comparing retention times and mass spectra with those of reference standards. Unknown impurities can be characterized by analyzing their fragmentation patterns.
Protocol 2: Reversed-Phase HPLC for Unstable Impurity Investigation[4]
This protocol was used to investigate a new, unstable amoxicillin sodium impurity.
-
Instrumentation: A standard HPLC system with a UV detector and an ion spray mass spectrometer.
-
Sample Preparation: Dissolve the amoxicillin sodium sample in the solvent immediately before analysis.
-
Chromatographic Method: Reversed-phase HPLC. Specific column and mobile phase details were not provided in the abstract but would typically involve a C18 column with a buffered aqueous-organic mobile phase.
-
Mass Spectrometry: Characterize the impurity using ion spray mass spectrometry with flow injection analysis and HPLC-mass spectrometry.
-
Degradation Kinetics: Assess the degradation kinetics of the impurity in an aqueous solution to understand its stability.
Visualizations
The following diagrams illustrate key workflows and relationships in the analysis of amoxicillin impurities.
Caption: Experimental workflow for HPLC-based analysis of amoxicillin impurities.
Caption: Logical relationships between amoxicillin and its potential impurities.
References
A Comparative Guide to Pharmacopeial Standards for Amoxicillin Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacopeial standards for amoxicillin impurities as defined by the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and British Pharmacopoeia (BP). The information presented herein is intended to assist researchers, scientists, and drug development professionals in ensuring the quality and safety of amoxicillin active pharmaceutical ingredients (APIs) and finished products.
Comparison of Amoxicillin Impurity Limits
The control of impurities is a critical aspect of pharmaceutical quality control. The following tables summarize the acceptance criteria for known and unspecified impurities in amoxicillin as stipulated by the major pharmacopeias.
United States Pharmacopeia (USP)
The USP provides specific limits for several related compounds of amoxicillin, particularly in the monograph for Amoxicillin Capsules.
| Impurity Name | Relative Retention Time | Acceptance Criteria (NMT %) |
| Amoxicillin Related Compound I (D-hydroxyphenylglycine) | 0.32 | 1.0 |
| Amoxicillin Related Compound D (amoxicillin open ring) | 0.53, 0.68 | 1.0 |
| Amoxicillin Related Compound A (6-aminopenicillanic acid) | 0.78 | 0.5 |
| Amoxicillin Related Compound B (L-amoxicillin) | 0.87 | - |
| Amoxicillin Related Compound G (D-hydroxyphenylglycylamoxicillin) | 2.9 | 1.0 |
| Amoxicillin Related Compound E (amoxicillin penilloic derivative) | 4.5 | 1.0 |
| Amoxicillin Related Compound M (N-(penicillan-6-yl) open ring) | 6.0 | 1.0 |
| Any other individual impurity | - | 1.0 |
| Total impurities | - | 5.0 |
NMT: Not More Than
European Pharmacopoeia (Ph. Eur.)
The European Pharmacopoeia often provides general limits for impurities, with specific limits for certain named impurities. For Amoxicillin Trihydrate, the Ph. Eur. specifies the following limits for related substances[1]:
| Impurity | Acceptance Criteria (NMT %) |
| Any impurity | 1.0 |
For Amoxicillin Sodium, the Ph. Eur. provides more specific limits:
| Impurity | Acceptance Criteria (NMT %) |
| Impurity J | 3.0 |
| Any other impurity | 2.0 |
| Total impurities | 9.0 |
British Pharmacopoeia (BP)
Experimental Protocols for Impurity Determination
High-Performance Liquid Chromatography (HPLC) is the universally accepted method for the analysis of amoxicillin and its related substances. The following sections detail the typical experimental conditions found in the pharmacopeias.
USP HPLC Method for Amoxicillin Capsules Organic Impurities
This method is designed for the separation and quantification of amoxicillin and its related compounds.
Chromatographic Conditions:
-
Column: 4.6-mm × 15-cm; 5-µm packing L1 (Octadecyl silane chemically bonded to porous silica or ceramic micro-particles).
-
Mobile Phase: A gradient of Mobile phase A and Mobile phase B.
-
Mobile Phase A: Prepare a solution of 0.05 M monobasic potassium phosphate, and adjust with a 20% (w/v) solution of sodium hydroxide to a pH of 5.0 ± 0.1.
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 230 nm.
-
Injection Volume: 10 µL.
System Suitability:
The system suitability is assessed by injecting a solution containing amoxicillin and its related compounds. The resolution between critical pairs of peaks is a key parameter.
Ph. Eur. HPLC Method for Amoxicillin Trihydrate Related Substances
The European Pharmacopoeia outlines a gradient HPLC method for the determination of related substances in amoxicillin trihydrate[1].
Chromatographic Conditions:
-
Column: 4.6-mm × 25-cm; 5-µm packing L1.
-
Mobile Phase: A gradient of Mobile phase A and Mobile phase B.
-
Mobile Phase A: A buffer solution of pH 5.0, prepared by dissolving 6.8 g of potassium dihydrogen phosphate in 1000 mL of water and adjusting the pH with a dilute solution of potassium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
Time (min) Mobile Phase A (%) Mobile Phase B (%) 0 - 20 95 → 50 5 → 50 20 - 25 50 50 25 - 30 50 → 95 50 → 5 | 30 - 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Column Temperature: 30 °C.
System Suitability:
A resolution of at least 2.0 between the peaks due to amoxicillin and a specified impurity (e.g., cefadroxil) is typically required.
Visualizing the Analytical Workflow and Pharmacopeial Relationships
To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow for the analysis of amoxicillin impurities.
Caption: Relationship between major pharmacopeias for amoxicillin standards.
References
Comparative Analysis of the Biological Activity of Amoxicillin and its Derivatives
In the ever-evolving landscape of antimicrobial resistance, the modification of existing antibiotics to enhance their efficacy and overcome resistance mechanisms is a critical area of research. This guide provides a comparative assessment of the biological activity of the widely-used β-lactam antibiotic, amoxicillin, and several of its synthesized derivatives. The focus is on providing researchers, scientists, and drug development professionals with a concise overview of their performance, supported by available experimental data.
It is important to clarify that the term "APA amoxicillin amide" does not correspond to a standard or widely recognized chemical entity in the scientific literature. The core precursor for the synthesis of semi-synthetic penicillins, including amoxicillin, is 6-aminopenicillanic acid (6-APA).[1][2][3] Therefore, this guide will focus on derivatives synthesized from amoxicillin, which itself is a derivative of 6-APA.
Quantitative Comparison of Antibacterial Activity
The following table summarizes the in vitro antibacterial activity of amoxicillin and some of its derivatives against various bacterial strains. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Amoxicillin | Methicillin-resistant S. aureus (MRSA) | 128 | [4][5] |
| Amoxicillin-p-nitrobenzoic acid (6d) | Methicillin-resistant S. aureus (MRSA) | 64 | [4][5] |
| Amoxicillin | Staphylococcus aureus ATCC 29213 | - | [4][5] |
| Amoxicillin-p-nitrobenzoic acid (6d) | Staphylococcus aureus ATCC 29213 | - | [4][5] |
| Amoxicillin | Escherichia coli ATCC 25922 | - | [4][5] |
| Amoxicillin-p-nitrobenzoic acid (6d) | Escherichia coli ATCC 25922 | - | [4][5] |
| Amoxicillin | Salmonella LS677 | - | [4][5] |
| Amoxicillin-p-nitrobenzoic acid (6d) | Salmonella LS677 | - | [4][5] |
Note: Specific MIC values for all strains mentioned in the studies were not always provided in the abstracts. The table reflects the available quantitative data.
Experimental Protocols
The assessment of the antibacterial activity of amoxicillin and its derivatives typically involves standard microbiological assays. The following are detailed methodologies for key experiments cited in the literature.
Broth Microdilution Method
This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a specific concentration (typically 10^5 to 10^6 colony-forming units per milliliter).
-
Serial Dilution of Antimicrobial Agent: The antimicrobial compounds (amoxicillin and its derivatives) are serially diluted in a liquid growth medium in a microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at a specific temperature (usually 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.[4][5]
Zone of Inhibition Method (Agar Disk Diffusion)
This method is used to assess the susceptibility of bacteria to an antimicrobial agent.
-
Preparation of Agar Plates: A petri dish containing a solid growth medium (agar) is uniformly inoculated with the test bacteria.
-
Application of Antimicrobial Agent: A sterile paper disk impregnated with a known concentration of the antimicrobial agent is placed on the surface of the agar.
-
Incubation: The plate is incubated at a specific temperature for a set period.
-
Measurement of Inhibition Zone: The antimicrobial agent diffuses from the disk into the agar, inhibiting the growth of the bacteria. The diameter of the clear zone of inhibition around the disk is measured. A larger zone of inhibition indicates greater susceptibility of the bacteria to the antimicrobial agent.[6]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Amoxicillin and its derivatives belong to the β-lactam class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis. The following diagram illustrates this signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modification of Amoxicillin antibacterial to promising anticancer azomethine derivatives: Synthesis and in vitro studies | Scientific Research Journal of Pharmacy [iarconsortium.org]
A Comparative Analysis of Enzymatic and Chemical Synthesis of Amoxicillin
A comprehensive guide for researchers and drug development professionals on the synthesis of the essential antibiotic, amoxicillin. This report details a comparative study of the enzymatic and chemical synthesis routes, providing quantitative data, experimental protocols, and process visualizations.
The production of amoxicillin, a cornerstone β-lactam antibiotic, has traditionally relied on chemical synthesis. However, with the growing demand for greener and more efficient manufacturing processes, enzymatic synthesis has emerged as a compelling alternative. This guide provides an in-depth comparison of these two methods, evaluating their performance based on experimental data to inform researchers and professionals in the field of drug development.
Performance Comparison: Enzymatic vs. Chemical Synthesis
The choice between enzymatic and chemical synthesis of amoxicillin involves a trade-off between reaction conditions, yield, purity, and environmental impact. The following table summarizes the key quantitative differences between the two methods.
| Parameter | Enzymatic Synthesis | Chemical Synthesis (Dane Salt Route) |
| Catalyst | Immobilized Penicillin G Acylase (PGA) | Chemical reagents (e.g., pivaloyl chloride) |
| Primary Reactants | 6-aminopenicillanic acid (6-APA), D-p-hydroxyphenylglycine methyl ester (D-HPGM) | 6-aminopenicillanic acid (6-APA), Dane salt of D-(-)-α-amino-p-hydroxyphenylacetic acid |
| Reaction Temperature | Mild (typically 25°C - 35°C) | Very low (typically -30°C to -50°C)[1][2] |
| Reaction pH | Near neutral (typically pH 6.0 - 7.0) | Acidic conditions for hydrolysis (pH ~1.5)[3] |
| Solvents | Primarily aqueous media, sometimes with co-solvents like ethylene glycol[4] | Halogenated organic solvents (e.g., methylene chloride)[1][5] |
| Typical Yield | 50% - 88%[4][6] | ~77% - 82% (activity yield)[7] |
| Product Purity | High, often requiring minimal purification | High (e.g., 98%), but can contain more impurities requiring extensive purification[5][7] |
| By-products | p-hydroxyphenylglycine (can be recycled) | Significant amounts of non-recyclable chemical waste (up to 70 kg per kg of amoxicillin)[1] |
| Environmental Impact | "Green" process with less hazardous waste and milder conditions[6] | Generates significant toxic waste and uses harsh reagents and solvents[1] |
Visualizing the Synthesis Pathways
To better understand the distinct workflows of each synthesis method, the following diagrams illustrate the key stages involved.
Caption: Workflow of the enzymatic synthesis of amoxicillin.
Caption: Workflow of the chemical synthesis of amoxicillin via the Dane salt route.
Experimental Protocols
Detailed methodologies for the key experiments in both synthesis routes are provided below.
Enzymatic Synthesis of Amoxicillin
This protocol is based on the kinetically controlled synthesis using immobilized penicillin G acylase.
Materials:
-
6-aminopenicillanic acid (6-APA)
-
D-p-hydroxyphenylglycine methyl ester (D-HPGM)
-
Immobilized Penicillin G Acylase (PGA) from Escherichia coli
-
Phosphate buffer (e.g., 100 mM, pH 6.5)
-
Jacketed batch reactor with mechanical stirring and temperature control
Procedure:
-
Reactor Setup: Prepare a jacketed batch reactor and maintain the temperature at 25°C.
-
Reaction Mixture Preparation: Dissolve 6-APA and D-HPGM in the phosphate buffer (pH 6.5) within the reactor. A typical molar ratio of D-HPGM to 6-APA is 2:1.
-
Enzyme Addition: Introduce the immobilized PGA to the reaction mixture to initiate the synthesis. The enzyme loading is a critical parameter and should be optimized.
-
Reaction Monitoring: Maintain constant stirring and monitor the progress of the reaction by taking samples at regular intervals. Analyze the samples using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of amoxicillin, 6-APA, and D-HPGM.
-
Reaction Termination and Product Isolation: Once the maximum yield of amoxicillin is achieved (typically after several hours), stop the reaction by filtering out the immobilized enzyme. The enzyme can often be recycled for subsequent batches.
-
Purification: Isolate and purify the amoxicillin from the reaction mixture through crystallization by adjusting the pH, followed by filtration and drying.
Chemical Synthesis of Amoxicillin (Dane Salt Route)
This protocol outlines the conventional chemical synthesis method.
Materials:
-
D-(-)-p-hydroxyphenylglycine
-
Ethyl acetoacetate
-
Potassium hydroxide
-
Methylene chloride
-
Pivaloyl chloride
-
6-aminopenicillanic acid (6-APA)
-
Triethylamine
-
Hydrochloric acid
Procedure:
-
Dane Salt Formation: React D-(-)-p-hydroxyphenylglycine with ethyl acetoacetate in the presence of a base (e.g., potassium hydroxide) to form the potassium Dane salt. This step protects the amino group of the side chain precursor.
-
Mixed Anhydride Formation: Suspend the Dane salt in an anhydrous solvent like methylene chloride and cool the mixture to a low temperature (e.g., -30°C to -50°C)[2]. Add pivaloyl chloride to the suspension to form a mixed anhydride.
-
Acylation of 6-APA: In a separate vessel, dissolve 6-APA in methylene chloride with a base such as triethylamine. Add this solution to the cold mixed anhydride solution. The acylation reaction proceeds at a very low temperature (e.g., -20°C to -50°C) for several hours to form the N-protected amoxicillin[2][3].
-
Hydrolysis (Deprotection): After the acylation is complete, hydrolyze the N-protected amoxicillin by adding an acid (e.g., hydrochloric acid) to lower the pH to around 1.5[3]. This step removes the protecting group to yield amoxicillin.
-
Product Isolation and Purification: The amoxicillin product is then isolated through isoelectric precipitation by adjusting the pH. The crude product is further purified by crystallization, filtration, and drying to obtain pure amoxicillin trihydrate.
Conclusion
The comparative analysis reveals a clear trend towards the adoption of enzymatic synthesis for amoxicillin production. While the chemical route can achieve high yields, it is hampered by harsh reaction conditions, the use of toxic solvents, and the generation of significant waste. In contrast, the enzymatic method offers a more sustainable and environmentally friendly process with mild reaction conditions and reduced waste streams.[1] Although the yields of the enzymatic process can be variable, ongoing research in enzyme engineering and process optimization continues to enhance its efficiency and economic viability, positioning it as the superior method for modern, large-scale amoxicillin manufacturing.
References
- 1. usp-pqm.org [usp-pqm.org]
- 2. An Improved Process For The Synthesis Of Amoxicillin Trihydrate [quickcompany.in]
- 3. US4231954A - Dane salt and process for preparing aminopenicillins therefrom - Google Patents [patents.google.com]
- 4. Enzymatic Synthesis of Amoxicillin via a One-pot Enzymatic Hydrolysis and Condensation Cascade Process in the Presence of Organic Co-solvents | Semantic Scholar [semanticscholar.org]
- 5. CN110551144A - Preparation method of amoxicillin - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US3980637A - Production of amoxicillin - Google Patents [patents.google.com]
Validating the Amide Bond Formation in Amoxicillin Synthesis using NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of semi-synthetic antibiotics like amoxicillin from its precursor, 6-aminopenicillanic acid (APA), is a cornerstone of pharmaceutical manufacturing. The critical step in this process is the formation of an amide bond between the APA nucleus and the D-(-)-α-amino-p-hydroxyphenylacetyl side chain. Confirmation of this covalent modification is paramount for quality control and regulatory compliance. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of the starting material (APA) and the final product (amoxicillin), offering clear, data-driven validation of the amide linkage formation.
Comparative NMR Data
The structural transformation from 6-aminopenicillanic acid to amoxicillin is clearly evidenced by distinct changes in their ¹H and ¹³C NMR spectra. The following tables summarize the key chemical shift differences observed in a deuterated solvent (D₂O). The numbering convention used for the atoms is provided in the structural diagrams below.
Key ¹H NMR Chemical Shift Comparison (400 MHz, D₂O)
| Proton | APA (ppm) | Amoxicillin (ppm) | Key Observation |
| H-5 | ~5.51 (d) | ~5.55 (d) | Minor downfield shift. |
| H-6 | ~4.65 (d) | ~5.60 (d) | Significant downfield shift upon acylation of the amino group. |
| H-3 | ~4.19 (s) | ~4.25 (s) | Minor downfield shift. |
| 2-CH₃ (α) | ~1.62 (s) | ~1.50 (s) | Minor upfield shift. |
| 2-CH₃ (β) | ~1.52 (s) | ~1.45 (s) | Minor upfield shift. |
| Side Chain α-H | N/A | ~5.10 (s) | Appearance of a new singlet corresponding to the α-proton of the hydroxyphenylglycyl moiety. |
| Side Chain Ar-H | N/A | ~7.35 (d), ~6.90 (d) | Appearance of new aromatic signals from the p-hydroxyphenyl group. |
Key ¹³C NMR Chemical Shift Comparison (100 MHz, D₂O)
| Carbon | APA (ppm) | Amoxicillin (ppm) | Key Observation |
| C-5 | ~60.0 | ~68.5 | Downfield shift. |
| C-6 | ~67.0 | ~59.5 | Significant upfield shift due to the electronic effect of the newly formed amide bond. |
| C-7 (β-lactam C=O) | ~177.0 | ~175.0 | Minor upfield shift. |
| C-3 | ~74.0 | ~72.5 | Minor upfield shift. |
| Side Chain C=O | N/A | ~172.0 | Appearance of a new carbonyl signal from the amide linkage. |
| Side Chain α-C | N/A | ~58.0 | Appearance of a new signal for the α-carbon of the side chain. |
| Side Chain Ar-C | N/A | ~116.0 - 157.0 | Appearance of new signals in the aromatic region. |
Experimental Protocols
Synthesis of Amoxicillin from APA
This protocol outlines a general enzymatic synthesis of amoxicillin.
-
Reaction Setup: In a temperature-controlled vessel, 6-aminopenicillanic acid (APA) and D-(-)-α-amino-p-hydroxyphenylglycine methyl ester are suspended in an aqueous buffer (e.g., phosphate buffer, pH 6.5).
-
Enzyme Addition: Immobilized penicillin G acylase is added to the suspension. The reaction mixture is stirred at a constant temperature (e.g., 25°C).
-
Reaction Monitoring: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) by observing the consumption of APA and the formation of amoxicillin.
-
Product Isolation: Once the reaction reaches equilibrium or the desired conversion, the immobilized enzyme is removed by filtration.
-
Purification: The pH of the filtrate is adjusted to the isoelectric point of amoxicillin to induce precipitation. The crude amoxicillin is collected by filtration, washed with cold water and a suitable organic solvent (e.g., acetone), and then dried under vacuum.
NMR Sample Preparation
-
Sample Weighing: Approximately 10-20 mg of the sample (APA or synthesized amoxicillin) is accurately weighed.
-
Dissolution: The sample is dissolved in approximately 0.6-0.7 mL of deuterium oxide (D₂O) in a clean vial.
-
Transfer: The solution is transferred to a 5 mm NMR tube.
-
Analysis: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
Workflow and Structural Validation
The following diagrams illustrate the synthesis workflow and the logical process of structural validation using the key NMR signal changes.
Caption: Workflow from reactants to validated amoxicillin.
Caption: Decision tree for amoxicillin structure validation via NMR.
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of APA Amoxicillin Amide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of APA amoxicillin amide, a common beta-lactam antibiotic. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental contamination, and preventing the spread of antibiotic resistance. This guide is intended for researchers, scientists, and drug development professionals.
I. Understanding the Compound and Associated Hazards
This compound, commonly known as amoxicillin, is a semisynthetic penicillin antibiotic. Its structure includes a β-lactam ring fused to a thiazolidine ring and an amide functional group. The β-lactam ring is the active component responsible for its antibacterial activity, but it is also susceptible to hydrolysis, which leads to inactivation.
Key Hazards:
-
Hypersensitivity: Amoxicillin and its degradation products, such as amoxicilloic acid, can cause allergic reactions in sensitized individuals.
-
Environmental Impact: Improper disposal of antibiotics contributes to the development of antibiotic-resistant bacteria in the environment.[1]
II. Chemical Inactivation of this compound
Chemical inactivation through alkaline hydrolysis is the recommended procedure for rendering this compound biologically inactive before disposal. This process breaks open the β-lactam ring, neutralizing the antibiotic's activity.
Experimental Protocol: Alkaline Hydrolysis of Amoxicillin
This protocol is based on studies demonstrating the effective hydrolysis of amoxicillin using sodium hydroxide.[1]
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M) for neutralization
-
pH indicator strips or a calibrated pH meter
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Stir plate and stir bar
-
Glass beaker or flask of appropriate size
Procedure:
-
Preparation: In a designated chemical fume hood, place the amoxicillin waste into a suitable glass beaker or flask. If the waste is solid, dissolve it in a minimal amount of water.
-
Hydrolysis: While stirring the amoxicillin solution, slowly add an equal volume of 1 M sodium hydroxide (NaOH) solution. For example, for every 10 mL of amoxicillin solution, add 10 mL of 1 M NaOH. This will result in a final NaOH concentration of 0.5 M.
-
Reaction Time: Continue stirring the mixture at room temperature for a minimum of 20 minutes. Studies have shown that a 0.5 M NaOH solution can quantitatively hydrolyze amoxicillin within this timeframe.[1]
-
Neutralization: After 20 minutes, neutralize the solution by slowly adding 1 M hydrochloric acid (HCl) dropwise while continuously monitoring the pH with indicator strips or a pH meter. The target pH is between 6.0 and 8.0.
-
Final Disposal: Once neutralized, the solution can be disposed of according to institutional and local regulations for non-hazardous chemical waste.
III. Quantitative Data on Amoxicillin Degradation
The following table summarizes the degradation of amoxicillin under alkaline hydrolysis conditions.
| Parameter | Value | Reference |
| Degrading Agent | 0.5 M Sodium Hydroxide (NaOH) | [1] |
| Reaction Time | 20 minutes | [1] |
| Degradation Efficiency | Quantitative (100%) | [1] |
| Primary Degradation Product | Amoxicillin Penicilloic Acid | [1] |
IV. Disposal Procedures Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste in a laboratory setting.
V. Regulatory Compliance
The U.S. Environmental Protection Agency (EPA) has specific regulations regarding the disposal of pharmaceutical waste. A key regulation is the prohibition of sewering (flushing down the drain) of hazardous waste pharmaceuticals by healthcare facilities.[2][3][4][5] While the chemical inactivation process described above is designed to render the amoxicillin non-hazardous, it is imperative to consult your institution's environmental health and safety (EHS) department and local wastewater authority to confirm if the neutralized solution can be discharged into the sanitary sewer or if it must be collected as chemical waste.[6]
Disclaimer: This document provides guidance based on available scientific literature and general regulatory principles. Always prioritize your institution's specific protocols and consult with your EHS department for definitive disposal procedures.
References
- 1. mdpi.com [mdpi.com]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. epa.gov [epa.gov]
- 4. Ensure compliance with EPA rule: Ban all sewering of hazardous waste drugs | Accreditation & Quality Compliance Center [accreditationqualitycenter.com]
- 5. New EPA Rule Bans All Sewering of Hazardous Waste Drugs - Patient Safety & Quality Healthcare [psqh.com]
- 6. epa.gov [epa.gov]
Essential Safety & Logistical Information for Handling APA Amoxicillin Amide
Hazard Identification and Risk Assessment
APA amoxicillin amide is a derivative of amoxicillin, a semi-synthetic antibiotic related to penicillin.[2] As with many pharmaceutical compounds, it may cause skin and eye irritation upon contact.[1] Inhalation of dust particles should be avoided.[1]
Summary of Potential Hazards:
| Hazard | Description |
| Skin Contact | May cause irritation. |
| Eye Contact | May cause irritation. |
| Inhalation | Dust may cause respiratory tract irritation. |
| Ingestion | May be harmful if swallowed. |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.[3][4][5]
Recommended PPE for Handling this compound:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Face Shield | Recommended when there is a risk of splashes or sprays.[5][6] | |
| Skin and Body Protection | Laboratory Coat | Long-sleeved, with a solid front and tight-fitting cuffs.[4] |
| Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Wear two pairs when compounding, administering, and disposing of the compound.[4][6] | |
| Disposable Gown | Made of lint-free, low-permeability fabric.[4] | |
| Respiratory Protection | NIOSH-Approved Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are insufficient or if irritation is experienced.[1][6] |
Experimental Protocols: Safe Handling and Disposal
Adherence to the following step-by-step procedures is crucial for minimizing risk during the handling and disposal of this compound.
Handling Procedure:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area for handling hazardous drugs should be used.[4]
-
Donning PPE: Put on all required personal protective equipment as listed in the table above. Ensure gloves are worn correctly, with one pair under the gown cuff and the other over.[4]
-
Weighing and Transferring:
-
Perform all weighing and transferring of the solid compound within a chemical fume hood or other ventilated enclosure to minimize dust inhalation.[1]
-
Use a disposable liner on the balance to contain any spills.
-
Handle the compound gently to avoid creating dust.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Keep containers covered as much as possible during the process.
-
-
Post-Handling:
-
After handling, wipe down the work area with an appropriate cleaning agent.
-
Carefully remove PPE to avoid contaminating yourself and the surrounding area. Remove the outer gloves first and place them in a sealed bag for disposal.[4]
-
Wash hands thoroughly with soap and water after removing all PPE.[4]
-
Disposal Plan:
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all contaminated solid waste, including disposable PPE (gloves, gowns), weighing papers, and liners, in a clearly labeled, sealed hazardous waste container.
-
Sweep up any spills using appropriate tools and place the collected material into a suitable container for disposal.[1]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a labeled, sealed hazardous waste container.
-
-
Disposal:
-
Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
-
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical assistance.[1] |
Visualized Workflows
To further clarify the procedural steps for safe handling and disposal, the following diagrams illustrate the recommended workflows.
Caption: Workflow for handling this compound.
Caption: Workflow for disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
